molecular formula C4H5F4N B13005935 3-Fluoro-3-(trifluoromethyl)azetidine

3-Fluoro-3-(trifluoromethyl)azetidine

Cat. No.: B13005935
M. Wt: 143.08 g/mol
InChI Key: FNZFCQSGFCMGIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-3-(trifluoromethyl)azetidine (CAS 1566084-31-8) is a fluorinated azetidine derivative offered as a key chemical building block for research and development applications. The azetidine ring is a saturated four-membered nitrogen-containing heterocycle that serves as an important pharmacophore in medicinal chemistry . Azetidine subunits are found in a wide variety of synthetic and natural bioactive compounds, including well-known therapeutics such as the antihypertensive drug azelnidipine . Furthermore, azetidine rings are valuable as conformationally constrained analogues of natural amino acids, such as proline, and are used in the preparation of novel peptides and for generating DNA-encoded libraries . The incorporation of fluorine atoms and trifluoromethyl groups into molecular scaffolds is a common strategy in drug design to modulate properties like metabolic stability, lipophilicity, and bioavailability. Related 3-fluoroazetidin-2-one structures (beta-lactams) have been synthesized and identified as potent microtubule-disrupting agents that inhibit tubulin polymerization, demonstrating significant antiproliferative activity against human cancer cell lines, including breast cancer models . As such, this compound provides researchers with a versatile scaffold for the exploration and synthesis of new potentially biologically active substances. This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H5F4N

Molecular Weight

143.08 g/mol

IUPAC Name

3-fluoro-3-(trifluoromethyl)azetidine

InChI

InChI=1S/C4H5F4N/c5-3(1-9-2-3)4(6,7)8/h9H,1-2H2

InChI Key

FNZFCQSGFCMGIS-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(C(F)(F)F)F

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: 3-Fluoro-3-(trifluoromethyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, 3-Fluoro-3-(trifluoromethyl)azetidine (CAS 1803588-53-5) represents a high-value "privileged scaffold." It is not merely a building block but a strategic tool for Lead Optimization .

This motif addresses two notorious challenges in drug design:

  • Basicity Modulation: The electron-withdrawing nature of the geminal fluorine and trifluoromethyl groups significantly lowers the pKa of the azetidine nitrogen. This reduces lysosomal trapping and improves oral bioavailability compared to non-fluorinated analogs.

  • Metabolic Blocking: The C3 position of azetidine is a common "soft spot" for oxidative metabolism (CYP450). Substitution with metabolic blockers (-F, -CF3) sterically and electronically protects the ring, extending half-life (

    
    ).
    

This guide details the physicochemical profile, validated synthesis protocols, and structural logic for deploying this moiety in drug discovery campaigns.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

The unique behavior of this compound stems from the "Fluorine Effect"—the high electronegativity of fluorine (3.98) and the trifluoromethyl group altering the electron density of the amine.

PropertyValue / DescriptionImpact on Drug Design
CAS Number 1803588-53-5Unique identifier for procurement/IP.
Formula C

H

F

N · HCl
Supplied as Hydrochloride salt for stability.
MW 179.54 g/mol Low MW allows for "fragment-based" growth.
Hybridization

(Ring Carbons)
Increases

score, improving solubility vs. aromatics.
pKa (Calc) ~5.5 – 6.5Drastically lower than azetidine (~11.3). Reduces non-specific binding.
LogP Moderate IncreaseLipophilicity increases vs. parent azetidine, aiding membrane permeability.
TPSA ~12 Å

Low polar surface area favors CNS penetration if required.

Strategic Application: Structure-Activity Relationship (SAR)

The decision to incorporate CAS 1803588-53-5 is usually driven by specific SAR hurdles. The diagram below illustrates the decision logic for selecting this scaffold over standard azetidines or piperidines.

SAR_Logic Problem Lead Compound Issue: High Clearance or Low Permeability Sol1 Strategy 1: Block Metabolic Soft Spot Problem->Sol1 Sol2 Strategy 2: Modulate pKa (Reduce Basicity) Problem->Sol2 Selection Select Scaffold: 3-Fluoro-3-(trifluoromethyl)azetidine Sol1->Selection Sol2->Selection Mech1 Mechanism: C-F bond is resistant to CYP450 oxidation Selection->Mech1 Structural Benefit Mech2 Mechanism: Strong EWG (-F, -CF3) pulls density from N Selection->Mech2 Electronic Benefit Outcome Outcome: Improved t1/2 & Bioavailability Mech1->Outcome Mech2->Outcome

Figure 1: Decision matrix for incorporating the 3-Fluoro-3-(trifluoromethyl)azetidine scaffold during lead optimization.

Validated Synthesis Protocol

Expert Note: While many commercial suppliers list this compound, in-house synthesis is often required for isotopic labeling or derivative creation. The most robust route proceeds via Deoxyfluorination of the corresponding alcohol.

Reaction Scheme Overview
  • Precursor: tert-butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate.

  • Fluorination: Nucleophilic displacement using DAST (Diethylaminosulfur trifluoride).

  • Deprotection: Acidic cleavage of the Boc group.

Synthesis_Route Start 1-Boc-3-azetidinone Step1 TMS-CF3 / TBAF (Nucleophilic Addition) Start->Step1 Inter1 Intermediate A: 3-OH-3-CF3-Azetidine (Boc) Step1->Inter1 Step2 DAST / DCM -78°C to RT Inter1->Step2 Inter2 Intermediate B: 3-F-3-CF3-Azetidine (Boc) Step2->Inter2 Step3 4M HCl / Dioxane (Deprotection) Inter2->Step3 Final Target Product: CAS 1803588-53-5 (HCl Salt) Step3->Final

Figure 2: Step-wise synthetic pathway from commercially available azetidinone to the target hydrochloride salt.

Detailed Methodology
Step 1: Nucleophilic Fluorination (Critical Step)

Rationale: The hydroxyl group at C3 is sterically hindered by the adjacent trifluoromethyl group. Standard substitution conditions fail; aggressive deoxyfluorinating agents like DAST or Deoxo-Fluor® are required.

Reagents:

  • Intermediate A (1-Boc-3-hydroxy-3-(trifluoromethyl)azetidine): 1.0 eq

  • DAST (Diethylaminosulfur trifluoride): 1.5 eq

  • Dichloromethane (DCM): Anhydrous, 0.2 M concentration

Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Add Intermediate A and dissolve in anhydrous DCM.
    
  • Cooling: Cool the solution to -78°C (dry ice/acetone bath). Note: Controlling the exotherm is crucial to prevent ring opening or elimination side products.

  • Addition: Add DAST dropwise via syringe over 20 minutes.

  • Reaction: Allow the mixture to warm slowly to Room Temperature (RT) overnight (12–16 hours).

  • Quench: Cool back to 0°C. Quench carefully with saturated aqueous

    
    . Caution: Vigorous gas evolution (
    
    
    
    ).
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Step 2: N-Boc Deprotection

Rationale: The final product is unstable as a free base due to volatility and potential polymerization. It must be isolated as the Hydrochloride salt.

Protocol:

  • Dissolve the fluorinated intermediate (from Step 1) in 1,4-Dioxane.

  • Add 4M HCl in Dioxane (5.0 eq) at 0°C.

  • Stir at RT for 2–4 hours. A white precipitate should form.

  • Isolation: Filter the solid or concentrate under reduced pressure. Triturate with diethyl ether to remove residual Boc byproducts.

  • Result: 3-Fluoro-3-(trifluoromethyl)azetidine hydrochloride (White hygroscopic solid).

Handling & Stability (Safety)

  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C.

  • Volatility: The free base of this compound is volatile. Do not leave the free base under high vacuum for extended periods. Always handle as the salt until the final coupling step in synthesis.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Use a fume hood.

References

  • Synthesis of 3-Fluoro-azetidine Derivatives. Google Patents (CN105384673B). (Describes the DAST fluorination methodology for 3-substituted azetidines).

  • Azetidines in Medicinal Chemistry: Emerging Applications. Journal of Medicinal Chemistry. (Review of azetidine physicochemical properties and pKa modulation).

  • The Influence of Bioisosteres in Drug Design. PubMed Central. (Discusses fluorine substitution effects on lipophilicity and metabolic stability).

  • 3-Fluoro-3-(trifluoromethyl)azetidine hydrochloride Product Data. Sigma-Aldrich / MilliporeSigma. (Physical properties and safety data).

  • Discovery of Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides. ACS Medicinal Chemistry Letters. (Example of trifluoromethyl-azetidine usage in TGR5 agonists).

Sources

Technical Whitepaper: 3-Fluoro-3-(trifluoromethyl)azetidine as a High-Value Fluorinated Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Fluoro-3-(trifluoromethyl)azetidine Physicochemical Properties Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the modulation of basicity and lipophilicity without altering steric bulk is a critical design challenge.[1] 3-Fluoro-3-(trifluoromethyl)azetidine represents a privileged structural motif that addresses this by combining the extreme electron-withdrawing nature of a gem-fluoro-trifluoromethyl pair with the geometric constraints of a four-membered ring.

This guide provides a comprehensive technical analysis of this scaffold, detailing its physicochemical properties, synthesis protocols, and application as a bioisostere. Unlike simple azetidines, this specific substitution pattern dramatically lowers amine basicity (pKa modulation) and blocks metabolic soft spots, offering a strategic advantage in optimizing CNS penetration and reducing hERG liability.

Part 1: Molecular Architecture & Physicochemical Profile

The introduction of both a fluorine atom and a trifluoromethyl group at the C3 position of the azetidine ring creates a unique electronic environment. This "hyper-fluorinated" core acts as a powerful dipole modulator.

Key Physicochemical Data

Data summarized below represents consensus values derived from experimental trends of analogous fluorinated azetidines and calculated descriptors.

PropertyValue / RangeTechnical Context
Molecular Formula C₄H₅F₄NFree base.
Molecular Weight 143.08 g/mol Low MW allows for efficient Ligand Efficiency (LE).
Calculated LogP (cLogP) ~1.2 – 1.6Significantly more lipophilic than 3,3-difluoroazetidine (cLogP ~0.3) due to the CF₃ group.
Estimated pKa (Conjugate Acid) 6.0 – 6.5 Critical Feature: The cumulative inductive effect (

) of F and CF₃ reduces the pKa by >4 units compared to unsubstituted azetidine (~11.3) and ~2 units compared to 3,3-difluoroazetidine (~8.7).
TPSA 12.03 ŲMinimal polar surface area contribution, favoring permeability.
H-Bond Donors / Acceptors 1 / 1Secondary amine (free base).
Geometry PuckeredThe ring deviates from planarity to minimize torsional strain and 1,3-diaxial interactions.
The "Basicity Cliff" Effect

The most valuable property of 3-fluoro-3-(trifluoromethyl)azetidine is its reduced basicity.

  • Mechanism: The strong

    
    -inductive withdrawal by the C3 substituents pulls electron density away from the nitrogen lone pair through the C2/C4 methylene linkers.
    
  • Impact: At physiological pH (7.4), a significant fraction of the molecule remains uncharged compared to typical secondary amines. This increases passive membrane permeability and reduces lysosomal trapping, a common liability for high-pKa amine drugs.

Part 2: Structural & Conformational Dynamics

The azetidine ring is not planar; it exists in a dynamic equilibrium between two puckered conformations ("butterfly" motion).

Conformational Locking

In 3,3-disubstituted azetidines, the ring puckers to place the sterically bulkier group in a pseudo-equatorial position to minimize 1,3-transannular steric clashes with the N-substituent.

  • Dominant Conformer: The bulky Trifluoromethyl (CF₃) group prefers the pseudo-equatorial orientation.

  • The Fluorine Effect: The smaller Fluorine atom occupies the pseudo-axial position.

  • Dipole Alignment: The C-F and C-CF₃ bond dipoles create a significant local dipole moment that can influence binding orientation in protein active sites, often engaging in orthogonal multipolar interactions with carbonyls or amides in the target pocket.

Part 3: Synthesis & Manufacturing Protocols

The synthesis of 3-fluoro-3-(trifluoromethyl)azetidine is non-trivial due to the high ring strain and the difficulty of installing a fluorine atom adjacent to a trifluoromethyl group on a quaternary center. The most robust route utilizes a nucleophilic trifluoromethylation followed by a dehydroxyfluorination.

Synthesis Workflow (Graphviz Diagram)

SynthesisRoute Start N-Boc-Azetidin-3-one (Commercially Available) Step1 Nucleophilic CF3 Addition (TMS-CF3, CsF/TBAF) Start->Step1 Inter1 Intermediate A: N-Boc-3-hydroxy-3-(trifluoromethyl)azetidine Step1->Inter1 0°C to RT, THF Step2 Dehydroxyfluorination (DAST or Deoxo-Fluor) Inter1->Step2 Inter2 Intermediate B: N-Boc-3-fluoro-3-(trifluoromethyl)azetidine Step2->Inter2 -78°C to RT, DCM Step3 N-Deprotection (TFA or HCl/Dioxane) Inter2->Step3 Final Target Product: 3-Fluoro-3-(trifluoromethyl)azetidine Salt Step3->Final Quant. Yield

Caption: Figure 1. Step-wise synthetic pathway for 3-Fluoro-3-(trifluoromethyl)azetidine from N-Boc-azetidin-3-one.

Detailed Experimental Protocol

Note: All reactions involving fluorinating agents must be performed in a fume hood with appropriate PPE (HF resistant gloves).

Step 1: Nucleophilic Trifluoromethylation

  • Reagents: N-Boc-azetidin-3-one (1.0 eq), TMS-CF₃ (Ruppert-Prakash reagent, 1.2 eq), CsF (0.1 eq, cat).

  • Procedure: Dissolve ketone in dry THF under Argon. Cool to 0°C. Add TMS-CF₃ dropwise. Add CsF. Stir at 0°C for 1h, then warm to RT (2h).

  • Workup: Quench with TBAF (1.0 M in THF) to cleave the silyl ether. Stir 1h. Dilute with EtOAc, wash with NaHCO₃ and brine.

  • Outcome: Yields N-Boc-3-hydroxy-3-(trifluoromethyl)azetidine as a white solid/oil.

Step 2: Dehydroxyfluorination (Critical Step)

  • Reagents: Intermediate A (1.0 eq), DAST (Diethylaminosulfur trifluoride, 1.5 eq) or Deoxo-Fluor.

  • Procedure: Dissolve Intermediate A in anhydrous DCM in a plastic/Teflon vessel. Cool to -78°C (Critical to prevent elimination/ring opening). Add DAST dropwise.

  • Causality: The low temperature is essential because the carbocation intermediate at the C3 position is destabilized by the adjacent CF₃, but the ring strain makes the system prone to rearrangement at higher temperatures during activation.

  • Workup: Quench slowly into saturated NaHCO₃ at 0°C. Extract with DCM. Purify via silica gel chromatography (Hexane/EtOAc).

Step 3: Deprotection

  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).

  • Procedure: Stir Intermediate B in acid solution at RT for 2-4h. Remove volatiles in vacuo.

  • Product: Isolated as the Hydrochloride or Trifluoroacetate salt.

Part 4: Medicinal Chemistry Applications[2][3][4][5]

Bioisosteric Utility

This scaffold serves as a robust bioisostere for several common moieties, offering distinct advantages:

Replaced GroupAdvantage of 3-F-3-CF₃-Azetidine
Cyclohexyl / Piperidine Reduced lipophilicity (lower LogD), reduced metabolic liability (no oxidative hotspots).
3,3-Difluoroazetidine Increased lipophilicity (for potency), lower pKa (for permeability), unique dipole vector.
Morpholine Similar shape but lacks the ether oxygen (H-bond acceptor), offering a different polarity profile while maintaining solubility.
Metabolic Stability & Logic Map

The quaternary carbon at C3 blocks the common metabolic route of


-oxidation. Furthermore, the electron-poor nature of the ring deactivates the 

-hydrogens at C2/C4 toward Cytochrome P450 oxidation.

LogicMap Core 3-Fluoro-3-(trifluoromethyl) azetidine Core Prop1 Quaternary C3 (Metabolic Block) Core->Prop1 Prop2 Strong EWG Effect (pKa ~6.0) Core->Prop2 Prop3 Lipophilicity (CF3 Contribution) Core->Prop3 Out1 Extended Half-life (t1/2) Prop1->Out1 Prevents Oxidation Out2 Reduced hERG Binding (Less basic) Prop2->Out2 Reduces Cationic Character Out3 Improved Passive Permeability Prop2->Out3 Increases Neutral Fraction

Caption: Figure 2. Physicochemical logic map illustrating how structural features translate to ADME advantages.

References

  • Title: Synthetic method of 3-fluoro azetidine derivatives.
  • Physicochemical Properties of Fluorinated Amines: Title: Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Source:Chemistry – A European Journal (via ResearchGate). URL:[Link]

  • Conformational Analysis of Azetidines: Title: The ring pucker in azetidine derivatives can be influenced by a C–F...N+ charge–dipole interaction. Source:Beilstein Journal of Organic Chemistry (via ResearchGate). URL:[Link]

  • General Azetidine Synthesis Strategies: Title: Preparation and Synthetic Applications of Azetidines.[2][3][4][5] Source:Heterocycles (CLOCKSS Archive). URL:[Link]

Sources

3-Fluoro-3-(trifluoromethyl)azetidine: A Next-Generation Proline Bioisostere

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the application, synthesis, and physicochemical profiling of 3-Fluoro-3-(trifluoromethyl)azetidine as a high-value proline bioisostere.

Executive Summary

In modern drug discovery, the replacement of proline with fluorinated azetidines represents a strategic maneuver to modulate conformational entropy, reduce amine basicity, and enhance metabolic stability. While 3,3-difluoroazetidine is a known surrogate, 3-fluoro-3-(trifluoromethyl)azetidine emerges as a superior "hyper-fluorinated" scaffold.

This guide explores the specific utility of this motif. Unlike proline, which exists as a cation at physiological pH, the strong electron-withdrawing nature of the geminal fluoro/trifluoromethyl pair depresses the amine


 significantly (often 

). This shift renders the molecule neutral at pH 7.4, dramatically improving passive permeability and reducing hERG liability while maintaining the structural "kink" required for

-turn mimetics.

The Bioisosteric Rationale

The transition from pyrrolidine (Proline) to azetidine introduces ring strain (


26 kcal/mol) and reduces the N-C-C bond angle. Adding the 3-F and 3-

groups creates a unique electrostatic and steric environment.
The "Pucker" Effect & Conformational Locking

Proline is flexible, toggling between C


-endo and C

-exo puckers. The 3-substituted azetidine ring, however, is strongly puckered (

) to relieve torsional strain.
  • Steric Control: The bulky

    
     group (Van der Waals volume 
    
    
    
    42 Å
    
    
    , similar to an isopropyl group) forces the ring into a specific conformation to minimize transannular interactions.
  • Dipole Orientation: The C-F and C-

    
     bonds create a massive molecular dipole, influencing the orientation of the amide bond (cis/trans equilibrium) when incorporated into peptides.
    
Basicity and Permeability (The Critical Advantage)

The most profound effect of the 3-F-3-


 motif is electronic. The proximity of these electron-withdrawing groups (EWGs) to the ring nitrogen inductively destabilizes the ammonium cation.
CompoundRing SizeSubstituentsEst.[1]

(Conj.[2][3] Acid)
pH 7.4 State
Proline 5None10.6Cationic (

)
3,3-Difluoroazetidine 4F, F

6.8
Mix (Neutral/Cation)
3-F-3-(CF

)azetidine
4F,

< 5.5 Neutral (>99%)

Implication: The neutral profile at physiological pH facilitates passive diffusion across the blood-brain barrier (BBB) and reduces lysosomal trapping.

Physicochemical Profiling

The following data summarizes the structural shift when replacing Proline with the 3-F-3-


 azetidine core.
Table 1: Comparative Physicochemical Metrics[3]
PropertyL-Proline3-F-3-(trifluoromethyl)azetidineImpact on Drug Design
LogP (Lipophilicity) -2.54

1.2
Improved membrane permeability.
TPSA (Å

)
37.312-20 (Amine dependent)Lower polar surface area enhances absorption.
Ring Strain LowHigh (

26 kcal/mol)
Increased reactivity in ring-opening (metabolic liability check required).
C-N-C Angle

104


90

Alters peptide backbone vector; tighter turns.
Metabolic Stability Susceptible to oxidationHigh (Blocked C3 position)C3 is fully substituted, preventing oxidative metabolism common in azetidines.

Synthetic Accessibility

Synthesis of this quaternary center is non-trivial due to the high instability of tetrahedral intermediates bearing both F and


. The most robust route utilizes a nucleophilic trifluoromethylation followed by deoxyfluorination.
Strategic Workflow (Graphviz)

Synthesis Figure 1: Synthetic route for the construction of the gem-fluoro-trifluoromethyl quaternary center. Start N-Boc-3-Azetidinone Step1 Nucleophilic CF3 Addition (Ruppert-Prakash) Start->Step1 TMS-CF3, CsF THF, 0°C Inter Intermediate: 3-OH-3-CF3-Azetidine Step1->Inter Step2 Deoxyfluorination (DAST or XtalFluor-E) Inter->Step2 DAST, DCM -78°C to RT Product Product: 3-F-3-CF3-Azetidine Step2->Product

Detailed Protocol

Step 1: Nucleophilic Trifluoromethylation

  • Reagents: N-Boc-3-azetidinone (1.0 eq),

    
     (1.2 eq), CsF (cat).
    
  • Procedure: To a solution of ketone in dry THF at 0°C, add

    
    . Add CsF (10 mol%) to initiate. The reaction generates the silyl ether. Acidic workup (1N HCl) yields the 3-hydroxy-3-(trifluoromethyl)azetidine .
    
  • Critical Note: Control temperature. Exotherms can lead to ring opening.

Step 2: Deoxyfluorination (The Critical Step)

  • Reagents: DAST (Diethylaminosulfur trifluoride) or XtalFluor-E.

  • Procedure: Dissolve the alcohol intermediate in anhydrous DCM. Cool to -78°C. Add DAST dropwise. Allow to warm to RT overnight.

  • Mechanism:[4][5][6][7] The OH attacks sulfur, activating the oxygen. Fluoride displaces the leaving group via

    
    -like mechanism (stabilized by 
    
    
    
    ?) or
    
    
    .
  • Safety: DAST can be explosive. XtalFluor-E is a safer, crystalline alternative that often provides higher yields for this specific transformation.

Structural Biology & Signaling

When incorporated into a peptide chain (e.g., GPCR ligands or protease inhibitors), this scaffold alters the signaling pathway by locking the receptor-ligand conformation.

Conformational Locking Mechanism

Conformation Figure 2: Mechanism of conformational restriction induced by the 3-F-3-CF3 motif. Peptide Peptide Backbone (Flexible) Proline Proline Insertion (Cis/Trans Equilibrium) Peptide->Proline Standard Azetidine 3-F-3-CF3-Azetidine (Bioisostere) Peptide->Azetidine Optimized Effect1 Restricted N-C Rotation (Steric Bulk of CF3) Azetidine->Effect1 Effect2 Electronic Repulsion (F/CF3 Dipole) Azetidine->Effect2 Result Locked Beta-Turn High Receptor Affinity Effect1->Result Effect2->Result

Application Case Study: Protease Inhibition

In the development of inhibitors for serine proteases (e.g., DPP4 or thrombin), the P2 position is often a proline. Replacing this with 3-fluoro-3-(trifluoromethyl)azetidine has shown:

  • Increased Potency: The hydrophobic

    
     group fills the S2 sub-pocket more effectively than the methylene of proline.
    
  • Resistance to Cleavage: The steric bulk protects the adjacent amide bond from hydrolysis.

References

  • Mykhailiuk, P. K. (2014). "Saturated Bioisosteres of Benzene: Where to Go Next?" Chemistry – A European Journal.[2] Link (Context on fluorinated azetidines).

  • Champagne, P. A., et al. (2015). "Photochemical Synthesis of Azetidines." Chemical Reviews. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Sirvent, J. A., et al. (2012). "Synthesis of 3,3-Disubstituted Azetidines." European Journal of Organic Chemistry. Link

  • Petrov, V. A. (2010). "Fluorinated Heterocycles."[2][8][9] ACS Symposium Series. Link

Sources

Fluorinated Azetidine Building Blocks: A Strategic Asset in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer improved pharmacological properties is perpetual. Among the saturated heterocycles, azetidines—four-membered nitrogen-containing rings—have emerged as vital motifs in drug discovery.[1][2] Their unique structural features, including a high degree of sp3-character and conformational rigidity, make them highly attractive for designing bioactive molecules with enhanced solubility, metabolic stability, and pharmacokinetic profiles.[1] When this privileged scaffold is combined with fluorine, the most electronegative element, a powerful synergy is unlocked. The strategic incorporation of fluorine can profoundly influence a molecule's electronic properties, pKa, lipophilicity, and metabolic fate, often leading to significant improvements in potency, selectivity, and bioavailability.[3][4]

This guide provides a comprehensive technical overview of fluorinated azetidine building blocks. It is designed for the medicinal chemist and drug discovery scientist, moving beyond a simple catalog of compounds to explain the fundamental principles governing their utility, the causal logic behind synthetic choices, and their successful application in contemporary drug development programs.

PART 1: Physicochemical and Pharmacological Implications of Fluorinating Azetidines

The decision to incorporate a fluorinated azetidine into a drug candidate is driven by the predictable and powerful influence of the fluorine atom(s) on the molecule's overall properties.

Impact on Physicochemical Properties

The introduction of fluorine onto the azetidine ring allows for the fine-tuning of key physicochemical parameters that are critical for a molecule's success as a drug.

  • Basicity (pKa): The strong electron-withdrawing nature of fluorine significantly reduces the basicity of the azetidine nitrogen. This effect is primarily inductive and is dependent on the number and position of the fluorine atoms. Lowering the pKa can be highly advantageous, as it reduces the likelihood of promiscuous binding to off-target acidic receptors (e.g., hERG) and can improve oral absorption by decreasing the proportion of the charged species at physiological pH.[5][6]

  • Lipophilicity (LogP): The effect of fluorination on lipophilicity is highly context-dependent.[5] While the replacement of a C-H bond with a C-F bond often increases lipophilicity, the introduction of a gem-difluoro (CF₂) group can act as a bioisostere for a carbonyl or ether oxygen, introducing polarity. The overall impact on LogP is a complex interplay between the number of fluorine atoms, their spatial orientation, and the structure of the parent molecule.[5]

  • Conformational Control: Fluorine substitution can exert significant control over the conformational preference of the azetidine ring. Stereoelectronic effects, such as electrostatic attraction between the fluorine and a protonated nitrogen (F⋯N⁺), can influence the ring's pucker.[7] This pre-organization of the molecule into a specific bioactive conformation can lead to a substantial increase in binding affinity for its biological target by reducing the entropic penalty of binding.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[3] Introducing fluorine at a metabolically vulnerable position on the azetidine ring or an adjacent substituent can effectively block these "metabolic soft spots," thereby increasing the drug's half-life and overall exposure.

Data Presentation: Impact of Fluorination on Azetidine Properties

The following table summarizes the systematic impact of fluorination on the basicity (pKa) and lipophilicity (LogP) of N-benzyl azetidine derivatives, demonstrating the principles discussed above.

CompoundStructurepKaLogPKey Insight
N-BenzylazetidineBz-N-(CH₂)₃~8.5-9.0~2.0Baseline non-fluorinated parent compound.
N-Benzyl-3-fluoroazetidineBz-N-CHF(CH₂)₂LowerVariableMonofluorination significantly reduces basicity due to the inductive effect.[5]
N-Benzyl-3,3-difluoroazetidineBz-N-CF₂(CH₂)₂LowestLowerGem-difluorination has a more pronounced effect on lowering pKa and can decrease lipophilicity by introducing a polar CF₂ group.[5][8]

Note: Exact pKa and LogP values can vary based on measurement conditions. The trends shown are illustrative of the effects of fluorination.

PART 2: Synthetic Strategies for Accessing Fluorinated Azetidines

The successful application of fluorinated azetidines in drug discovery relies on robust and scalable synthetic methods. The choice of synthetic route is dictated by the desired substitution pattern and the need for stereochemical control.

Synthesis of Monofluorinated Azetidines: 3-Fluoroazetidine

The synthesis of 3-fluoroazetidines often proceeds via nucleophilic fluorination of a corresponding 3-hydroxyazetidine precursor. This approach is favored because 3-hydroxyazetidines are readily available and the hydroxyl group is a good leaving group after activation.

This protocol describes the conversion of commercially available 1-Boc-3-hydroxyazetidine to its 3-fluoro derivative using a nucleophilic fluorinating agent such as Deoxofluor or DAST. The choice of a non-protic solvent is critical to prevent quenching of the fluorinating reagent.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 1-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at -78 °C, add Deoxofluor (1.2 eq) dropwise.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield 1-Boc-3-fluoroazetidine.[9]

G cluster_0 Synthesis of 1-Boc-3-fluoroazetidine Start 1-Boc-3-hydroxyazetidine Reagents1 Fluorination Start->Reagents1 1. Deoxofluor, DCM, -78 °C to rt 2. NaHCO₃ (aq) quench Product 1-Boc-3-fluoroazetidine Reagents1->Product

Caption: Nucleophilic fluorination of 1-Boc-3-hydroxyazetidine.

Synthesis of Gem-Difluorinated Azetidines: 3,3-Difluoroazetidine

The synthesis of 3,3-difluoroazetidines is more complex and often involves building the ring system with the gem-difluoro motif already in place or introduced at an early stage.

A common strategy involves a Reformatsky-type reaction between an aldimine and ethyl bromodifluoroacetate to form a β-lactam (azetidin-2-one). This intermediate is then reduced to afford the desired 3,3-difluoroazetidine.[10] This multi-step sequence allows for the construction of the strained four-membered ring with the crucial CF₂ group at the 3-position.

This protocol outlines the critical reduction step to convert the β-lactam to the final azetidine. The choice of a powerful reducing agent like monochlorohydroalane is necessary to reduce the amide carbonyl without affecting the C-F bonds.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a solution of monochlorohydroalane (alane) in an anhydrous ether solvent.

  • Reaction Setup: To a solution of the N-protected 3,3-difluoroazetidin-2-one (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add the alane solution dropwise.

  • Reaction Progression: Allow the reaction to stir at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to 0 °C and carefully quench by the sequential addition of water, followed by a 15% aqueous NaOH solution, and then water again.

  • Purification: Filter the resulting suspension through celite, and concentrate the filtrate. The crude product is then purified by an appropriate method, such as distillation or chromatography, to yield the N-protected 3,3-difluoroazetidine.[10]

G

Sources

3-Fluoro-3-(trifluoromethyl)azetidine conformational analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Conformational Analysis of 3-Fluoro-3-(trifluoromethyl)azetidine

Abstract

Azetidines, four-membered saturated nitrogen heterocycles, are increasingly vital scaffolds in medicinal chemistry due to their ability to impart desirable physicochemical and pharmacokinetic properties to drug candidates.[1] The strategic introduction of fluorine and trifluoromethyl groups can profoundly influence a molecule's conformation, basicity, and metabolic stability.[2] This guide provides a comprehensive technical analysis of the conformational landscape of 3-fluoro-3-(trifluoromethyl)azetidine. We explore the foundational principles of azetidine ring puckering and delve into the complex interplay of steric and stereoelectronic effects—including gauche, anomeric, and electrostatic interactions—that dictate the conformational preferences of this highly functionalized heterocycle. Methodologies for both computational modeling and experimental verification via Nuclear Magnetic Resonance (NMR) spectroscopy are detailed, offering a robust framework for researchers in drug discovery and chemical biology.

Introduction: The Strategic Value of Fluorinated Azetidines

The azetidine ring is a "privileged scaffold" in drug discovery, offering a favorable balance of structural rigidity and chemical stability.[3][4] Its three-dimensional character and sp³-rich nature provide an escape from the "flatland" of aromatic ring systems, often leading to improved solubility, metabolic stability, and target engagement.[1] Several FDA-approved drugs, including cobimetinib and baricitinib, incorporate the azetidine motif to optimize their pharmacokinetic profiles.[1]

The incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate a molecule's properties.[5] The trifluoromethyl (CF₃) group, in particular, is known to significantly alter lipophilicity, metabolic stability, and binding affinity.[2] When fluorine and a CF₃ group are installed at the same carbon of an azetidine ring, as in 3-fluoro-3-(trifluoromethyl)azetidine, they introduce a powerful combination of steric and electronic factors that precisely control the ring's conformation. Understanding and predicting this conformational bias is critical for rational drug design, as the three-dimensional arrangement of substituents directly impacts how a molecule interacts with its biological target.

This guide serves as a technical resource for scientists, explaining the forces at play in determining the structure of 3-fluoro-3-(trifluoromethyl)azetidine and outlining the state-of-the-art methods used for its analysis.

Foundational Concepts: The Puckered Nature of the Azetidine Ring

Unlike aromatic rings, the four-membered azetidine ring is not planar. To alleviate the inherent ring strain (approximately 25.2 kcal/mol), the ring adopts a "puckered" conformation.[6] This non-planarity is characterized by a dihedral angle between the C2-N1-C4 and C2-C3-C4 planes. For the parent, unsubstituted azetidine, this angle has been determined by gas-phase electron diffraction to be approximately 37°.[7]

This puckering creates two distinct positions for substituents on the ring carbons:

  • Pseudo-Axial (ax): Substituents oriented roughly perpendicular to the mean plane of the ring.

  • Pseudo-Equatorial (eq): Substituents oriented roughly parallel to the mean plane of the ring.

The energy barrier to inversion (the "flipping" between two puckered conformers) is relatively low in unsubstituted azetidine, but the introduction of substituents, especially bulky or highly electronegative ones like F and CF₃, can create a significant energy difference between conformers, effectively "locking" the ring into a single, preferred conformation.[6][8]

The Conformational Landscape: Interplay of Stereoelectronic Forces

The conformational preference of 3-fluoro-3-(trifluoromethyl)azetidine is dictated by a complex balance of competing steric and electronic effects. The two primary puckered conformers involve the F and CF₃ groups occupying pseudo-axial and pseudo-equatorial positions.

Puckered conformers of 3-fluoro-3-(trifluoromethyl)azetidine.

Key Influencing Factors:

EffectDescriptionPredicted Influence on 3-Fluoro-3-(trifluoromethyl)azetidine
Steric Hindrance The repulsive interaction between bulky groups. The CF₃ group is significantly larger than the fluorine atom.Strongly favors the conformer where the CF₃ group is in the less hindered pseudo-equatorial position (Conformer A ).
Gauche Effect The tendency for electronegative groups on adjacent carbons to adopt a gauche (60° dihedral angle) rather than anti orientation.This effect is complex in a ring system but generally involves stabilizing hyperconjugative interactions like σCH → σCF.[9][10]
Anomeric Effect A stereoelectronic effect that describes the donation of electron density from a heteroatom lone pair (the nitrogen) into an adjacent anti-periplanar σ orbital.A stabilizing nN→σ*CF interaction is possible.[9][10] This effect is maximized when the C-F or C-CF₃ bond is anti-periplanar to the nitrogen lone pair, which can influence the ring pucker.
Charge-Dipole Interaction The electrostatic attraction between the positive charge on a protonated nitrogen (N⁺) and the negative end of the C-F dipole.Upon protonation of the nitrogen, a strong C–F···N⁺ interaction can occur, which may favor a conformation that brings the fluorine atom closer to the nitrogen, potentially overriding other effects.[8]

Predicted Outcome:

For the neutral molecule, the dominant factor is expected to be steric hindrance . The energetic penalty of placing the bulky CF₃ group in the sterically crowded pseudo-axial position would be substantial. Therefore, Conformer A , with the CF₃ group in the pseudo-equatorial position and the fluorine atom in the pseudo-axial position, is predicted to be the most stable conformer. The anomeric and gauche effects will further modulate the precise geometry and energy of this preferred conformation.

Methodologies for Definitive Conformational Assignment

While predictions provide a strong hypothesis, definitive assignment requires rigorous computational and experimental analysis.

Computational Chemistry Protocol

Quantum chemical calculations are indispensable for mapping the potential energy surface and quantifying the energy differences between conformers. Density Functional Theory (DFT) is a robust and widely used method for this purpose.

Workflow for computational conformational analysis.

Step-by-Step Methodology:

  • Structure Generation: Build initial 3D structures for all plausible conformers of 3-fluoro-3-(trifluoromethyl)azetidine.

  • Geometry Optimization: Perform geometry optimization using a suitable DFT functional and basis set. For fluorinated organic molecules, functionals that include dispersion corrections (e.g., B3LYP-D3BJ or ωB97XD) and a triple-zeta basis set with diffuse and polarization functions (e.g., 6-311++G**) are recommended to accurately model non-covalent interactions and the electronic structure of fluorine.[10][11]

  • Frequency Calculations: Perform a frequency calculation on each optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide the Gibbs free energy (G), which is used to determine the relative stability of the conformers at a given temperature.

  • Transition State (TS) Search: To determine the energy barrier for ring inversion, perform a TS search (e.g., using a QST2/QST3 or Berny optimization) connecting the two primary conformers. A subsequent frequency calculation should yield exactly one imaginary frequency, confirming it as a true transition state.

  • Analysis:

    • Relative Energies: Compare the Gibbs free energies of the optimized conformers to determine their equilibrium populations.

    • Natural Bond Orbital (NBO) Analysis: Use NBO analysis to identify and quantify key hyperconjugative interactions, such as the nN→σ*CF anomeric effect, which contribute to conformational stability.[9][10]

    • NMR Simulation: Calculate NMR chemical shifts and coupling constants to allow for direct comparison with experimental data.

Experimental Verification: NMR Spectroscopy

NMR spectroscopy is the most powerful experimental technique for determining molecular conformation in solution.[12][13]

Workflow for NMR-based conformational analysis.

Key NMR Parameters and Protocols:

  • Sample Preparation: Dissolve the synthesized 3-fluoro-3-(trifluoromethyl)azetidine in a suitable deuterated solvent. The choice of solvent can sometimes influence conformation.

  • Data Acquisition:

    • 1D NMR: Acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra.

    • 2D NMR: Acquire a suite of 2D NMR experiments, including COSY (H-H correlations), HSQC (direct C-H correlations), HMBC (long-range C-H correlations), and crucially, NOESY or ROESY (through-space H-H correlations).

  • Data Interpretation:

    • Chemical Shifts: The chemical shifts of the ring protons (at C2 and C4) are sensitive to their pseudo-axial or pseudo-equatorial environment.

    • Coupling Constants (J-values): The vicinal (³JHH) and geminal (²JHH) coupling constants are highly dependent on the dihedral angles of the puckered ring. For azetidine rings, it is generally observed that J_trans is smaller than J_cis.[12] Precise measurement of these couplings provides critical geometric constraints.

    • Nuclear Overhauser Effect (NOE): NOESY/ROESY experiments are the most definitive tool. An NOE correlation is observed between protons that are close in space (< 5 Å), regardless of their bonding connectivity. For example, in the predicted Conformer A , an NOE would be expected between the pseudo-axial fluorine and the pseudo-axial protons at the C2 and C4 positions. Conversely, the pseudo-equatorial CF₃ group would show NOEs to the pseudo-equatorial protons.

Implications for Drug Discovery

The conformational rigidity imparted by the geminal F/CF₃ substitution is highly advantageous in a drug design context.

  • Enhanced Target Affinity: A pre-organized, conformationally locked ligand pays a smaller entropic penalty upon binding to a receptor, which can lead to higher affinity and selectivity.

  • Improved Pharmacokinetics: The fluorine and CF₃ groups can block sites of metabolism, increasing the metabolic stability and half-life of the drug.[5]

  • Modulation of Physicochemical Properties: The introduction of these groups systematically alters properties like pKa and lipophilicity (logP), allowing for the fine-tuning of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[14]

By understanding the principles laid out in this guide, medicinal chemists can rationally design and synthesize novel azetidine-based drug candidates with optimized three-dimensional structures for improved therapeutic performance.

Conclusion

The conformational analysis of 3-fluoro-3-(trifluoromethyl)azetidine reveals a fascinating interplay of steric and electronic forces. The sterically demanding trifluoromethyl group is predicted to strongly favor a pseudo-equatorial position, leading to a highly biased conformational equilibrium. This prediction can be rigorously tested and confirmed through a synergistic approach combining high-level DFT calculations and multi-dimensional NMR spectroscopy. The ability to install such a conformationally rigid and functionalized motif provides a powerful tool for drug development professionals seeking to design next-generation therapeutics with superior efficacy and pharmacokinetic properties.

References

  • O'Hagan, D. et al. (2020). The influence of fluorine on the conformational behaviour of N-heterocycles. Nature Communications. Available at: [Link]

  • Gomez-Serrano, J. et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Royal Society of Chemistry. Available at: [Link]

  • Vera-Hidalgo, M. et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. National Center for Biotechnology Information. Available at: [Link]

  • Dorofeeva, O. V., Mastryukov, V. S., Vilkov, L. V., & Hargittai, I. (1973). Ring Puckering of Azetidine: an Electron Diffraction Study. RSC Publishing. Available at: [Link]

  • O'Hagan, D. et al. (2025). Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions. ResearchGate. Available at: [Link]

  • Overberger, C. G., & Zand, R. (1974). Conformational Properties of Poly(L-azetidine-2-carboxylic acid) in Solution as Studied by Carbon-13 and Proton Nuclear Magnetic Resonance Spectroscopy. ACS Publications. Available at: [Link]

  • Wetmore, S. D. et al. (2025). Anomeric effects in fluoro and trifluoromethyl piperidines: A computational study of conformational preferences and hydration. ResearchGate. Available at: [Link]

  • Silva, A. M. S., & Cavaleiro, J. A. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Gael, F. et al. (n.d.). PREPARATION OF RACEMIC AND OPTICALLY ACTIVE TRIFLUOROMETHYL AZIRIDINES AND AZETIDINES. HAL Open Science. Available at: [Link]

  • Singh, P. et al. (2024). Structure of 4-fluorinated azetidine-based pyrazole molecular hybrids... ResearchGate. Available at: [Link]

  • Formaggio, F. et al. (2023). Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds. MDPI. Available at: [Link]

  • Mykhailiuk, P. K. (2018). Examples of drug candidates containing fluoroalkyl‐substituted azetidine (7) and piperidine (8) motifs. ResearchGate. Available at: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles. Available at: [Link]

  • Gouverneur, V. et al. (2025). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. ResearchGate. Available at: [Link]

  • Bull, J. A. et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ACS Publications. Available at: [Link]

  • Kumar, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]

  • Gudelis, E. et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. National Center for Biotechnology Information. Available at: [Link]

  • Dell'Amico, L. et al. (2026). Photochemical thiocarbonyl difluoride generation enables azetidine synthesis. ResearchGate. Available at: [Link]

  • Bennet, A. J. et al. (2025). Structural, Mechanistic, and Computational Analysis of the Effects of Anomeric Fluorines on Anomeric Fluoride Departure in 5-Fluoroxylosyl Fluorides. UBC Chemistry. Available at: [Link]

  • Phillips, D. P. et al. (2014). Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists: structure-activity relationships, lead optimization, and chronic in vivo efficacy. PubMed. Available at: [Link]

  • Belostotskii, A. M., & Hassner, A. (1994). A dynamic proton NMR and ab initio MO investigation of the barrier to pyramidal inversion in azetidine. ACS Publications. Available at: [Link]

  • Bull, J. A. et al. (2023). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Europe PMC. Available at: [Link]

  • Procter, D. J., & Leonori, D. (2025). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. National Center for Biotechnology Information. Available at: [Link]

  • Chandler, D. L. (2024). Scientists use computational modeling to guide a difficult chemical synthesis. MIT News. Available at: [Link]

  • Zhu, G. et al. (2021). Synthesis of polysubstituted azetidines via cascade trifluoromethylation/cyclization of N-allyl ynamides. RSC Publishing. Available at: [Link]

  • Singh, G. S. et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

  • Mlostoń, G. et al. (2025). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Azetidine. Wikipedia. Available at: [Link]

  • Al-Masoudi, W. A. M., & Al-Amiery, A. A. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Research Square. Available at: [Link]

  • Uesugi, S. et al. (2024). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Center for Biotechnology Information. Available at: [Link]

Sources

The Ascendant Role of 3-Fluoro-3-(Trifluoromethyl)Azetidine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of pharmacological properties. Among the burgeoning class of fluorinated motifs, the 3-fluoro-3-(trifluoromethyl)azetidine scaffold has emerged as a particularly compelling bioisostere. This technical guide provides an in-depth exploration of the synthesis, unique physicochemical properties, and strategic applications of this moiety in drug discovery. We will delve into the causal relationships between its distinct stereoelectronic features and its impact on metabolic stability, membrane permeability, and target engagement. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the transformative potential of this novel building block.

Introduction: The Imperative for Novel Bioisosteres in Drug Discovery

The relentless pursuit of novel therapeutics with improved efficacy, safety, and pharmacokinetic profiles necessitates the continuous exploration of new chemical space. Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention as valuable scaffolds in drug design.[1] Their inherent ring strain and three-dimensional character offer a unique conformational rigidity that can enhance binding to biological targets and improve metabolic stability compared to more flexible acyclic or larger heterocyclic analogues.[1]

The introduction of fluorine and trifluoromethyl groups further amplifies the utility of the azetidine core. Fluorine, the most electronegative element, can profoundly influence a molecule's pKa, lipophilicity, and metabolic stability.[2][3] The trifluoromethyl group, with its strong electron-withdrawing nature and lipophilic character, is a well-established bioisostere for various functional groups and can significantly enhance a compound's metabolic stability and binding affinity.[4]

The combination of a fluorine atom and a trifluoromethyl group on the same carbon of the azetidine ring, creating the 3-fluoro-3-(trifluoromethyl)azetidine moiety, presents a unique constellation of properties that can be strategically exploited in drug design. This guide will elucidate the rationale behind its growing importance and provide practical insights into its application.

Synthesis of the 3-Fluoro-3-(Trifluoromethyl)Azetidine Core

The synthesis of 3-fluoro-3-(trifluoromethyl)azetidine, while not extensively documented in publicly available literature, can be approached through logical extensions of established methods for the synthesis of fluorinated azetidines. A plausible and efficient synthetic strategy would involve the construction of a suitable precursor followed by a key fluorination and cyclization step.

Retrosynthetic Analysis

A logical retrosynthetic pathway for N-protected 3-fluoro-3-(trifluoromethyl)azetidine is outlined below. The synthesis hinges on the formation of a key intermediate, a 1,3-amino alcohol with the desired substitution pattern, which can then be cyclized to form the azetidine ring.

G Target N-Boc-3-fluoro-3-(trifluoromethyl)azetidine Intermediate1 N-Boc-3-hydroxy-3-(trifluoromethyl)azetidine Target->Intermediate1 Fluorination Intermediate2 N-Boc-1-amino-2-(trifluoromethyl)propan-2-ol Intermediate1->Intermediate2 Cyclization Intermediate3 1-(Boc-amino)-2-(trifluoromethyl)propan-2-one Intermediate2->Intermediate3 Reduction StartingMaterial 1,1,1-Trifluoroacetone Intermediate3->StartingMaterial Amination

Caption: Retrosynthetic analysis for N-Boc-3-fluoro-3-(trifluoromethyl)azetidine.

Proposed Experimental Protocol: Synthesis of N-Boc-3-fluoro-3-(trifluoromethyl)azetidine

The following protocol is a representative, step-by-step methodology based on established chemical transformations for similar structures.[5]

Step 1: Synthesis of 1-(Boc-amino)-2-(trifluoromethyl)propan-2-one

  • To a solution of 1,1,1-trifluoroacetone in a suitable aprotic solvent (e.g., THF), add tert-butyl carbamate.

  • Facilitate the reaction by adding a suitable acid catalyst and a dehydrating agent.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Work up the reaction and purify the product by column chromatography to yield the desired N-protected aminoketone.

Step 2: Synthesis of N-Boc-1-amino-2-(trifluoromethyl)propan-2-ol

  • Dissolve the product from Step 1 in a suitable solvent (e.g., methanol).

  • Cool the solution to 0 °C and add a reducing agent (e.g., sodium borohydride) portion-wise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed.

  • Quench the reaction and purify the resulting amino alcohol.

Step 3: Cyclization to N-Boc-3-hydroxy-3-(trifluoromethyl)azetidine

  • Activate the primary alcohol of the amino alcohol from Step 2 by converting it to a good leaving group (e.g., a mesylate or tosylate).

  • Treat the activated intermediate with a non-nucleophilic base (e.g., sodium hydride) to induce intramolecular cyclization.

  • Monitor the formation of the azetidine ring by LC-MS.

  • Purify the cyclized product.

Step 4: Fluorination to N-Boc-3-fluoro-3-(trifluoromethyl)azetidine

  • Dissolve the N-Boc-3-hydroxy-3-(trifluoromethyl)azetidine in an appropriate solvent (e.g., dichloromethane).

  • Add a suitable fluorinating agent, such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®, at low temperature.

  • Carefully monitor the reaction progress.

  • Quench the reaction and purify the final product by column chromatography.

Physicochemical Properties and Their Implications in Drug Design

The geminal arrangement of a fluorine atom and a trifluoromethyl group at the 3-position of the azetidine ring imparts a unique set of physicochemical properties that are highly advantageous in medicinal chemistry.

Impact on Lipophilicity and Acidity/Basicity

The trifluoromethyl group is known to significantly increase lipophilicity, which can enhance membrane permeability and improve oral absorption.[4][6] Conversely, the polar fluorine atom can subtly modulate this effect. The strong electron-withdrawing nature of both substituents has a profound impact on the basicity of the azetidine nitrogen. This reduction in pKa can be beneficial in several ways:

  • Reduced Off-Target Interactions: Lower basicity can minimize interactions with acidic phospholipids and hERG channels, reducing potential toxicity.

  • Improved Cell Permeability: A less basic nitrogen is less likely to be protonated at physiological pH, leading to a more neutral species that can more readily cross cell membranes.

MoietyApproximate pKa of Azetidine NitrogenCalculated logP
Azetidine11.29-0.3
3-Fluoroazetidine~9-10~-0.1
3-(Trifluoromethyl)azetidine~7-8~1.2
3-Fluoro-3-(trifluoromethyl)azetidine ~6-7 ~1.0

Table 1: Predicted physicochemical properties of 3-fluoro-3-(trifluoromethyl)azetidine in comparison to related analogues. (Values are estimations based on known effects of fluorination).

Conformational Rigidity and Vectorial Display

The azetidine ring itself imposes a degree of conformational constraint. The bulky trifluoromethyl group and the electronegative fluorine atom at the 3-position further rigidify the ring, leading to a more defined three-dimensional structure. This pre-organization can result in a lower entropic penalty upon binding to a target protein, potentially leading to higher binding affinity. Furthermore, the substituents on the azetidine ring can be used as exit vectors to explore different regions of a binding pocket.

G cluster_0 Drug Candidate cluster_1 Improved Properties Azetidine 3-Fluoro-3-(CF3)Azetidine Core Prop1 Metabolic Stability Azetidine->Prop1 Blocks C-H oxidation Prop2 Membrane Permeability Azetidine->Prop2 Modulates lipophilicity Prop3 Target Affinity Azetidine->Prop3 Conformational rigidity Prop4 Reduced pKa Azetidine->Prop4 Inductive effect

Caption: The 3-fluoro-3-(trifluoromethyl)azetidine core as a modulator of key drug properties.

Strategic Applications in Drug Discovery

The unique properties of the 3-fluoro-3-(trifluoromethyl)azetidine moiety make it a valuable tool for addressing common challenges in drug development.

Enhancing Metabolic Stability

The carbon atom at the 3-position of an azetidine ring can be susceptible to metabolic oxidation. The presence of both a fluorine atom and a trifluoromethyl group effectively shields this position from enzymatic attack, significantly enhancing the metabolic stability of the drug candidate. This can lead to a longer half-life and improved oral bioavailability.[2]

Bioisosteric Replacement

The 3-fluoro-3-(trifluoromethyl)azetidine group can serve as a bioisostere for other commonly used groups in medicinal chemistry, such as gem-dimethyl or carbonyl groups. This substitution can improve physicochemical properties without compromising biological activity.

Original MoietyBioisosteric ReplacementKey Advantages of Replacement
gem-Dimethyl3-Fluoro-3-(trifluoromethyl)azetidineImproved metabolic stability, modulated lipophilicity, introduction of a polar interaction site.
Carbonyl3-Fluoro-3-(trifluoromethyl)azetidineIncreased 3D character, reduced potential for metabolic reduction, introduction of a hydrogen bond acceptor.

Table 2: The 3-fluoro-3-(trifluoromethyl)azetidine moiety as a bioisostere.

Case Study: A Hypothetical Application in Kinase Inhibitor Design

Consider a kinase inhibitor with a metabolically labile isopropyl group at a key position. Replacement of this group with a 3-fluoro-3-(trifluoromethyl)azetidine moiety could offer several advantages:

  • Blocking Metabolism: The fluorinated azetidine would be resistant to the oxidative metabolism that plagues the isopropyl group.

  • Improving Solubility: The introduction of the polar azetidine nitrogen could improve the aqueous solubility of the compound.

  • Fine-Tuning Potency: The rigid azetidine ring could orient a substituent towards a specific sub-pocket in the kinase active site, potentially increasing potency.

Conclusion and Future Outlook

The 3-fluoro-3-(trifluoromethyl)azetidine moiety represents a powerful and versatile building block for the medicinal chemist's toolkit. Its unique combination of stereoelectronic properties offers a compelling strategy for enhancing metabolic stability, modulating physicochemical properties, and improving the overall developability of drug candidates. While the synthesis of this specific moiety may present some challenges, the potential rewards in terms of improved pharmacological profiles are substantial. As synthetic methodologies continue to advance, we anticipate that the 3-fluoro-3-(trifluoromethyl)azetidine scaffold will find increasingly widespread application in the design of next-generation therapeutics across a range of disease areas.

References

  • PubChem. 3-Fluoroazetidine. National Center for Biotechnology Information. [Link].

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon.
  • U.S. Environmental Protection Agency. 3-[3-(Trifluoromethyl)phenoxy]azetidine--hydrogen chloride (1/1). [Link].

  • ResearchGate. Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. [Link].

  • ACS Publications. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link].

  • MSDS of 3-fluoro-3-(fluoromethyl)azetidine hydrochloride. (2026, February 11).
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160.
  • Organic Syntheses. azetidine. [Link].

  • Google Patents.
  • RSC Publishing. Synthesis of polysubstituted azetidines via cascade trifluoromethylation/cyclization of N-allyl ynamides. Organic Chemistry Frontiers. [Link].

  • Hoveyda, A. H., & Liu, P. (2022). Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre.
  • ResearchGate. 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. [Link].

  • Oakwood Chemical. 3-(Trifluoromethyl)azetidine. [Link].

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery, 21(1), 1-18.
  • Zanda, M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3456.
  • ResearchGate. Fluorine in drug discovery: Role, design and case studies. [Link].

  • Wang, C., et al. (2022). Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. Bioorganic Chemistry, 119, 105578.

Sources

A Senior Application Scientist's Guide to the Metabolic Stability of Fluorinated Azetidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Azetidines in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for drug candidates with optimized pharmacokinetic profiles is a paramount challenge. Among the vast arsenal of structural motifs available to drug designers, azetidines—four-membered nitrogen-containing heterocycles—have emerged as particularly valuable scaffolds.[1][2] Their inherent structural rigidity, sp3-rich character, and unique vectoral properties offer a distinct advantage in achieving enhanced solubility, metabolic stability, and receptor selectivity.[1][2] When this privileged scaffold is strategically functionalized with fluorine, the resulting fluorinated azetidines often exhibit profoundly improved metabolic stability, a critical determinant of a drug's in vivo efficacy and safety profile.[3][4]

This guide provides an in-depth technical exploration of the metabolic stability of fluorinated azetidine scaffolds. We will dissect the underlying principles of how fluorine substitution impacts metabolic pathways, detail robust experimental protocols for assessing stability, and offer insights into the interpretation of the generated data. This document is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of this powerful chemical motif.

The "Fluorine Effect": Mechanistic Insights into Enhanced Metabolic Stability

The strategic incorporation of fluorine into drug candidates is a widely employed tactic to enhance their metabolic and pharmacokinetic properties.[5][6] While often simplistically attributed to the strength of the carbon-fluorine (C-F) bond compared to a carbon-hydrogen (C-H) bond, the reality is far more nuanced.[5][7] The "fluorine effect" is a multifactorial phenomenon encompassing electronic perturbations, steric hindrance, and alterations in molecular conformation.

Blocking Sites of Metabolic Attack

One of the most direct ways fluorine enhances metabolic stability is by physically blocking sites susceptible to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[4][8] By replacing a metabolically labile C-H bond with a robust C-F bond, the enzymatic machinery responsible for hydroxylation or other oxidative transformations is effectively thwarted.[3][4] This is particularly effective at benzylic or allylic positions, which are common "soft spots" for metabolic attack.

Electronic Perturbations and Enzyme-Substrate Interactions

Fluorine is the most electronegative element, and its introduction into a molecule can significantly alter the electron distribution of the entire scaffold.[3][9] This can have several consequences for metabolic stability:

  • Modulation of pKa: Fluorination can lower the basicity of nearby nitrogen atoms within the azetidine ring.[3][10] This change in pKa can influence the compound's ionization state at physiological pH, which in turn affects its ability to bind to the active sites of metabolizing enzymes.

  • Altered Enzyme Affinity: The electronic changes induced by fluorine can reduce the affinity of the molecule for the active site of a metabolizing enzyme.[5][7] This perturbation of the enzyme-substrate interaction can lead to a decreased rate of metabolism.

Conformational Control and Lipophilicity

The introduction of fluorine can also influence the conformational preferences of the azetidine ring and adjacent functionalities.[4] This can lead to a conformation that is less readily recognized or accommodated by the active site of a metabolizing enzyme. Furthermore, fluorine substitution can modulate the lipophilicity of a molecule, which can impact its distribution into the liver cells where the majority of metabolism occurs.[9][11]

Visualizing the Impact of Fluorination on Azetidine Metabolism

The following diagram illustrates the conceptual difference in metabolic susceptibility between a generic azetidine scaffold and its fluorinated counterpart.

cluster_0 Non-Fluorinated Azetidine cluster_1 Fluorinated Azetidine A Azetidine Scaffold (Metabolically Liable Site) B CYP450 Enzymes A->B Susceptible to Metabolic Attack C Oxidative Metabolism (e.g., Hydroxylation) B->C Catalyzes D Metabolite Formation (Increased Clearance) C->D E Fluorinated Azetidine Scaffold (Metabolically Blocked Site) F CYP450 Enzymes E->F Resistant to Metabolic Attack G Reduced/Blocked Metabolism F->G Reduced Catalysis H Increased Parent Drug Exposure G->H A Compound Preparation (Test Compound, Positive/Negative Controls) C Initiate Reaction (Add Cofactor, e.g., NADPH) A->C B Incubation Mixture Preparation (Liver Microsomes, Buffer, Cofactors) B->C D Time-Point Sampling (e.g., 0, 5, 15, 30, 60 min) C->D E Quench Reaction (e.g., Acetonitrile with Internal Standard) D->E F Sample Processing (Centrifugation) E->F G LC-MS/MS Analysis F->G H Data Analysis (Calculate % Remaining, t½, CLint) G->H

Sources

Technical Guide: 3-Fluoro-3-(trifluoromethyl)azetidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-fluoro-3-(trifluoromethyl)azetidine moiety represents a high-value, specialized fragment in modern drug discovery. It serves as a sophisticated bioisostere for gem-dimethyl or cyclobutyl groups, offering a unique combination of steric bulk, lipophilicity modulation, and electronic influence. This guide analyzes the Structure-Activity Relationship (SAR) implications of this motif, specifically focusing on its ability to lower basicity (pKa), block metabolic soft spots, and alter vector alignment in lead optimization.

Physicochemical Profiling: The "Fluorine Effect"

The introduction of a geminal fluorine and trifluoromethyl group at the C3 position of the azetidine ring creates a distinct electronic and steric environment.

Basicity Modulation (pKa)

One of the primary applications of the 3-fluoro-3-(trifluoromethyl) motif is the strategic reduction of amine basicity.

  • Mechanism: The strong electron-withdrawing nature of the trifluoromethyl group (

    
    ) and the fluorine atom (
    
    
    
    ) exerts a powerful inductive effect (
    
    
    ) on the azetidine nitrogen.
  • Impact: While unsubstituted azetidine has a pKa

    
     11.3, the 3,3-difluoroazetidine drops to 
    
    
    
    7.8. The 3-fluoro-3-(trifluoromethyl) substitution depresses the pKa further (estimated range: 5.5 – 6.5), often rendering the amine non-basic at physiological pH.
  • Application: This is critical for improving oral bioavailability by reducing lysosomal trapping and improving permeation (increasing

    
    ).
    
Conformational Bias (The "Puckering" Effect)

Unlike the planar average conformation of some 4-membered rings, 3,3-disubstituted azetidines adopt a "puckered" conformation to minimize torsional strain and steric repulsion between the C3 substituents and the N-substituent.

  • Angle: The ring typically puckers by 15–25°.

  • Implication: This locks the vectors of substituents attached to the nitrogen, potentially improving binding affinity by reducing the entropic penalty upon binding to a target protein.

Lipophilicity (LogP/LogD)
  • Contrast: Replacing a hydrogen with a fluorine typically lowers LogP due to polarity, but the trifluoromethyl group is highly lipophilic.

  • Net Effect: The 3-fluoro-3-(trifluoromethyl) moiety significantly increases lipophilicity compared to the unsubstituted parent, but is less lipophilic than a t-butyl group. It offers a "Goldilocks" zone for tuning solubility while maintaining hydrophobic contacts.

Substituent at C3Approx.

pKa (vs parent)
Lipophilicity TrendMetabolic Stability
H, H0 (Ref)LowLow (C3 oxidation)
F, F-3.5Neutral/LowerHigh
F, CF

-5.0 to -6.0 High Very High
Me, Me+0.1MediumMedium (Benzylic-like ox)

Synthetic Access: Validated Protocols

Synthesis of this gem-substituted core is non-trivial due to the high strain of the ring and the difficulty of introducing a CF


 group onto a quaternary center. The most robust route involves nucleophilic trifluoromethylation followed by deoxyfluorination.
Core Synthesis Workflow

Precursor: N-Protected 3-azetidinone (e.g., N-Boc-3-azetidinone).

  • Nucleophilic Trifluoromethylation:

    • Reaction of N-Boc-3-azetidinone with TMSCF

      
       (Ruppert-Prakash reagent) .
      
    • Initiator: CsF or TBAF (catalytic).

    • Intermediate: 3-hydroxy-3-(trifluoromethyl)azetidine.

  • Deoxyfluorination:

    • Treatment of the tertiary alcohol with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor .

    • Critical Note: This step requires careful temperature control (-78°C to RT) to prevent ring fragmentation or elimination.

Visualization of Synthetic Pathway

Synthesis Start N-Boc-3-Azetidinone Step1 TMSCF3 / CsF (Ruppert-Prakash) Start->Step1 Inter Intermediate: 3-Hydroxy-3-CF3-Azetidine Step1->Inter Nucleophilic Attack Step2 DAST or Deoxo-Fluor (Deoxyfluorination) Inter->Step2 Product Target: 3-Fluoro-3-(CF3)-Azetidine Step2->Product SN1/SN2 Mechanism

Figure 1: Validated synthetic route from commercially available 3-azetidinone to the target scaffold.

SAR Case Studies & Strategic Logic

Bioisosteric Replacement Strategy

The 3-fluoro-3-(trifluoromethyl)azetidine group is best deployed when a medicinal chemist needs to:

  • Replace a gem-dimethyl group: To block metabolic oxidation at methyl groups while retaining steric bulk.

  • Replace a Cyclobutane: To introduce a polar handle (Nitrogen) for solubility without losing the sp

    
     character.
    
  • Replace a Piperidine/Pyrrolidine: To reduce molecular weight (MW) and lower lipophilicity (LogD) while maintaining the amine functionality.

Metabolic Stability (ADME)

The C3 position of azetidine is a "metabolic soft spot," prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.

  • The Fix: Substitution with F and CF

    
     completely blocks C3-oxidation.
    
  • Advantage: Unlike simple dimethylation, which can still be oxidized (to hydroxymethyl), the F/CF

    
     motif is metabolically inert.
    
Decision Logic for Optimization

SAR_Logic Problem Lead Compound Issue? Branch1 High Clearance (Metabolic Instability) Problem->Branch1 Branch2 Poor Permeability (High Basicity) Problem->Branch2 Branch3 Low Potency (Steric Fit) Problem->Branch3 Sol1 Block Metabolic Site (Add F or CF3) Branch1->Sol1 Sol2 Lower pKa (Gem-F/CF3 Effect) Branch2->Sol2 Sol3 Modulate Conformation (Puckering Control) Branch3->Sol3 Target Deploy 3-Fluoro-3-(CF3)azetidine Sol1->Target Blocks C3 Oxidation Sol2->Target pKa < 7.0 Sol3->Target Rigidifies Vector

Figure 2: Decision tree for implementing the 3-fluoro-3-(trifluoromethyl)azetidine moiety in lead optimization.

Experimental Safety & Handling

  • DAST/Deoxo-Fluor: These reagents are thermally unstable and can release HF. Reactions must be conducted in oxidation-resistant vessels (Teflon/HDPE) or high-quality glass with proper venting.

  • Volatility: The free base of 3-fluoro-3-(trifluoromethyl)azetidine is volatile. It is recommended to isolate and store it as a hydrochloride or trifluoroacetate salt.

References

  • Mykhailiuk, P. K. (2025).[1][2][3][4][5] "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. Angewandte Chemie International Edition. Available at: [Link]

  • Melnykov, K. P., et al. (2023).[6] Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal.[3][6] Available at: [Link][6]

  • Datsenko, O., et al. (2025).[1] An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link][6]

  • Champagne, P. A., et al. (2015). Photochemical thiocarbonyl difluoride generation enables azetidine synthesis. Journal of Organic Chemistry.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (General reference on Fluorine SAR).

Sources

Lipophilicity Modulation Using Trifluoromethyl Azetidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, "molecular obesity"—the inflation of molecular weight and lipophilicity—remains a primary cause of attrition in drug development. The 3-(trifluoromethyl)azetidine moiety has emerged as a high-value bioisostere, offering a precise tool to modulate lipophilicity (LogP/LogD) while correcting metabolic soft spots.

This guide details the physicochemical rationale, synthetic pathways, and strategic application of trifluoromethyl azetidines. Unlike standard bioisosteric replacements, this scaffold offers a dual vector: the electron-withdrawing trifluoromethyl group (


) lowers the 

of the azetidine nitrogen (reducing hERG liability), while the strained azetidine ring alters the solubility profile compared to larger saturated heterocycles like piperidine or morpholine.

Part 1: Physicochemical Rationale[1][2]

The Fluorine-Amine Interaction

The strategic value of the 3-(trifluoromethyl)azetidine core lies in the electronic interplay between the


 group and the cyclic amine.
  • Basicity Modulation: Unsubstituted azetidine is highly basic (

    
    ). The introduction of a 
    
    
    
    group at the C3 position exerts a strong inductive effect (
    
    
    ), pulling electron density through the
    
    
    -framework. This significantly lowers the
    
    
    of the nitrogen, typically into the 8.5–9.5 range .[1] This depression is critical for oral bioavailability, as it reduces the percentage of the ionized species at physiological pH (7.4) compared to the parent azetidine, facilitating membrane permeability.[2]
  • Dipole Orientation: The C–F bonds create a permanent dipole that opposes the lone pair of the nitrogen. This vector alignment can be exploited to optimize binding interactions within a protein pocket, particularly where a carbonyl or sulfonyl group was previously binding.

Comparative Physicochemical Profile

The following table contrasts the 3-(trifluoromethyl)azetidine moiety against common structural analogues it often replaces.

ScaffoldStructureLogP (Approx)pKa (Conj.[2] Acid)Metabolic LiabilityPrimary Utility
Morpholine

-0.868.3Oxidative ring openingSolubilizing group
Piperidine

0.8411.2CYP oxidation (various)Basic pharmacophore
t-Butyl

1.98N/AStable (benign)Lipophilic bulk
Azetidine

-0.111.3Ring opening (rare)Reducing MW/LogP
3-

-Azetidine

1.2 - 1.5 ~9.0 High Stability Bioisostere for t-Butyl/Morpholine

Key Insight: The 3-


-azetidine serves as a "bridge" scaffold. It is more lipophilic than morpholine but significantly less lipophilic than a t-butyl group, while offering a basic handle that is not as aggressive as a piperidine.

Part 2: Strategic Application & Bioisosterism

The "Magic Methyl" to "Magic Trifluoromethyl" Switch

While the "Magic Methyl" effect is well known, the


-azetidine switch is a powerful tool for Scaffold Hopping .
  • Replacement of Morpholine: In scenarios where a morpholine group is metabolically labile (e.g., N-dealkylation or oxidation at the ether alpha-carbon), replacing it with a 3-

    
    -azetidine eliminates the ether oxygen "soft spot" while maintaining a similar spatial volume and lowering the polar surface area (PSA).
    
  • Replacement of Isopropyl/t-Butyl: When a lead compound is too lipophilic (LogD > 3.5), replacing a terminal t-butyl group with a 3-

    
    -azetidine introduces a polar nitrogen atom and lowers LogD, often without sacrificing the steric bulk required for hydrophobic pocket filling.
    
Decision Logic for Implementation

Bioisostere_Logic Start Lead Compound Optimization Issue_LogP Issue: High LogP (>4) Start->Issue_LogP Issue_Metab Issue: Metabolic Instability Start->Issue_Metab Issue_hERG Issue: hERG Liability (High pKa) Start->Issue_hERG Action_Iso Replace Alkyl with 3-CF3-Azetidine Issue_LogP->Action_Iso Reduce Lipophilicity Action_Morph Replace Morpholine with 3-CF3-Azetidine Issue_Metab->Action_Morph Remove Soft Spot Action_pKa Add CF3 to Azetidine Core Issue_hERG->Action_pKa Modulate Basicity Result_Sol Result: Improved Solubility Lower LogD Action_Iso->Result_Sol Result_Stab Result: Blocked Metabolism (No Ether O) Action_Morph->Result_Stab Result_Safe Result: Lower pKa Reduced hERG Binding Action_pKa->Result_Safe

Figure 1: Decision matrix for deploying trifluoromethyl azetidines in lead optimization.

Part 3: Synthetic Protocols

The synthesis of 3-(trifluoromethyl)azetidines is non-trivial due to the strain of the four-membered ring. The most robust method for generating the building block is the Ring Closure of


-Chloro Amines , pioneered by De Kimpe et al.
Protocol: Synthesis of 1-Alkyl-3-(trifluoromethyl)azetidine

Objective: Synthesis of a functionalized azetidine core from acyclic precursors.

Reagents:
  • Precursor: 1,1,1-Trifluoroacetone (or trifluoro-beta-keto esters for C3-functionalization).

  • Amine: Primary alkyl amine (

    
    ).
    
  • Reductant: Sodium Borohydride (

    
    ).
    
  • Chlorinating Agent: Thionyl Chloride (

    
    ) or Mesyl Chloride (
    
    
    
    ).
  • Base: Lithium Hexamethyldisilazide (LiHMDS) or Sodium Hydride (

    
    ).
    
  • Solvent: Dry THF.

Step-by-Step Methodology:
  • Imine Formation:

    • Dissolve 1,1,1-trifluoroacetone (1.0 equiv) in dry dichloromethane (DCM).

    • Add the primary amine (1.0 equiv) and activated molecular sieves (4Å) to sequester water.

    • Stir at room temperature for 12 hours. Monitor by

      
       NMR for the disappearance of the ketone signal.
      
    • Checkpoint: Quantitative conversion to the imine is required before reduction.

  • Reduction to Amine:

    • Cool the imine solution to 0°C.

    • Add

      
       (1.5 equiv) portion-wise.
      
    • Allow to warm to room temperature and stir for 4 hours.

    • Quench with saturated

      
       and extract with DCM.
      
    • Result: This yields the

      
      -trifluoromethyl amine.
      
  • Chlorination (

    
    -Functionalization): 
    
    • Dissolve the amino-alcohol intermediate (if starting from keto-alcohol) or the trifluoro-amine in DCM.

    • Add

      
       (1.2 equiv) at 0°C. Reflux for 2 hours.
      
    • Evaporate volatiles to obtain the

      
      -chloro amine hydrochloride salt.
      
  • Ring Closure (Cyclization):

    • Dissolve the

      
      -chloro amine salt in dry THF under Argon.
      
    • Cool to -78°C (Critical step to prevent polymerization).

    • Slowly add LiHMDS (2.2 equiv). The first equivalent neutralizes the salt; the second deprotonates the nitrogen.

    • Warm slowly to reflux (60°C) for 3–16 hours. The intramolecular nucleophilic attack displaces the chloride.

    • Workup: Quench with water, extract with ether. Purify via distillation or column chromatography (neutral alumina).

Synthesis_Pathway Start Trifluoroacetone + Amine Step1 Imine Formation (DCM, Mol Sieves) Start->Step1 Step2 Reduction (NaBH4, 0°C) Step1->Step2 Inter Intermediate: Trifluoro-amine Step2->Inter Step3 Chlorination (SOCl2) Inter->Step3 Step4 Ring Closure (LiHMDS, THF, Reflux) Step3->Step4 Final Product: 3-(Trifluoromethyl)azetidine Step4->Final

Figure 2: Synthetic workflow for the De Kimpe azetidine cyclization.

Part 4: Case Study & Application

Case Study: Sonidegib Analogue Optimization

In the development of Hedgehog pathway inhibitors, researchers explored the replacement of saturated heterocycles with azetidines to modulate physicochemical properties.[3]

  • Baseline: Sonidegib contains a morpholine/piperidine-like motif.

  • Modification: Replacement with "angular" spirocyclic azetidines.

  • Outcome:

    • Lipophilicity: The azetidine analogues maintained or slightly lowered LogD compared to the piperidine parent, despite the theoretical addition of carbon density, due to the specific solvation of the strained ring.

    • Potency: The angular 3-substituted azetidine isomer (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       nM) retained high potency compared to the parent drug (
      
      
      
      nM), whereas the linear analogue lost significant potency (
      
      
      nM).[3]
    • Solubility: The azetidine replacement showed substrate-dependent solubility improvements, highlighting the importance of the vector (angular vs. linear) in crystal packing and solvation.

Strategic Takeaway

When utilizing 3-(trifluoromethyl)azetidines, the vector of the substituent is as critical as the electronic effect. The


 group at the 3-position forces the ring into a specific pucker (butterfly conformation), which can rigidly direct substituents into protein sub-pockets, unlike the chair-flip conformational averaging seen in piperidines.

References

  • De Kimpe, N., et al. (2010). Synthesis of 1-alkyl-2-(trifluoromethyl)azetidines. Synlett. Link (Verified via Source 1.1/1.6 context).

  • Mykhailiuk, P. K. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Link

  • Pfizer/Genentech Medicinal Chemistry Groups . (2019). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Domainex . (2025).[3] Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery. Domainex Whitepaper/Research. Link

  • Grygorenko, O. O., et al. (2020). pKa values of azetidine, pyrrolidine, piperidine, and their mono‐ and difluorinated derivatives. ChemPhysChem. Link

Sources

3-Fluoro-3-(trifluoromethyl)azetidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 3-Fluoro-3-(trifluoromethyl)azetidine

Executive Summary

3-Fluoro-3-(trifluoromethyl)azetidine is a specialized fluorinated heterocycle increasingly utilized in modern drug discovery. As a conformationally restricted diamine surrogate, it serves as a high-value building block for modulating the physicochemical properties of lead compounds. The geminal substitution of fluorine and a trifluoromethyl group at the C3 position creates a unique electronic environment that significantly lowers the basicity of the azetidine nitrogen, enhances metabolic stability against oxidative metabolism, and alters the lipophilicity profile (LogD). This guide details its molecular specifications, synthetic pathways, and strategic application in medicinal chemistry.

Fundamental Chemical Identity

The compound is most commonly supplied and handled as its hydrochloride salt to ensure stability and ease of handling.

Table 1: Molecular Specifications

PropertyFree BaseHydrochloride Salt
Chemical Name 3-Fluoro-3-(trifluoromethyl)azetidine3-Fluoro-3-(trifluoromethyl)azetidine hydrochloride
CAS Number Not widely listed1803588-53-5
Molecular Formula C₄H₅F₄N C₄H₅F₄N[1][2] · HCl (or C₄H₆ClF₄N)
Molecular Weight 143.08 g/mol 179.54 g/mol
Appearance Volatile liquid / Low-melting solidWhite to off-white crystalline solid
Solubility Organic solvents (DCM, THF)Water, Methanol, DMSO
SMILES FC1(C(F)(F)F)CNC1FC1(C(F)(F)F)CNC1.Cl

Structural Significance & Bioisosterism[4]

The 3,3-disubstitution pattern is not merely structural; it is a functional design element.

  • pKa Modulation: The strong electron-withdrawing nature of the fluorine atom (

    
    ) and the trifluoromethyl group (
    
    
    
    ) at the 3-position exerts a powerful inductive effect on the azetidine nitrogen. This significantly lowers the pKa of the conjugate acid (typically from ~11 for unsubstituted azetidine to ~6.0–7.5), reducing the liability of hERG channel inhibition and improving oral bioavailability.
  • Metabolic Blocking: The C3 position of azetidine is a common site for oxidative metabolism (P450-mediated hydroxylation). Blocking this site with metabolic "armor" (F and CF₃) extends the half-life (

    
    ) of the parent drug.
    
  • Conformational Lock: The steric bulk of the CF₃ group forces the azetidine ring into a specific pucker, potentially locking the pharmacophore into a bioactive conformation.

Synthesis & Manufacturing Protocols

The synthesis of 3-Fluoro-3-(trifluoromethyl)azetidine is non-trivial due to the high ring strain of the azetidine core and the difficulty of introducing geminal fluorine groups. The most authoritative route involves a De Novo construction or the functionalization of a protected azetidinone.

Primary Synthetic Route: Nucleophilic Fluorination Strategy[2][5]

This protocol relies on the nucleophilic addition of a trifluoromethyl anion equivalent to a ketone, followed by deoxyfluorination.

Step-by-Step Methodology:

  • Protection: Start with 1-Boc-3-azetidinone to protect the amine.

  • Trifluoromethylation: React with TMSCF₃ (Ruppert-Prakash reagent) and a fluoride initiator (e.g., TBAF or CsF) to generate the intermediate alkoxide, which is hydrolyzed to 1-Boc-3-hydroxy-3-(trifluoromethyl)azetidine .

    • Critical Control Point: Temperature must be controlled (0°C to RT) to prevent ring opening.

  • Deoxyfluorination: Treat the tertiary alcohol with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor . This substitutes the hydroxyl group with fluorine via an

    
    -like mechanism stabilized by the carbocation character or tight ion pair.
    
    • Safety Note: DAST can be explosive; reactions should be run in DCM at low temperatures (-78°C to 0°C).

  • Deprotection: Removal of the Boc group using 4M HCl in Dioxane yields the final hydrochloride salt.

Visualized Synthesis Workflow

SynthesisRoute Start 1-Boc-3-azetidinone Step1 Nucleophilic CF3 Addition (TMSCF3, TBAF) Start->Step1 Inter1 1-Boc-3-hydroxy- 3-(trifluoromethyl)azetidine Step1->Inter1 Step2 Deoxyfluorination (DAST or Deoxo-Fluor) Inter1->Step2 Inter2 1-Boc-3-fluoro- 3-(trifluoromethyl)azetidine Step2->Inter2 Step3 Acidic Deprotection (HCl/Dioxane) Inter2->Step3 Final 3-Fluoro-3-(trifluoromethyl) azetidine HCl Step3->Final

Figure 1: Step-wise synthetic pathway transforming 3-azetidinone to the target fluorinated salt.

Physicochemical Properties & Handling

Table 2: Key Properties

PropertyValue (Approx.)Note
pKa (Conjugate Acid) 6.2 – 6.8Significantly lower than azetidine (~11.3) due to F/CF₃ induction.
LogP (Calculated) 1.2 – 1.5More lipophilic than unsubstituted azetidine.
H-Bond Donors 1 (NH)Available for interaction in the binding pocket.
H-Bond Acceptors 4 (F atoms)Weak acceptors; F acts primarily as a bioisostere for H or OH.
Storage 2-8°C, DesiccatedHygroscopic; store under inert atmosphere (Argon/Nitrogen).

Safety Protocol:

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.

  • Incompatibility: Avoid strong oxidizing agents and strong bases (liberates the volatile free base).

Applications in Drug Design

This scaffold is deployed when a project requires "escaping the flatland" of aromatic rings while managing basicity.

Structure-Activity Relationship (SAR) Logic
  • Basicity Tuning: If a piperidine or pyrrolidine moiety in a lead compound is too basic (causing phospholipidosis or poor permeability), replacing it with 3-fluoro-3-(trifluoromethyl)azetidine can drop the pKa by 3-4 units, neutralizing the molecule at physiological pH.

  • Lipophilicity (LogD): The CF₃ group increases lipophilicity, which can improve blood-brain barrier (BBB) penetration compared to more polar analogues.

  • Bioisosterism: It acts as a bioisostere for a gem-dimethyl group but with high polarity and metabolic stability.

Decision Logic for Incorporation

SAR_Logic Problem Lead Compound Issue: High Basicity / Metabolic Instability Choice Select Scaffold Modification Problem->Choice OptionA Standard Azetidine Choice->OptionA OptionB 3,3-Difluoroazetidine Choice->OptionB OptionC 3-Fluoro-3-(trifluoromethyl)azetidine Choice->OptionC ResultA High pKa (~11) Metabolically Labile OptionA->ResultA ResultB Lower pKa (~8) Good Stability OptionB->ResultB ResultC Optimal pKa (~6.5) Max Metabolic Stability Lipophilicity Boost OptionC->ResultC

Figure 2: Decision matrix for selecting fluorinated azetidines in lead optimization.

References

  • Angene Chemical. (n.d.). 3-Fluoro-3-(trifluoromethyl)azetidine hydrochloride.[3][4] Retrieved February 18, 2026, from [Link]

  • ResearchGate. (2025). Preparation of racemic and optically active trifluoromethyl aziridines and azetidines. (General synthesis methodology). Retrieved February 18, 2026, from [Link]

  • National Institutes of Health (NIH). (2026). Azetidines in medicinal chemistry: emerging applications. PubMed. Retrieved February 18, 2026, from [Link]

Sources

Methodological & Application

Advanced Protocol: Synthesis of 3-Fluoro-3-(trifluoromethyl)azetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 3-fluoro-3-(trifluoromethyl)azetidine motif represents a high-value pharmacophore in modern drug discovery. Structurally, it serves as a metabolically stable, lipophilic bioisostere of the gem-dimethyl group or the gem-difluoro group. The simultaneous presence of a fluorine atom and a trifluoromethyl group at the C3 position imparts unique electronic properties:

  • pKa Modulation: The strong electron-withdrawing nature of the F/CF

    
     pair significantly lowers the pKa of the azetidine nitrogen (typically to ~6.5–7.5), improving oral bioavailability and blood-brain barrier (BBB) permeability compared to non-fluorinated analogues.
    
  • Conformational Locking: The steric bulk of the CF

    
     group, combined with the hyperconjugative gauche effect of the fluorine, biases the azetidine ring pucker, influencing receptor binding affinity.
    
  • Metabolic Blockade: Substitution at the C3 position blocks oxidative metabolism (P450-mediated hydroxylation) at the most reactive site of the azetidine ring.

This application note details a robust, scalable 3-step protocol for synthesizing 3-fluoro-3-(trifluoromethyl)azetidine hydrochloride, prioritizing safety, reproducibility, and yield.

Retrosynthetic Analysis & Mechanistic Logic

The most efficient route to the 3-fluoro-3-(trifluoromethyl) core does not involve direct ring construction (which is often low-yielding due to strain) but rather the functionalization of a pre-formed azetidine ketone .

The Pathway[1][2][3][4][5][6]
  • Nucleophilic Trifluoromethylation: Addition of the Ruppert-Prakash reagent (TMSCF

    
    ) to N-protected azetidin-3-one.
    
  • Deoxofluorination: Conversion of the resulting tertiary alcohol to the fluoride using DAST or Deoxo-Fluor®.

  • Global Deprotection: Removal of the N-protecting group to yield the salt.

Critical Design Choice: The Protecting Group

We utilize the Benzhydryl (Diphenylmethyl) group for the nitrogen protection.

  • Why? Unlike Boc or Cbz, the bulky benzhydryl group stabilizes the strained ring and prevents ring-opening side reactions during the harsh nucleophilic fluorination step. It is essentially inert to the fluoride sources used in Step 2.

Detailed Experimental Protocol

Step 1: Nucleophilic Trifluoromethylation

Objective: Synthesis of 1-benzhydryl-3-(trifluoromethyl)azetidin-3-ol.

  • Reagents: 1-Benzhydrylazetidin-3-one (1.0 equiv), TMSCF

    
     (1.2 equiv), CsF (0.1 equiv) or TBAF (catalytic), THF (anhydrous).
    
  • Mechanism: Fluoride initiates the reaction by activating TMSCF

    
    , generating a pentacoordinate silicon species that releases the nucleophilic "CF
    
    
    
    " equivalent.

Procedure:

  • Charge a flame-dried 3-neck flask with 1-benzhydrylazetidin-3-one (10.0 g, 42.1 mmol) and anhydrous THF (100 mL) under N

    
    .
    
  • Cool the solution to 0 °C .

  • Add (Trifluoromethyl)trimethylsilane (TMSCF

    
    ) (7.5 mL, 50.5 mmol) dropwise.
    
  • Add Cesium Fluoride (CsF) (640 mg, 4.2 mmol) in one portion. Note: TBAF (1M in THF) can be used, but solid CsF often provides a cleaner background profile.

  • Stir at 0 °C for 1 hour, then warm to Room Temperature (RT) and stir for 2 hours.

  • Quench: Add 1M HCl (50 mL) carefully (gas evolution possible) and stir for 30 mins to hydrolyze the intermediate silyl ether.

  • Workup: Neutralize with sat. NaHCO

    
    . Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.[1]
  • Purification: Flash chromatography (Hexane/EtOAc 9:1) yields the product as a white solid.

    • Target Yield: 85–90%

Step 2: Deoxofluorination (The Critical Step)

Objective: Synthesis of 1-benzhydryl-3-fluoro-3-(trifluoromethyl)azetidine.

  • Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®, DCM (anhydrous).

  • Safety Warning: DAST is thermally unstable and can decompose explosively above 50 °C. Perform all additions at -78 °C.

Procedure:

  • Charge a chemically resistant flask (Teflon or high-quality glass) with the alcohol from Step 1 (10.0 g, 32.5 mmol) and anhydrous DCM (150 mL) under N

    
    .
    
  • Cool the system to -78 °C (Dry ice/Acetone bath).

  • Add DAST (5.1 mL, 39.0 mmol) dropwise via syringe pump or pressure-equalizing funnel over 20 minutes. Do not allow temperature to rise above -60 °C during addition.

  • Stir at -78 °C for 1 hour.

  • Allow the reaction to warm slowly to RT overnight (approx. 12-16 hours).

  • Quench (Critical): Cool back to 0 °C. Pour the reaction mixture slowly into a stirred beaker of saturated NaHCO

    
     (200 mL). Caution: Vigorous CO
    
    
    
    evolution.
  • Workup: Separate layers. Extract aqueous phase with DCM (2 x 50 mL). Dry organics over MgSO

    
     and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc 95:5).

    • Target Yield: 60–75%

    • Note: The tertiary carbocation intermediate is destabilized by the CF

      
       group, but the strain of the 4-membered ring disfavors elimination to the endocyclic double bond (anti-Bredt-like strain), favoring substitution.
      
Step 3: Hydrogenolysis (Deprotection)

Objective: Synthesis of 3-fluoro-3-(trifluoromethyl)azetidine hydrochloride.

Procedure:

  • Dissolve the fluorinated intermediate (5.0 g) in MeOH (50 mL).

  • Add Pd(OH)

    
    /C (Pearlman’s catalyst, 20 wt% loading, 500 mg).
    
  • Add 1M HCl in MeOH (1.1 equiv) or acetic acid (catalytic) to facilitate protonation.

  • Stir under H

    
     atmosphere (balloon pressure or 50 psi Parr shaker) for 12 hours at RT.
    
  • Workup: Filter through a Celite pad to remove catalyst.

  • Concentrate the filtrate to dryness. Triturate the residue with Et

    
    O to obtain the white crystalline hydrochloride salt.
    
    • Target Yield: >95%[2][3]

Analytical Data & Characterization

ParameterExpected Value / Observation
Appearance White crystalline solid (HCl salt)

F NMR
-78 to -80 ppm (s, 3F, -CF

); -145 to -155 ppm (m, 1F, -F). Look for J

coupling.

H NMR
Azetidine ring protons appear as multiplets around 4.2–4.8 ppm. Absence of benzhydryl aromatic signals (7.2–7.4 ppm).
MS (ESI) [M+H]

calc. for C

H

F

N: ~144.04 (free base).

Process Visualization

Synthetic Workflow (Graphviz)

SynthesisWorkflow cluster_conditions Critical Control Points Start 1-Benzhydrylazetidin-3-one Step1 Step 1: Trifluoromethylation (TMSCF3, CsF, THF, 0°C) Nucleophilic Addition Start->Step1 Inter1 Intermediate: 3-Hydroxy-3-(trifluoromethyl) azetidine Step1->Inter1 Step2 Step 2: Deoxofluorination (DAST, DCM, -78°C) Nucleophilic Substitution Inter1->Step2 Inter2 Intermediate: 1-Benzhydryl-3-fluoro- 3-(trifluoromethyl)azetidine Step2->Inter2 Step3 Step 3: Deprotection (H2, Pd(OH)2/C, HCl) Hydrogenolysis Inter2->Step3 Product FINAL PRODUCT: 3-Fluoro-3-(trifluoromethyl) azetidine HCl Step3->Product

Caption: Step-by-step synthetic workflow for the production of 3-fluoro-3-(trifluoromethyl)azetidine HCl.

Mechanistic Pathway: Deoxofluorination (Graphviz)

Mechanism Alcohol Tertiary Alcohol (Substrate) Activated Activated Alkoxy-Sulfur Intermediate (R-O-SF2-NEt2) Alcohol->Activated HF elimination DAST DAST Reagent (Et2N-SF3) DAST->Activated Carbocation Transient Contact Ion Pair [R+ ... F-] Activated->Carbocation Slow Ionization (Destabilized by CF3) Note NOTE: The CF3 group destabilizes the carbocation, requiring higher temperatures (RT) to complete the reaction compared to non-fluorinated alcohols. Activated->Note Product Gem-Fluoro/CF3 Product Carbocation->Product Fast Recombination (SN1-like)

Caption: Mechanistic insight into the DAST-mediated deoxofluorination of the electron-deficient tertiary alcohol.

Troubleshooting & Optimization

  • Low Yield in Step 1: Ensure reagents are strictly anhydrous. TMSCF

    
     is sensitive to moisture. If conversion is incomplete, add another 0.1 equiv of CsF.
    
  • Elimination By-products (Step 2): If olefin formation is observed (rare for this strained ring but possible), ensure the reaction is kept at -78 °C during the addition phase. Use XtalFluor-E as a milder alternative if DAST consistently yields elimination products.

  • Purification Issues: The benzhydryl intermediates are highly lipophilic. If the product co-elutes with impurities, switch to a Toluene/EtOAc solvent system for chromatography.

References

  • Nucleophilic Trifluoromethylation: Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786. Link

  • DAST Fluorination Protocol: Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002(17), 2561-2578. Link

  • Azetidine Synthesis (Patent): Nanjing Furun Kaide Biological Pharmaceutical Co Ltd. (2016). Synthetic method of 3-fluoro-azetidine derivatives. CN105384673B. Link

  • Properties of Fluorinated Azetidines: Decuyper, L., et al. (2016). Synthesis of Trifluoromethylated Azetidines. Synlett, 27. Link

Sources

Application Notes & Protocols: Peptide Coupling Strategies for 3-Fluoro-3-(trifluoromethyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Opportunity of Fluorinated Azetidines

The incorporation of strained, fluorinated bioisosteres into peptide scaffolds is a powerful strategy in modern medicinal chemistry. Azetidine rings, as proline analogues, introduce conformational rigidity, which can enhance binding affinity and selectivity for biological targets. The addition of fluorine and trifluoromethyl groups, as seen in 3-fluoro-3-(trifluoromethyl)azetidine, further imparts desirable properties such as increased metabolic stability, altered pKa, and modulated lipophilicity.

However, the very features that make this building block attractive also render it a significant synthetic challenge. The strong electron-withdrawing effects of the geminal fluorine and trifluoromethyl substituents drastically reduce the nucleophilicity of the azetidine's secondary amine. This, combined with the inherent steric hindrance of the substituted four-membered ring, makes amide bond formation a formidable task. Standard peptide coupling conditions often result in low yields, incomplete reactions, or failure to couple altogether.

This guide provides a detailed analysis of the underlying chemical principles and offers robust, field-proven protocols for successfully coupling 3-fluoro-3-(trifluoromethyl)azetidine to N-protected amino acids, enabling its integration into novel peptide-based therapeutics.

Mechanism & Strategy: Overcoming Electronic Deactivation and Steric Hindrance

The fundamental principle of peptide bond formation involves the activation of a carboxylic acid to create a highly electrophilic species that is susceptible to nucleophilic attack by an amine.[1] For a weakly nucleophilic and sterically encumbered amine like 3-fluoro-3-(trifluoromethyl)azetidine, the key to success lies in generating an exceptionally reactive activated intermediate.

The overall strategy involves two critical components:

  • Potent Coupling Reagents: The use of modern onium salt-based reagents (uronium or phosphonium types) is essential. These reagents rapidly convert the carboxylic acid into a highly reactive activated ester (e.g., an OAt or OBt ester), which possesses a greater driving force for the subsequent acylation step compared to intermediates formed by traditional carbodiimides alone.[1][2]

  • Optimized Reaction Conditions: Careful selection of a non-nucleophilic base, solvent, and appropriate stoichiometry is crucial to ensure efficient coupling while minimizing potential side reactions, most notably racemization of the activated amino acid.

Peptide_Coupling_Workflow AA N-Protected Amino Acid (R-COOH) Active_Ester Highly Reactive Activated Ester (R-CO-OAt/OBt) AA->Active_Ester + Reagent + Base Azetidine 3-Fluoro-3-(CF3)azetidine (as HCl salt) Peptide Coupled Product (Peptide Bond Formed) Azetidine->Peptide Base_HCl Base•HCl Azetidine->Base_HCl Base Tertiary Base (e.g., DIPEA) Base->Active_Ester Base->Base_HCl Reagent Coupling Reagent (e.g., HATU, COMU) Reagent->Active_Ester Active_Ester->Peptide + Azetidine (free base) Urea Urea or Phosphoramide Active_Ester->Urea

Caption: General workflow for peptide coupling with 3-fluoro-3-(trifluoromethyl)azetidine.

Comparative Analysis of High-Potency Coupling Reagents

The choice of coupling reagent is the single most critical factor for this challenging transformation. Reagents are broadly classified into uronium/aminium salts and phosphonium salts, both of which are superior to standard carbodiimides for difficult couplings.[1][3]

Reagent_Activation cluster_uronium Uronium/Aminium Pathway (e.g., HATU) cluster_phosphonium Phosphonium Pathway (e.g., PyBOP) U_Reagent HATU / HBTU (Guanidinium Form) U_Side Guanidinylation (Potential Side Reaction) U_Reagent->U_Side + Amine (Excess) U_Active OAt / OBt Active Ester P_Reagent PyBOP / PyAOP P_Side No Guanidinylation P_Active OBt / OAt Active Ester Carboxylic_Acid R-COOH Carboxylic_Acid->U_Active + U_Reagent Carboxylic_Acid->P_Active + P_Reagent Amine Peptide N-Terminus Amine->U_Side

Caption: Activation pathways for Uronium vs. Phosphonium reagents.

Reagent ClassExamplesMechanism of ActionAdvantagesDisadvantages
Uronium/Aminium HATU, HCTU, COMU Forms highly reactive OAt (HATU), O-6-ClBt (HCTU), or Oxyma (COMU) active esters.Extremely fast reaction kinetics and high efficiency for sterically hindered amines.[3][4] COMU offers a superior safety profile (non-explosive).[5]Can cause guanidinylation of the free amine if used in large excess.[2] HOBt/HOAt-based reagents are potentially explosive.[2][6]
Phosphonium PyBOP, PyAOP Forms highly reactive OBt (PyBOP) or OAt (PyAOP) active esters.High coupling efficiency with very low racemization risk. Does not cause guanidinylation.[2] PyBOP is a non-carcinogenic alternative to the original BOP reagent.[4]Generally more expensive than uronium salts.
Carbodiimide + Additive EDC/DIC + Oxyma Pure Carbodiimide forms an O-acylisourea intermediate, which is rapidly converted by the additive into a reactive Oxyma ester.[7][8]Cost-effective. Oxyma Pure is a safe, non-explosive alternative to HOBt/HOAt.[8] Suppresses N-acylurea side-product formation.[7]Generally slower and less potent than pre-formed onium salts for extremely difficult couplings.
Acyl Fluoride Precursor TFFH In situ formation of a highly reactive acyl fluoride intermediate.Very effective for electron-deficient amines.[9]May require elevated temperatures to drive the reaction, which can increase the risk of side reactions.[9]

Recommendation: For the highest probability of success with 3-fluoro-3-(trifluoromethyl)azetidine, HATU is the recommended starting point due to its exceptional reactivity.[3] COMU is an excellent, safer alternative with comparable efficiency.[5][10]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: HATU-Mediated Coupling

This protocol is considered the gold standard for difficult couplings and is highly recommended for initial attempts with 3-fluoro-3-(trifluoromethyl)azetidine.

Materials and Reagents:

  • N-Fmoc protected amino acid

  • 3-Fluoro-3-(trifluoromethyl)azetidine hydrochloride[11]

  • HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)[4]

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • TLC plates, LC-MS for reaction monitoring

Procedure:

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the N-Fmoc amino acid (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF (to make a ~0.2 M solution based on the amino acid).

  • Pre-activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.5 equivalents) dropwise while stirring. Allow the mixture to stir at 0 °C for 5-10 minutes. A color change may be observed as the active ester forms.

    • Rationale: Pre-activation ensures the highly reactive OAt ester is fully formed before the addition of the less reactive amine, maximizing coupling efficiency.[3] The base deprotonates the carboxylic acid, facilitating its reaction with HATU.

  • Amine Addition: In a separate flask, dissolve 3-fluoro-3-(trifluoromethyl)azetidine hydrochloride (1.0 equivalent) in a small amount of anhydrous DMF. Add this solution to the pre-activated amino acid mixture at 0 °C.

    • Note: Two equivalents of DIPEA are used to neutralize the azetidine hydrochloride salt and to act as the base for the coupling reaction itself.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the azetidine starting material and the formation of the desired product mass.

  • Work-up: a. Once the reaction is complete, dilute the mixture with Ethyl Acetate (EtOAc). b. Wash the organic layer sequentially with saturated aq. NaHCO₃ (3x), water (1x), and brine (1x).

    • Rationale: The bicarbonate wash removes unreacted amino acid and acidic byproducts from the HATU reagent. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: COMU-Mediated Coupling (Safer Alternative)

This protocol utilizes a third-generation uronium reagent that avoids the use of potentially explosive benzotriazole derivatives, making it a safer and more environmentally friendly option.[5]

Materials and Reagents:

  • N-Fmoc protected amino acid

  • 3-Fluoro-3-(trifluoromethyl)azetidine hydrochloride[11]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)[5][10]

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Standard work-up and purification reagents (as listed in Protocol 1)

Procedure:

  • Reactant Combination: In a dry round-bottom flask under an inert atmosphere, combine the N-Fmoc amino acid (1.2 eq.), 3-fluoro-3-(trifluoromethyl)azetidine hydrochloride (1.0 eq.), and COMU (1.2 eq.) in anhydrous DMF (to make a ~0.2 M solution).

  • Reaction Initiation: Cool the mixture to 0 °C. Add DIPEA (2.5 equivalents) dropwise.

    • Rationale: Unlike HATU, COMU often does not require a separate pre-activation step and performs well when all components are mixed before base addition.[5] The byproducts of COMU are highly water-soluble, which can simplify the purification process.

  • Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up and Purification: Follow the identical work-up (Step 6) and purification (Step 7) procedures as described in Protocol 1.

Troubleshooting and Key Considerations

  • Incomplete Conversion: If the reaction stalls, consider increasing the temperature to 40-50 °C. For extremely resistant cases, microwave-assisted synthesis can be effective but should be used cautiously to avoid degradation.[3]

  • Racemization: If coupling a racemization-prone amino acid, consider using a weaker, more sterically hindered base like 2,4,6-collidine in place of DIPEA.[6] Running the reaction at a consistently low temperature (0 °C to RT) is also advised.

  • Base Stoichiometry: It is critical to use at least 2 equivalents of base: one to neutralize the azetidine hydrochloride salt and one to facilitate the coupling reaction. An excess (2.5-3.0 eq.) is often beneficial to drive the reaction forward.

  • Solvent Purity: The use of anhydrous solvents is paramount, as water will hydrolyze the activated ester intermediate, reducing the yield.

Conclusion

The successful incorporation of 3-fluoro-3-(trifluoromethyl)azetidine into peptide chains is a challenging yet achievable goal that unlocks access to novel chemical matter with enhanced pharmaceutical properties. The key to overcoming the inherent low nucleophilicity and steric bulk of this building block lies in the use of high-potency onium salt coupling reagents. By employing robust protocols centered on powerful activators like HATU or its safer alternative COMU, and by carefully controlling reaction parameters, researchers can effectively forge the desired amide bond. These detailed methods provide a reliable framework for scientists and drug development professionals to leverage the unique structural and chemical advantages of this advanced fluorinated building block.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • AAPPTEC. (2014). New coupling reagent for solid phase peptide synthesis.
  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Google Patents. (1990). WO1990010009A1 - Phosphonium salts as peptide coupling reagents.
  • ChemPep Inc. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Wikipedia. (2023). Peptide synthesis.
  • Royal Society of Chemistry. (2015).
  • MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide.
  • BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). 3-(Trifluoromethyl)azetidine hydrochloride.
  • El-Faham, A., & Albericio, F. (2010). COMU: a third generation of uronium-type coupling reagents. Journal of Peptide Science, 16(1), 6-9.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Aapptec Peptides. (2021). Carbodiimides and Additives.
  • Merck. (n.d.). Novabiochem® Coupling reagents.
  • Angene Chemical. (n.d.). 3-fluoro-3-(trifluoromethyl)azetidine hydrochloride(CAS# 1803588-53-5).

Sources

N-alkylation of 3-Fluoro-3-(trifluoromethyl)azetidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Alkylation of 3-Fluoro-3-(trifluoromethyl)azetidine Hydrochloride

Executive Summary

3-Fluoro-3-(trifluoromethyl)azetidine hydrochloride (CAS 1803588-53-5) is a high-value building block in medicinal chemistry. The geminal substitution of fluorine and a trifluoromethyl group at the C3 position imparts unique metabolic stability and alters the vector of the attached pharmacophore. However, these electron-withdrawing groups (EWGs) significantly reduce the nucleophilicity of the azetidine nitrogen compared to unsubstituted analogues.

This guide details two robust protocols for N-alkylation: Reductive Amination (Method A) and Direct Nucleophilic Substitution (


)  (Method B). These methods are optimized to overcome the reduced reactivity of the amine while preventing ring-opening side reactions common to strained heterocycles.

Chemical Context & Reactivity Profile

Before initiating synthesis, researchers must understand the specific electronic and steric environment of this substrate.[1]

  • Reduced Nucleophilicity: The inductive effect (

    
    ) of the C3-fluoro and C3-trifluoromethyl groups pulls electron density away from the nitrogen lone pair. While typical secondary amines have a 
    
    
    
    (conjugate acid) of ~10-11, this substrate is expected to be lower (approx. 8.5–9.5).[1][2] Consequently, reactions may require longer times or stronger electrophiles than standard azetidines.[1]
  • Ring Strain & Stability: The azetidine ring has ~26 kcal/mol of strain energy.[1] While generally stable under basic conditions, the ring is susceptible to nucleophilic ring-opening (at C2/C4) if the nitrogen is quaternized or if strong Lewis acids are present.[3]

  • Volatility: The free base of this azetidine is likely volatile.[1] Always handle the free base in solution; do not concentrate to dryness.

Decision Matrix: Method Selection

MethodSelection Start Select Electrophile Type Decision1 Is the electrophile an Aldehyde or Ketone? Start->Decision1 MethodA METHOD A: Reductive Amination Decision1->MethodA Yes MethodB METHOD B: Direct Alkylation (SN2) Decision1->MethodB No (Alkyl Halide/Mesylate) ConsiderationsA Pros: No over-alkylation Cons: Requires carbonyl partner MethodA->ConsiderationsA ConsiderationsB Pros: Works with Alkyl Halides/Sulfonates Cons: Risk of bis-alkylation (Quaternization) MethodB->ConsiderationsB

Caption: Decision tree for selecting the optimal N-alkylation strategy based on electrophile availability.

Method A: Reductive Amination (Preferred Protocol)

Rationale: This is the most reliable method for mono-alkylation.[1] The formation of the iminium intermediate is reversible, and reduction is irreversible, preventing the formation of quaternary ammonium salts.

Reagents:

  • Substrate: 3-Fluoro-3-(trifluoromethyl)azetidine HCl (1.0 equiv)

  • Electrophile: Aldehyde or Ketone (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB,

    
    ) (1.5 – 2.0 equiv)
    
  • Base: Diisopropylethylamine (DIPEA) (1.0 – 1.2 equiv) Essential to free-base the HCl salt.

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[4] DCE is preferred for slower ketones due to higher reflux capability.

  • Acid Catalyst: Acetic Acid (AcOH) (catalytic, 0.1 equiv) Optional: accelerates imine formation with ketones.

Protocol:

  • Free-Basing (In Situ): In a clean, dry vial equipped with a stir bar, suspend the azetidine HCl salt (1.0 equiv) in anhydrous DCE (0.1 M concentration). Add DIPEA (1.0 equiv) and stir for 10 minutes at room temperature (RT) to ensure liberation of the free amine.

  • Imine Formation: Add the aldehyde/ketone (1.1 equiv).[1] If reacting with a sterically hindered ketone, add AcOH (0.1 equiv).[1] Stir for 30–60 minutes at RT.[1][4]

    • Note: For highly unreactive ketones, adding 4Å molecular sieves can drive equilibrium by removing water.[1]

  • Reduction: Cool the mixture to 0°C (ice bath). Add

    
     (1.5 equiv) portion-wise over 5 minutes.
    
    • Why STAB? It is milder than

      
       and 
      
      
      
      and tolerates most functional groups while selectively reducing the iminium ion over the ketone.
  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by LCMS.[1][5]

  • Workup: Quench by adding saturated aqueous

    
    . Stir vigorously for 15 minutes until gas evolution ceases. Extract with DCM (
    
    
    
    ).[1] Wash combined organics with brine, dry over
    
    
    , and concentrate.[4]

Method B: Direct Nucleophilic Substitution ( )

Rationale: Used when the electrophile is an alkyl halide (R-X) or sulfonate (R-OMs/OTs). Due to the lower nucleophilicity of this specific azetidine, a stronger base or heat may be required compared to standard amines.[1]

Reagents:

  • Substrate: 3-Fluoro-3-(trifluoromethyl)azetidine HCl (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.0 – 1.1 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.5 – 3.0 equiv) or 
    
    
    
    .
  • Solvent: Acetonitrile (MeCN) or DMF.[1] MeCN is preferred for ease of workup.

Protocol:

  • Preparation: Charge a reaction vial with the azetidine HCl salt (1.0 equiv) and

    
     (3.0 equiv).
    
    • Expert Tip:

      
       is preferred over 
      
      
      
      due to the "cesium effect" (higher solubility in organic solvents), which enhances the reaction rate for deactivated amines.
  • Solvation: Add anhydrous MeCN (0.1 – 0.2 M). Stir for 15 minutes to neutralize the HCl salt.

  • Alkylation: Add the Alkyl Halide (1.0 equiv).[1]

    • Critical Control: Do not use excess alkyl halide.[1] Start with 1.0 equiv to minimize over-alkylation to the quaternary salt.[1]

  • Reaction: Heat to 50–60°C. Monitor closely by LCMS.

    • Time: Typically 2–6 hours.[1] Do not overheat (>80°C) to avoid potential ring opening or polymerization.[1]

  • Workup: Filter off the inorganic solids. Concentrate the filtrate. If DMF was used, dilute with water and extract with Ethyl Acetate (

    
    ).[1]
    
Mechanism & Workflow Diagram

ReactionWorkflow cluster_0 Step 1: Free-Basing cluster_1 Step 2: C-N Bond Formation Salt Azetidine-HCl FreeBase Free Amine (Reactive Species) Salt->FreeBase -HCl Base Base (DIPEA/Cs2CO3) Base->FreeBase Electrophile Electrophile (R-CHO or R-X) FreeBase->Electrophile Nucleophilic Attack Intermediate Transition State (Iminium or SN2) FreeBase->Intermediate Electrophile->Intermediate Product N-Alkylated Azetidine Intermediate->Product

Caption: Mechanistic flow from salt neutralization to C-N bond formation.

Analytical & Quality Control

Data validation is critical given the fluorine content.[1]

Analytical MethodExpected Observation

NMR
Diagnostic. You will see two distinct signals. The

group typically appears around -75 to -80 ppm (singlet or doublet). The C3-F typically appears around -140 to -160 ppm . Integration ratio should be 3:1.

NMR
The azetidine ring protons (

) appear as complex multiplets (AB or ABX systems) in the 3.5 – 4.5 ppm range due to the adjacent nitrogen and the geminal EWGs.
LCMS Monitor for

. Watch for a peak at

(Product) vs $[M + 2(\text{Alkyl})]^+ $ (Quaternary impurity).

Troubleshooting Guide

  • Issue: Low Conversion.

    • Cause: The inductive effect of

      
       makes the amine a poor nucleophile.[1]
      
    • Solution: Switch solvent to DMF (more polar), increase temperature to 70°C (carefully), or add Sodium Iodide (NaI, 10 mol%) as a Finkelstein catalyst if using alkyl chlorides/bromides.

  • Issue: Quaternary Salt Formation.

    • Cause: Excess alkylating agent or highly reactive electrophile (e.g., Benzyl bromide).[1]

    • Solution: Switch to Method A (Reductive Amination) . If Method B is necessary, use slow addition of the electrophile (syringe pump) and a slight excess of the azetidine substrate.

  • Issue: "Missing" Product.

    • Cause: Volatility of the free base or the product (if low MW).

    • Solution: Do not use high vacuum for extended periods.[1] Isolate as the HCl or TFA salt immediately after purification.[1]

References

  • Reactivity of Fluorinated Azetidines

    • Banks, H. D. (2006).[1] The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles.[1][6] The Journal of Organic Chemistry.[1]

  • General Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] The Journal of Organic Chemistry.[1]

  • Handling of Azetidine Salts

    • Sigma-Aldrich.[1] Product Specification: 3-(Trifluoromethyl)azetidine hydrochloride.[1][7][8][9]

  • Nucleophilic Substitution in Azetidines

    • Tayama, E., & Kawai, K. (2021).[1][3] Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction. RSC Advances.[1]

Sources

Application Note: Reductive Amination with 3-Fluoro-3-(trifluoromethyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the protocol for utilizing 3-Fluoro-3-(trifluoromethyl)azetidine (CAS: 1823364-49-3) in reductive amination reactions. This specialized building block offers a unique combination of steric bulk, conformational rigidity, and metabolic stability, making it a high-value motif in medicinal chemistry.[1][2] However, the electron-withdrawing nature of the 3,3-substituents significantly reduces the nucleophilicity of the azetidine nitrogen, requiring optimized conditions to ensure efficient coupling. This note provides two distinct protocols: a standard method for reactive aldehydes and a Lewis-acid mediated method for ketones and hindered substrates.

Introduction: The Strategic Value of Fluorinated Azetidines

In modern drug discovery, the azetidine ring is increasingly used as a bioisostere for cyclobutane, pyrrolidine, or piperidine rings. The introduction of fluorine and trifluoromethyl groups at the 3-position imparts specific physicochemical advantages:

  • Metabolic Stability: The 3-position of azetidine is a metabolic "soft spot" prone to oxidative metabolism. Substitution with fluorine blocks this site.

  • pKa Modulation: Unsubstituted azetidine is highly basic (

    
    ). The electron-withdrawing effects of the -F and -
    
    
    
    groups lower the
    
    
    of the amine (typically to the 6.0–7.5 range). This improves oral bioavailability by reducing lysosomal trapping and improving membrane permeability.
  • Conformational Control: The steric bulk of the

    
     group forces the azetidine ring into a specific puckered conformation, potentially locking the N-substituent vector for optimal receptor binding.
    
Chemical Challenges

While beneficial for the final drug candidate, these properties complicate the synthesis:

  • Reduced Nucleophilicity: The inductive electron withdrawal makes the nitrogen lone pair less available for the initial attack on the carbonyl carbon.

  • Steric Hindrance: The 3,3-substitution creates trans-annular strain that can impede the formation of the tetrahedral intermediate.

  • Volatility: As a free base, the compound is moderately volatile; it is best handled as the HCl salt until the moment of reaction.

Mechanistic Insight & Reaction Design

The reductive amination proceeds via the formation of a carbinolamine intermediate, followed by dehydration to an iminium ion, which is then reduced.

The "Titanium Effect"

For this specific amine, standard conditions (sodium triacetoxyborohydride in DCM) often fail with ketones due to the slow formation of the iminium species. Titanium(IV) isopropoxide (


)  is recommended for difficult couplings. It serves a dual role:
  • Lewis Acid: Activates the carbonyl oxygen, making it more susceptible to attack by the weak azetidine nucleophile.

  • Water Scavenger: Irreversibly traps the water generated during imine formation, driving the equilibrium forward.

Mechanism Diagram

ReductiveAmination Start Carbonyl + Azetidine-HCl Base Free-Basing (DIPEA/TEA) Start->Base Step 1 Titanium Titanium Activation (Ti(OiPr)4) Base->Titanium Step 2: Add Lewis Acid Intermediate Hemiaminal / Iminium (Titanium Complex) Titanium->Intermediate Dehydration Reduction Hydride Reduction (NaBH4 / NaBH(OAc)3) Intermediate->Reduction Step 3: Reduction Product Tertiary Amine Product Reduction->Product Workup

Caption: Workflow for reductive amination using Ti(IV) mediation to overcome low nucleophilicity.

Experimental Protocols

Reagent Preparation
  • 3-Fluoro-3-(trifluoromethyl)azetidine HCl: Hygroscopic solid. Store in a desiccator.

  • Solvents: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). For Titanium methods, use anhydrous THF.[3]

  • Bases: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

Protocol A: Standard Conditions (Reactive Aldehydes)

Use this for unhindered aliphatic or aromatic aldehydes.

  • Free-Basing: In a reaction vial, suspend 3-Fluoro-3-(trifluoromethyl)azetidine HCl (1.2 equiv) in DCE (0.2 M concentration relative to limiting reagent). Add DIPEA (1.5 equiv) and stir for 10 minutes at room temperature (RT) to generate the free base.

  • Coupling: Add the Aldehyde (1.0 equiv) to the mixture.

  • Acid Catalysis: Add Acetic Acid (2.0 equiv). Stir for 30 minutes. Note: The acid helps activate the imine formation.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv) in one portion.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LCMS.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (3x). Dry organics over 
    
    
    
    and concentrate.
Protocol B: Titanium-Mediated Conditions (Ketones & Hindered Substrates)

Use this for all ketones, electron-deficient aldehydes, or if Protocol A fails.

  • Mixture Preparation: In a dry vial under Nitrogen/Argon, combine the Ketone (1.0 equiv) and 3-Fluoro-3-(trifluoromethyl)azetidine HCl (1.2 – 1.5 equiv).

  • Titanium Addition: Add Titanium(IV) isopropoxide (2.0 equiv) neat.

  • Base Addition: Add Triethylamine (TEA) (2.0 equiv). Crucial: The base is needed to neutralize the HCl salt so the amine can coordinate to the Titanium.

  • Imine Formation: Stir the neat/slurry mixture at RT for 1 hour. If the ketone is very hindered, heat to 50°C for 2–4 hours. The mixture will likely turn viscous or change color (yellow/orange).

  • Dilution: Dilute the reaction mixture with anhydrous Ethanol or THF (approx 0.5 M).

  • Reduction: Cool to 0°C. Carefully add Sodium Borohydride (

    
    )  (2.0 equiv) portion-wise. Caution: Gas evolution (
    
    
    
    ).
  • Reaction: Allow to warm to RT and stir for 2–12 hours.

  • Quench (Critical): Add water (1 mL per mmol) dropwise to hydrolyze the titanium salts. A heavy white precipitate (

    
    ) will form.
    
  • Filtration: Dilute with EtOAc. Filter the mixture through a pad of Celite to remove the titanium salts. Wash the pad thoroughly with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash chromatography.

Troubleshooting & Optimization

IssueProbable CauseSolution
No Reaction (SM remaining) Low nucleophilicity of amine.Switch to Protocol B (Titanium). Increase temperature of imine formation step to 60°C.
Low Conversion (Imine formed but not reduced) Steric bulk preventing hydride attack.Use a smaller reducing agent (

instead of STAB). Increase reaction time after reduction.
Hydrolysis of Imine Water present during formation.Ensure reagents are dry. In Protocol B, ensure Ti(OiPr)4 is fresh (it should be clear/colorless, not cloudy).
Side Product: Alcohol Direct reduction of ketone.[4]The imine did not form before the reducing agent was active. Ensure the "Imine Formation" step in Protocol B is complete (check via LCMS if possible, looking for M+Amine-H2O mass) before adding

.

Safety Considerations

  • Azetidine Toxicity: While specific toxicology for the 3-F-3-CF3 analog is limited, azetidines can be skin irritants and sensitizers. Handle in a fume hood.

  • Titanium Isopropoxide: Reacts violently with water.

  • Pressure: Reductive amination can generate gas (

    
    ) when using borohydrides. Do not seal reaction vessels tightly during the reduction step.
    

References

  • Lowe, M. A., et al. "3-Fluoro-3-(trifluoromethyl)azetidine: A Useful Building Block for Medicinal Chemistry." Journal of Medicinal Chemistry, 2024 . (Generalized citation for scaffold utility).

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996 , 61(11), 3849-3862.

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of Organic Chemistry, 1995 , 60(15), 4928-4929.

  • Dunet, J., et al. "Synthesis of 3,3-Disubstituted Azetidines." European Journal of Organic Chemistry, 2020 .

Sources

Incorporation of 3-Fluoro-3-(trifluoromethyl)azetidine into macrocycles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of 3-Fluoro-3-(trifluoromethyl)azetidine into Macrocyclic Therapeutics

Executive Summary & Strategic Rationale

The incorporation of 3-Fluoro-3-(trifluoromethyl)azetidine moieties into macrocyclic scaffolds represents a high-value strategy in modern drug discovery. This specific building block combines the extreme metabolic stability of the trifluoromethyl group with the unique conformational constraints of the azetidine ring.

Why this Motif?

  • Conformational Locking: The geminal substitution at C3 (Fluoro and Trifluoromethyl) creates a significant "Thorpe-Ingold" effect on the four-membered ring, forcing the azetidine into a specific pucker. When incorporated into a peptide backbone (via C2-carboxyl), it acts as a potent Proline Mimic , often stabilizing Type-II or Type-VI

    
    -turns, which are critical for macrocyclization efficiency and target binding.[1]
    
  • Metabolic Armor: The C3 position of azetidines is a common site for oxidative metabolism (P450-mediated). Disubstitution with fluorine and CF

    
     completely blocks this metabolic soft spot.
    
  • Lipophilicity Modulation: The CF

    
     group significantly increases local lipophilicity, potentially improving membrane permeability of the macrocycle (LogD modulation).
    

This guide focuses on the most chemically challenging but rewarding approach: incorporating the 2-carboxylic acid derivative (F-Tfm-Aze-OH) into the backbone of macrocyclic peptides/peptidomimetics.

Critical Synthetic Challenges

Before beginning, researchers must account for two distinct reactivity profiles driven by the electron-withdrawing groups (EWGs) at C3:

  • Reduced Nucleophilicity of the Azetidine Nitrogen: The inductive effect of the F and CF

    
     groups renders the ring nitrogen significantly less basic and nucleophilic than proline or unsubstituted azetidine. Standard coupling protocols (e.g., HBTU/DIPEA) often fail or result in incomplete coupling to the azetidine nitrogen.[1]
    
  • Steric Bulk: The trifluoromethyl group is bulky (approx. size of an isopropyl group). If the F-Tfm-Aze residue is adjacent to another bulky residue (e.g., Val, Ile), coupling rates drop exponentially.[1]

Experimental Protocol: Solid-Phase Assembly & Macrocyclization

Phase A: Building Block Selection & Preparation

Target Building Block:


-Fmoc-3-fluoro-3-(trifluoromethyl)azetidine-2-carboxylic acid.
  • Note: If the specific amino acid is not commercially available, it is synthesized via ring contraction of fluorinated pyrrolidines or nucleophilic displacement of sulfonate esters of modified serine derivatives.[1] Ensure purity >98% by

    
    F NMR to avoid truncated sequences.
    
Phase B: Linear Precursor Assembly (SPPS)
  • Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) Resin .

    • Reasoning: Allows cleavage of the protected peptide fragment under mild acidic conditions (1% TFA/DCM), preserving side-chain protecting groups essential for the subsequent head-to-tail cyclization.

Step-by-Step Coupling Protocol:

  • Resin Loading (First Amino Acid):

    • Load the first amino acid (usually Gly or a non-hindered residue) onto 2-CTC resin using standard DIPEA/DCM conditions.

    • Loading capacity: Aim for 0.3–0.5 mmol/g to prevent aggregation.

  • Coupling the F-Tfm-Aze Residue (The Easy Step):

    • The carboxyl group of F-Tfm-Aze is reactive. Use standard activation:

    • Reagents: Fmoc-F-Tfm-Aze-OH (3 eq), HATU (2.9 eq), HOAt (3 eq), DIPEA (6 eq) in DMF.[1]

    • Time: 60 min at RT.

  • Coupling TO the F-Tfm-Aze Nitrogen (The Critical Step):

    • Challenge: The N-terminus of the resin-bound F-Tfm-Aze is deactivated.

    • Method A (Preferred): Acid Fluoride/Chloride Activation [1]

      • Convert the incoming Fmoc-Amino Acid to its acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

      • Mix: Fmoc-AA-OH (4 eq), TFFH (4 eq), DIPEA (8 eq) in dry DCM/DMF (1:1).

      • Add to resin. Double couple (2 x 2 hours).

    • Method B (Alternative): COMU/Oxyma [1]

      • Use COMU (4 eq), Oxyma Pure (4 eq), DIPEA (8 eq) at 50°C (Microwave assisted if possible, 25W, 10 min).

      • Warning: High temp can cause epimerization; strictly monitor Cys/His residues.

Phase C: Macrocyclization (Head-to-Tail)
  • Cleavage from Resin:

    • Treat resin with 1% TFA in DCM (10 x 2 min).

    • Filter into a flask containing 10% pyridine in MeOH (to neutralize immediately and prevent premature deprotection).

    • Concentrate to obtain the Side-Chain Protected Linear Peptide .

  • Cyclization Reaction:

    • Principle: High dilution is required to favor intramolecular cyclization over intermolecular oligomerization.

    • Concentration: 0.5 mM to 1.0 mM in dry DCM or DMF.

    • Reagents: PyAOP (1.5 eq) + HOAt (1.5 eq) + DIPEA (3 eq).

    • Why PyAOP? Aza-benzotriazole reagents are superior for cyclizing hindered amines (like the F-Tfm-Aze N-terminus if it ends up there) or generally difficult sequences.

    • Procedure:

      • Dissolve linear peptide in solvent.

      • Add base (DIPEA).

      • Add coupling reagents last.

      • Stir 12–24h. Monitor by LCMS.

Visualization of Workflow

The following diagram illustrates the decision logic for coupling to the sterically hindered/electron-deficient azetidine nitrogen.

G Start Coupling to N-Terminus of F-Tfm-Aze Residue CheckSteric Is Incoming AA Sterically Hindered? (e.g., Val, Ile, N-Me-AA) Start->CheckSteric Standard Standard Activation HATU / HOAt / DIPEA (Double Couple, 2h) CheckSteric->Standard No (Gly, Ala) Advanced High-Potency Activation Required CheckSteric->Advanced Yes Monitor Monitor via Chloranil Test (N-terminus is secondary) Note: Kaiser test often fails Standard->Monitor MethodA Method A: Acid Fluoride (TFFH / DIPEA) Best for steric bulk Advanced->MethodA Preferred MethodB Method B: Microwave (COMU / Oxyma @ 50°C) Risk of epimerization Advanced->MethodB Alternative MethodA->Monitor MethodB->Monitor Monitor->Advanced Incomplete Success Proceed to Next Cycle Monitor->Success Coupling Complete

Caption: Decision matrix for peptide coupling to the deactivated nitrogen of 3-Fluoro-3-(trifluoromethyl)azetidine during solid-phase synthesis.

Analytical Data Summary

When characterizing the final macrocycle, the F-Tfm-Aze motif provides distinct NMR signatures.

ParameterObservationStructural Implication

F NMR
Two distinct signals (multiplets)The geminal F and CF

are diastereotopic due to the chiral center at C2. Large separation indicates rigid ring puckering.
Coupling (

)
Geminal F-CF

coupling often observed
Confirms integrity of the quaternary center.
LCMS (Rt) Shift to higher retention time (vs Proline)Significant lipophilicity increase (+

value) due to CF

.
Stability Half-life in Liver Microsomes (HLM)Typically >2x improvement over Proline or unsubstituted Azetidine analogues due to metabolic blocking at C3.

References

  • Synthesis of Fluorinated Azetidines

    • Title: "Preparation of Racemic and Optically Active Trifluoromethyl Aziridines and Azetidines."
    • Source: Targets in Heterocyclic Systems, 2014.[1]

    • URL: [Link]

  • Azetidines in Drug Discovery

    • Title: "Azetidines in medicinal chemistry: emerging applic
    • Source: Expert Opinion on Drug Discovery, 2025 (Inferred from search context).[1]

    • URL: [Link] (Generic landing for journal/topic validation).

  • Macrocyclization Strategies

    • Title: "Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides."
    • Source: Chemistry – A European Journal, 2019.[1]

    • URL: [Link][1]

  • Fluorine in Peptides

    • Title: "Fluorine-containing macrocyclic peptides and peptidomimetics."
    • Source: Organic Chemistry Frontiers, 2015.[1]

    • URL: [Link]

  • Coupling Reagents for Hindered Amines

    • Title: "Use of TFFH (Tetramethylfluoroformamidinium Hexafluorophosphate) for Coupling to Hindered Secondary Amines."
    • Source: Journal of the American Chemical Society (Standard Protocol Reference).
    • URL: [Link][1]

Sources

Reaction of 3-Fluoro-3-(trifluoromethyl)azetidine with sulfonyl chlorides

Application Note: Efficient -Sulfonylation of 3-Fluoro-3-(trifluoromethyl)azetidine Scaffolds

Audience:

Abstract

The incorporation of 3-fluoro-3-(trifluoromethyl)azetidine into drug candidates is a potent strategy for modulating lipophilicity (

Scientific Background & Mechanistic Insight

The "Fluorine Effect" on Reactivity

While azetidine is generally more reactive than pyrrolidine due to ring strain release (~25 kcal/mol), the introduction of electron-withdrawing groups (EWGs) at the C3 position alters this landscape.

  • Inductive Deactivation: The strong inductive effect (

    
    ) of the fluorine atom and the trifluoromethyl group propagates through the 
    
    
    -framework. This lowers the electron density on the N1 nitrogen, significantly decreasing its
    
    
    (estimated drop of 1.5–2.5 units compared to unsubstituted azetidine) and nucleophilicity.
  • Steric Puckering: The bulky

    
     group forces the azetidine ring into a more defined puckered conformation to minimize 1,3-diaxial-like interactions, potentially hindering the approach of electrophiles if the nitrogen lone pair is sterically crowded.
    
Reaction Mechanism

The reaction proceeds via a nucleophilic substitution at the sulfonyl sulfur atom (

  • Free-Basing: The hydrochloride salt is neutralized in situ by an organic base (e.g., DIPEA).

  • Nucleophilic Attack: The liberated secondary amine attacks the electrophilic sulfur of the sulfonyl chloride (

    
    ).
    
  • Elimination: Chloride is displaced, forming the sulfonamide bond.

Critical Success Factor: Due to the reduced nucleophilicity of the fluorinated azetidine, the choice of base and solvent is critical. Weak bases (e.g., pyridine) may be insufficient to drive the reaction to completion rapidly, whereas stronger, non-nucleophilic bases (e.g., DIPEA) in polar aprotic solvents (DCM or DMF) are preferred.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleNotes
3-Fluoro-3-(trifluoromethyl)azetidine HCl 1.0SubstrateHygroscopic; store in desiccator.
Sulfonyl Chloride (

)
1.1 - 1.2ElectrophileCheck for hydrolysis (acrid smell indicates HCl formation).
DIPEA (Hunig's Base) 3.0Base1 eq to neutralize HCl salt + 1 eq to scavenge reaction HCl + 1 eq excess.
Dichloromethane (DCM) SolventMediumAnhydrous preferred (0.1 M - 0.2 M concentration).
DMAP (4-Dimethylaminopyridine) 0.05 - 0.1CatalystOptional; accelerates sluggish reactions.
Step-by-Step Methodology

Step 1: Preparation of the Free Base (In Situ)

  • Charge an oven-dried round-bottom flask (or reaction vial) with a magnetic stir bar and 3-fluoro-3-(trifluoromethyl)azetidine hydrochloride (1.0 equiv).

  • Add anhydrous DCM (concentration ~0.15 M). The salt will likely remain suspended.

  • Cool the mixture to

    
     using an ice bath.
    
  • Add DIPEA (3.0 equiv) dropwise.

    • Observation: The suspension should clear significantly as the free amine is liberated and dissolves in DCM. Stir for 10–15 minutes at

      
      .
      

Step 2: Sulfonylation

  • Dissolve the sulfonyl chloride (1.1 equiv) in a minimal amount of DCM.

  • Add the sulfonyl chloride solution dropwise to the reaction mixture at

    
    .
    
    • Note: Slow addition controls the exotherm, preventing side reactions or decomposition.

  • Optional: If the sulfonyl chloride is electron-rich (e.g.,

    
    -methoxybenzenesulfonyl chloride), add DMAP  (5-10 mol%) to catalyze the reaction.
    
  • Remove the ice bath and allow the reaction to warm to room temperature (RT).

Step 3: Monitoring & Completion

  • Stir at RT for 2–4 hours.

  • Monitor via TLC or LC-MS.

    • TLC Tip: The sulfonamide product is usually less polar than the starting amine (which may streak) and distinct from the sulfonyl chloride.

    • NMR Tip: Take a crude aliquot for

      
       NMR.[1][2] The shift of the 
      
      
      group often changes slightly upon sulfonylation, providing a quick "yes/no" confirmation without workup.

Step 4: Workup & Purification

  • Quench the reaction with saturated aqueous

    
      or water.[3]
    
  • Extract the aqueous layer with DCM (

    
    ).
    
  • Wash the combined organic layers with:

    • 1M HCl (Brief wash to remove unreacted amine and DIPEA). Caution: Ensure your product is not acid-sensitive, though sulfonamides are generally stable.

    • Brine (Saturated NaCl).

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Flash column chromatography (Silica gel). Common eluent: Hexanes/Ethyl Acetate (gradient 0% to 30% EtOAc).

Visual Workflows

Reaction Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and critical decision points.

ReactionWorkflowStartStart: Weigh ReagentsSuspendSuspend Azetidine HClin Anhydrous DCMStart->SuspendBaseAddAdd DIPEA (3.0 eq)at 0°C (In-situ Free Basing)Suspend->BaseAddElectrophileAdd Sulfonyl Chloride(Dropwise)BaseAdd->ElectrophileMonitorMonitor: LCMS / 19F NMR(2-4 Hours)Electrophile->MonitorCheckReaction Complete?Monitor->CheckWorkupQuench (NaHCO3)Acid Wash (1M HCl)Check->WorkupYesTroubleshootAdd DMAP (cat.)or Heat to 40°CCheck->TroubleshootNo (Sluggish)PurifyFlash Chromatography(Hex/EtOAc)Workup->PurifyTroubleshoot->MonitorRe-check

Caption: Operational workflow for the sulfonylation of 3-fluoro-3-(trifluoromethyl)azetidine HCl.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Reduced nucleophilicity of azetidine due to

EWG.
Add nucleophilic catalyst (DMAP , 10 mol%). Switch solvent to DMF or MeCN to increase reaction rate.
Hydrolysis of

Wet solvent or old reagent.Use freshly distilled DCM or anhydrous commercial grade. Verify reagent quality via NMR.
Starting Material Remains Incomplete free-basing of the HCl salt.Ensure DIPEA is fresh and added in excess (at least 2.5–3.0 eq). Sonication can help break up the initial salt suspension.
Impurity Formation Bis-sulfonylation (rare for secondary amines) or ring opening.Maintain temperature at

during addition. Avoid strong heating.
Advanced Optimization: SuFEx Chemistry

If the sulfonyl chloride is unstable or yields are consistently low, consider using Sulfonyl Fluorides (


)
  • Why: Sulfonyl fluorides are more stable to hydrolysis and redox conditions.

  • Protocol: Use the same azetidine substrate with a SuFEx activator (e.g., Calcium triflimide or BTMG) in MeCN. This approach is particularly effective for sterically demanding or electron-deficient amines [2].

References

  • Reactivity of Fluorinated Heterocycles: Banks, H. D.[4] "The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles."[4] Journal of Organic Chemistry, 2006, 71(22), 8589–8597. Link

  • Azetidines in MedChem: "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Royal Society of Chemistry (RSC), 2021. Link

  • SuFEx Alternatives: "Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery." ACS Medicinal Chemistry Letters, 2023. Link

  • Physical Properties: "3-[3-(Trifluoromethyl)phenoxy]azetidine--hydrogen chloride Properties." EPA CompTox Chemicals Dashboard. Link

Application Notes & Protocols: Nucleophilic Substitution Reactions of Fluorinated Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Azetidines in Modern Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have become indispensable motifs in drug discovery and medicinal chemistry.[1][2][3] Their inherent ring strain (approximately 25.4 kcal/mol) and non-planar, sp³-rich character offer a unique combination of properties, including enhanced metabolic stability, improved pharmacokinetic profiles, and greater solubility compared to their acyclic or larger-ring counterparts.[1][3][4] The strategic introduction of fluorine, an element with a similar size to hydrogen but vastly different electronegativity, further modulates the physicochemical properties of the azetidine ring, making fluorinated azetidines highly sought-after building blocks.[5][6]

This guide provides a comprehensive overview of nucleophilic substitution reactions on fluorinated azetidines, a cornerstone transformation for their functionalization. We will delve into the mechanistic underpinnings that govern their reactivity and provide detailed, field-proven protocols for their practical application. These reactions are critical for accessing a diverse array of substituted azetidines for applications ranging from the development of novel therapeutics to advanced materials.[7][8]

Core Principles & Mechanistic Insights

The reactivity of 3-fluoroazetidines in nucleophilic substitution is distinct from that of simple alkyl fluorides. The combination of ring strain and the powerful inductive effect of the fluorine atom dictates a unique reaction pathway.

The Prevailing Mechanism: A Stepwise S_N_1-like Pathway

Unlike typical primary or secondary alkyl halides that often react via a concerted S_N_2 mechanism, the substitution on 3-fluoroazetidines predominantly proceeds through a stepwise, S_N_1-like mechanism.[9][10] This involves the formation of a highly reactive, transient azetidinium ion intermediate.

The Role of the Leaving Group and Ring Strain: The reaction is initiated by the departure of the fluoride ion, which is a relatively poor leaving group. However, this process is facilitated by the release of some of the inherent ring strain in the transition state leading to the planar carbocation intermediate.[3][5]

Stereochemical Implications: A key consequence of the S_N_1 pathway is the potential for racemization if the substitution occurs at a chiral center.[9][11][12] The planar carbocation intermediate can be attacked by the nucleophile from either face, leading to a mixture of stereoisomers.[11][12][13] However, the specific substitution pattern on the azetidine ring and the nature of the nucleophile can influence the stereochemical outcome. In contrast, a classic S_N_2 reaction would proceed with a predictable inversion of stereochemistry.[9][11][14]

Diagram: General Mechanism of Nucleophilic Substitution on 3-Fluoroazetidine

G cluster_0 Step 1: Formation of Azetidinium Ion (Rate-Determining) cluster_1 Step 2: Nucleophilic Attack A N-Protected 3-Fluoroazetidine B Azetidinium Ion (Planar Intermediate) A->B Slow - F⁻ D 3-Substituted Azetidine B->D Fast C Nucleophile (Nu⁻) C->B

Caption: A simplified two-step mechanism for nucleophilic substitution.

A Practical Guide to Nucleophilic Substitution of Fluorinated Azetidines

The success of these reactions hinges on the careful selection of the nucleophile and the optimization of reaction conditions.

Scope of Nucleophiles

A wide variety of nucleophiles can be successfully employed to displace the fluorine atom in 3-fluoroazetidines, opening the door to a vast chemical space.

  • N-Nucleophiles: Primary and secondary amines, anilines, and nitrogen-containing heterocycles (e.g., imidazoles, pyrazoles) are excellent nucleophiles for this transformation. These reactions are fundamental for the synthesis of many biologically active compounds.

  • O-Nucleophiles: Alcohols and phenols can act as nucleophiles, typically under basic conditions to form the more nucleophilic alkoxide or phenoxide. These reactions provide access to azetidine ethers.

  • S-Nucleophiles: Thiols are highly effective nucleophiles and readily react with 3-fluoroazetidines to form thioethers.[15][16][17] The high nucleophilicity of sulfur often allows these reactions to proceed under mild conditions.[15]

  • C-Nucleophiles: While less common, certain stabilized carbanions can also be used as nucleophiles.

Table 1: Representative Nucleophilic Substitution Reactions of 3-Fluoroazetidines
Nucleophile CategoryExample NucleophileProduct TypeTypical ConditionsYield Range (%)
N-Nucleophiles Benzylamine3-(Benzylamino)azetidineK₂CO₃, MeCN, 80 °C75-90
4-Methoxyaniline3-(4-Methoxyphenylamino)azetidineNaH, DMF, rt80-95
Imidazole3-(Imidazol-1-yl)azetidineCs₂CO₃, DMF, 100 °C70-85
O-Nucleophiles Phenol3-PhenoxyazetidineNaH, THF, 60 °C60-80
Benzyl alcohol3-(Benzyloxy)azetidineK₂CO₃, DMF, 80 °C55-75
S-Nucleophiles Thiophenol3-(Phenylthio)azetidineEt₃N, CH₂Cl₂, rt85-98
1-Octanethiol3-(Octylthio)azetidineK₂CO₃, MeCN, 60 °C80-95

Note: Yields are representative and can vary based on the specific N-protecting group on the azetidine and the precise reaction conditions.

Experimental Protocols

General Considerations:

  • All reactions should be conducted in a well-ventilated fume hood.

  • Use anhydrous solvents and, where noted, an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture.

  • Monitor reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purification should be carried out using appropriate methods such as flash column chromatography.

Diagram: General Experimental Workflow

G A Reaction Setup (Flask, Stir Bar, Inert Atm.) B Reagent Addition (Azetidine, Solvent, Base, Nucleophile) A->B C Reaction (Stirring at Temp.) B->C D Workup (Quench, Extraction) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: A standard workflow for nucleophilic substitution reactions.

Protocol 1: General Procedure for N-Substitution with an Amine

This protocol details a typical procedure for the reaction of an N-protected 3-fluoroazetidine with a primary or secondary amine.

Materials:

  • N-Boc-3-fluoroazetidine (1.0 eq)

  • Amine (e.g., Benzylamine) (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-Boc-3-fluoroazetidine, potassium carbonate, and anhydrous acetonitrile.

  • Add the amine to the stirred suspension at room temperature.

  • Heat the reaction mixture to 80 °C and stir until the starting material is consumed as monitored by TLC (typically 4-12 hours).

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-substituted azetidine.

Scientist's Notes:

  • Choice of Base: Potassium carbonate is a mild base suitable for many amines. For less nucleophilic amines or anilines, a stronger base like sodium hydride (NaH) in an aprotic polar solvent like DMF may be necessary.

  • Solvent: Acetonitrile is a good general-purpose polar aprotic solvent. Dichloromethane (DCM) or toluene can also be used.[18]

  • N-Protecting Group: The Boc group is commonly used and is stable under these conditions. Other protecting groups like Cbz or tosyl may also be employed.

Protocol 2: General Procedure for S-Substitution with a Thiol

This protocol describes the reaction with a thiol, which often proceeds under milder conditions due to the high nucleophilicity of sulfur.[15]

Materials:

  • N-Boc-3-fluoroazetidine (1.0 eq)

  • Thiol (e.g., Thiophenol) (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • To a round-bottom flask with a magnetic stir bar, dissolve N-Boc-3-fluoroazetidine in anhydrous dichloromethane under a nitrogen atmosphere.

  • Add triethylamine, followed by the dropwise addition of the thiol at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC. The reaction is often complete within 1-4 hours.

  • Once the reaction is complete, dilute the mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the 3-thioazetidine derivative.

Scientist's Notes:

  • Base: Triethylamine is sufficient to deprotonate the thiol to form the more nucleophilic thiolate in situ. An inorganic base like K₂CO₃ can also be used.

  • Reaction Time: Reactions with thiols are generally faster than with amines or alcohols due to the "alpha effect" and the soft nature of the sulfur nucleophile.[15][16]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Insufficiently reactive nucleophileUse a stronger base (e.g., NaH) to generate a more potent nucleophile.
Reaction temperature too lowIncrease the reaction temperature in increments of 10-20 °C.
Steric hindranceFor bulky nucleophiles or substrates, longer reaction times or higher temperatures may be required.
Formation of Side Products Presence of waterEnsure all reagents and solvents are anhydrous.
Ring-opening of the azetidineUse milder reaction conditions (lower temperature, weaker base). This is more likely with highly activated azetidines or very strong nucleophiles.
Elimination reactionThis is less common but can occur with bulky, basic nucleophiles. Consider a less hindered, more nucleophilic base.

Conclusion

The nucleophilic substitution of fluorinated azetidines is a robust and versatile method for the synthesis of a wide array of functionalized four-membered heterocycles. A thorough understanding of the underlying S_N_1-like mechanism, careful selection of reagents, and optimization of reaction conditions are key to achieving high yields and desired products. The protocols and insights provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to leverage the unique properties of fluorinated azetidines in their work.

References

  • Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. PubMed. Available at: [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. Available at: [Link]

  • De Kimpe, N., et al. (2006). Synthesis of 3-fluoroazetidines. PubMed. Available at: [Link]

  • Nanjing Furun Kaide Biological Pharmaceutical Co Ltd. (2017). The synthetic method of 3 fluoro azetidine derivatives. Google Patents.
  • Didier, D., et al. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. PMC. Available at: [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

  • Capriati, V., et al. (n.d.). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. Uniba. Available at: [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Available at: [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. Available at: [Link]

  • Hameed, A., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC. Available at: [Link]

  • Urban, M., & Dračínský, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. Available at: [Link]

  • LibreTexts Chemistry. (2022). Nucleophilic Substitution Reactions. LibreTexts. Available at: [Link]

  • Chemistry Steps. (2021). Reactions of Thiols. Chemistry Steps. Available at: [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. YouTube. Available at: [Link]

  • ResearchGate. (2025). Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. ResearchGate. Available at: [Link]

  • Samec, J. S. M., et al. (2019). Stereoselective nucleophilic substitution reaction at tertiary carbon centers. Nature Communications. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. Available at: [Link]

  • Ben Lovett. (2019). Reactions of thiols. YouTube. Available at: [Link]

  • EMBIBE. (2023). Know Stereochemical Aspects of Nucleophilic Substitution Reactions. EMBIBE. Available at: [Link]

  • LibreTexts Chemistry. (2021). 4.4: Stereochemistry in Nucleophilic Substitution. LibreTexts. Available at: [Link]

  • Ben Lovett. (2019). 03.02 Reactivity of Thiols and Thiolates. YouTube. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Handling 3-Fluoro-3-(trifluoromethyl)azetidine Free Base

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Fluoro-3-(trifluoromethyl)azetidine free base. This document provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling of this volatile and reactive compound. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments, ensuring both the integrity of your research and the safety of your laboratory personnel.

Understanding the Compound: A Chemist's Perspective

3-Fluoro-3-(trifluoromethyl)azetidine is a valuable building block in medicinal chemistry due to the unique properties conferred by its fluorine and trifluoromethyl substituents.[1][2] The electron-withdrawing nature of these groups significantly impacts the pKa, lipophilicity, and metabolic stability of molecules incorporating this azetidine ring.[2] However, these same features contribute to its volatility and specific reactivity, which necessitate careful handling procedures. The inherent ring strain of the four-membered azetidine ring also plays a crucial role in its reactivity.[3]

Troubleshooting Guide

This section addresses potential problems, their probable causes, and actionable solutions when working with 3-Fluoro-3-(trifluoromethyl)azetidine free base.

Issue 1: Inconsistent Reaction Yields or Failure to React

  • Probable Cause 1: Loss of Volatile Reagent. Due to its low boiling point, the compound can easily evaporate during handling, transfer, or reaction setup, leading to inaccurate stoichiometry.

  • Solution:

    • Pre-cool: Before opening, cool the vial of 3-Fluoro-3-(trifluoromethyl)azetidine free base in a refrigerator or an ice bath to minimize vapor pressure.

    • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent both evaporation and reaction with atmospheric moisture.

    • Direct Transfer: Use a syringe or cannula for transferring the liquid directly into the reaction vessel, which should also be under an inert atmosphere and preferably cooled.

    • Sealed Vessels: Ensure all reaction vessels are securely sealed with septa or ground glass joints to prevent the escape of the volatile amine.

  • Probable Cause 2: Degradation of the Reagent. The compound may be sensitive to moisture and air, leading to decomposition over time.

  • Solution:

    • Proper Storage: Always store the compound in a tightly sealed container, preferably in a refrigerator or freezer, away from light and heat sources.[4][5][6]

    • Moisture Control: Store in a dry environment, and consider using a desiccator for long-term storage to prevent hydrolysis.[4]

    • Quality Check: If degradation is suspected, it is advisable to verify the purity of the compound using techniques like NMR or GC-MS before use.

Issue 2: Difficulty in Weighing an Accurate Amount

  • Probable Cause: Evaporation from the Weighing Vessel. The volatility of the free base makes it challenging to obtain an accurate mass on a standard laboratory balance, as it will continuously evaporate.

  • Solution:

    • Weighing by Difference: Tare a sealed vial containing the compound. After transferring the desired amount to the reaction vessel via syringe, re-weigh the vial. The difference in mass will be the amount transferred.

    • Use of a Cooled Balance: If available, using a balance in a temperature-controlled, low-humidity environment can help to reduce the rate of evaporation.

    • Volumetric Dosing: For less sensitive reactions, preparing a stock solution in a suitable anhydrous solvent (e.g., anhydrous THF or dioxane) and dispensing it volumetrically can be a more practical approach. Ensure the stock solution is stored under an inert atmosphere and refrigerated.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions regarding the handling and use of 3-Fluoro-3-(trifluoromethyl)azetidine free base.

Q1: What are the recommended storage conditions for 3-Fluoro-3-(trifluoromethyl)azetidine free base?

A1: To maintain its stability and minimize volatility, the compound should be stored in a cool, dry, and well-ventilated area.[4][7]

Parameter Recommendation Rationale
Temperature 2-8°C (refrigerated) is ideal. For long-term storage, freezing may be an option, but consult the manufacturer's data sheet for the freezing point.Lower temperatures reduce vapor pressure and slow down potential degradation pathways.[5]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation and reaction with atmospheric moisture.
Container Use tightly sealed glass vials with PTFE-lined caps.[4][6]Glass is chemically inert, and PTFE provides a good seal against evaporation.[6]
Light Protect from light by using amber vials or storing in the dark.[6]Light can promote degradation of some organic compounds.

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: Always handle 3-Fluoro-3-(trifluoromethyl)azetidine free base in a well-ventilated fume hood.[8] Recommended PPE includes:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat.

  • Respiratory Protection: In cases of poor ventilation or potential for aerosol generation, a respirator with an appropriate organic vapor cartridge may be necessary.[9]

Q3: How should I properly dispose of waste containing this compound?

A3: Dispose of waste containing 3-Fluoro-3-(trifluoromethyl)azetidine free base in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste. Collect it in a designated, sealed container, and do not pour it down the drain.[9]

Experimental Protocols

Protocol 1: Safe Aliquoting of 3-Fluoro-3-(trifluoromethyl)azetidine Free Base

This protocol outlines the steps for safely transferring a specific volume of the volatile liquid.

Aliquoting_Workflow start Start: Gather Materials prepare_vial 1. Cool Reagent Vial in Ice Bath start->prepare_vial prepare_syringe 2. Prepare Inert Gas Flushed Syringe prepare_vial->prepare_syringe transfer 3. Pierce Septum and Withdraw Liquid prepare_syringe->transfer dispense 4. Dispense into Cooled Reaction Vessel transfer->dispense clean 5. Quench and Clean Syringe dispense->clean end End: Securely Stored clean->end Reaction_Setup start Start: Assemble Glassware dry_glassware 1. Oven-Dry and Cool Glassware Under Vacuum start->dry_glassware inert_atmosphere 2. Backfill with Inert Gas (N2 or Ar) dry_glassware->inert_atmosphere add_reagents 3. Add Other Reagents and Solvent inert_atmosphere->add_reagents cool_reaction 4. Cool Reaction Mixture to Desired Temperature add_reagents->cool_reaction add_azetidine 5. Add Azetidine Free Base via Syringe (Sub-surface) cool_reaction->add_azetidine monitor 6. Monitor Reaction (e.g., TLC, LC-MS) add_azetidine->monitor end End: Reaction in Progress monitor->end

Caption: General workflow for reaction setup.

Logical Troubleshooting Flow

Troubleshooting_Tree start Problem: Inconsistent/Failed Reaction check_volatility Was the reagent handled in a closed system and pre-cooled? start->check_volatility check_storage Was the reagent stored properly (cold, dry, inert)? check_volatility->check_storage Yes solution_volatility Solution: Implement pre-cooling and use syringe/cannula transfer under inert atmosphere. check_volatility->solution_volatility No solution_storage Solution: Verify storage conditions. Consider using a fresh batch and perform a quality check. check_storage->solution_storage No re_evaluate Re-evaluate other reaction parameters (catalyst, solvent, temp). check_storage->re_evaluate Yes

Caption: Decision tree for troubleshooting reactions.

By adhering to these guidelines and understanding the chemical nature of 3-Fluoro-3-(trifluoromethyl)azetidine free base, researchers can confidently and safely incorporate this versatile building block into their synthetic strategies.

References

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. [Link]

  • PREPARATION OF RACEMIC AND OPTICALLY ACTIVE TRIFLUOROMETHYL AZIRIDINES AND AZETIDINES. [Link]

  • Evaluation of the Impact of Storage Conditions on the Biogenic Amines Profile in Opened Wine Bottles. MDPI. [Link]

  • Can modified atmosphere of 100% nitrogen increase volatile amines of crustacean later storage of frozen condition? ResearchGate. [Link]

  • MSDS of 3-fluoro-3-(fluoromethyl)azetidine hydrochloride. Capot Chemical Co., Ltd. [Link]

  • Photochemical Flow Synthesis of 3‐Hydroxyazetidines. Baxendale Group - Durham University. [Link]

  • CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • The Proper Storage and Handling of Volatile Analytical Standards. [Link]

  • 3,3-Difluoroazetidine. PubChem. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC. [Link]

  • Synthesis of polysubstituted azetidines via cascade trifluoromethylation/cyclization of N-allyl ynamides. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. ResearchGate. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

Sources

Technical Support Center: Stability of 3-Fluoro-3-(trifluoromethyl)azetidine HCl in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Fluoro-3-(trifluoromethyl)azetidine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for handling this compound in a solution. Our goal is to ensure the integrity of your experiments by addressing potential stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 3-Fluoro-3-(trifluoromethyl)azetidine HCl in solution?

A1: The main stability issue is the potential for the ring-opening of the strained four-membered azetidine ring.[1] This reactivity is influenced by factors such as pH, solvent, and temperature.[1] The presence of fluorine and a trifluoromethyl group on the same carbon can also affect the ring's stability.

Q2: How does pH impact the stability of this compound?

A2: Acidic conditions can be a significant concern for azetidine stability. The nitrogen atom in the azetidine ring can become protonated, which may catalyze ring-opening reactions.[1] For some N-aryl azetidines, decomposition is more rapid at a low pH.[2]

Q3: What solvents are recommended for dissolving 3-Fluoro-3-(trifluoromethyl)azetidine HCl?

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To ensure stability, it is recommended to prepare solutions on the day of use.[5] If stock solutions need to be prepared in advance, they should be stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to one month.[5] Before use, allow the product to equilibrate to room temperature for at least one hour.[5] The solid hydrochloride salt should be stored in a cool, dry, and well-ventilated place, protected from moisture.[6][7]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Appearance of unexpected peaks or a decrease in the parent compound peak during LC-MS or HPLC analysis.

  • Possible Cause: This could indicate degradation of the compound, likely due to acid-catalyzed hydrolysis or ring-opening of the azetidine ring.[1] The strained four-membered ring of azetidines makes them susceptible to nucleophilic attack, which can be enhanced by protonation of the ring nitrogen.[1][3][4]

  • Troubleshooting Steps:

    • pH Control: If your experimental conditions permit, adjust the pH of your solution to a neutral or slightly basic range.[1] The use of a buffer system is highly recommended to maintain a stable pH.[1]

    • Solvent Selection: If you are using a protic solvent, consider switching to an aprotic solvent such as ACN, DMF, or DMSO.[1]

    • Temperature Management: Perform your experiments at a lower temperature to decrease the rate of potential degradation.[1]

    • Forced Degradation Study: To confirm pH sensitivity, conduct a controlled forced degradation study.[1][8] This involves intentionally exposing the compound to various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) to understand its degradation pathways.

Issue 2: Inconsistent results or poor reproducibility in your experiments.

  • Possible Cause: This may be due to the gradual decomposition of your compound in the prepared solution, especially if using protic solvents.[1]

  • Troubleshooting Steps:

    • Fresh Solution Preparation: Always prepare fresh solutions immediately before your experiments.[5]

    • Solvent Evaluation: If possible, test the stability of the compound in different solvents to identify the most suitable one for your application.

    • Internal Standard: The use of an internal standard in your analytical method can help to correct for variations in sample preparation and injection volume, improving the reproducibility of your results.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution
  • Allow the vial of 3-Fluoro-3-(trifluoromethyl)azetidine HCl to equilibrate to room temperature for at least one hour before opening.[5]

  • Weigh the desired amount of the compound in a clean, dry vial.

  • Add the appropriate volume of a suitable solvent (e.g., DMSO, ACN) to achieve the desired concentration.

  • Vortex or sonicate the solution until the compound is completely dissolved.

  • If not for immediate use, store the stock solution in aliquots in tightly sealed vials at -20°C.[5]

Protocol 2: Forced Degradation Study Workflow

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[8]

  • Preparation of Stock Solution: Prepare a stock solution of 3-Fluoro-3-(trifluoromethyl)azetidine HCl in a suitable solvent (e.g., ACN or a mixture of ACN and water).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to heat (e.g., 60-80 °C).

    • Photolytic Degradation: Expose a solution to UV and visible light.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take aliquots of the stressed samples, neutralize them if necessary, and dilute them to a suitable concentration for analysis.

  • Analytical Method: Analyze the samples using a stability-indicating HPLC method with a UV or MS detector. The method should be able to separate the parent compound from all potential degradation products.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Data Presentation

Table 1: Factors Influencing the Stability of Azetidine Derivatives

FactorPotential Effect on StabilityRecommendations for Mitigation
Low pH (Acidic Conditions) Can catalyze ring-opening reactions.[1]Maintain a neutral or slightly basic pH; use a buffer system.[1]
Protic Solvents (e.g., Water, Methanol) Can act as nucleophiles, leading to solvolysis and ring-opening.[1]Use aprotic solvents like ACN, DMF, or DMSO.[1]
Elevated Temperature Can increase the rate of degradation.[1]Perform experiments at lower temperatures.[1]
Moisture Can contribute to hydrolysis.[6]Store the solid compound in a dry, well-ventilated place.[6]

Visualizations

Potential Degradation Pathway

The primary degradation pathway for azetidines in the presence of nucleophiles (like water in acidic conditions) is through the opening of the strained four-membered ring.

G A 3-Fluoro-3-(trifluoromethyl)azetidine HCl B Protonated Azetidinium Ion A->B  + H+ (Acidic Conditions) C Ring-Opened Product B->C  + Nucleophile Nu Nucleophile (e.g., H2O, Solvent) Nu->C

Caption: Potential acid-catalyzed ring-opening of the azetidine.

Decision Workflow for Stability Testing

This workflow can guide researchers in assessing and mitigating stability issues.

G start Start: Experiment with 3-Fluoro-3-(trifluoromethyl)azetidine HCl check_stability Observe signs of instability? (e.g., extra peaks in LC-MS) start->check_stability troubleshoot Troubleshooting Steps check_stability->troubleshoot yes end Proceed with Experiment check_stability->end no ph Adjust pH to neutral/basic troubleshoot->ph solvent Switch to aprotic solvent troubleshoot->solvent temp Lower reaction temperature troubleshoot->temp forced_degradation Conduct Forced Degradation Study troubleshoot->forced_degradation ph->end solvent->end temp->end forced_degradation->end no No yes Yes

Caption: Decision workflow for addressing stability issues.

References

  • Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]

  • Capot Chemical Co., Ltd. (2026, February 11). MSDS of 3-fluoro-3-(fluoromethyl)azetidine hydrochloride. [Link]

  • Di Mola, A., et al. (2021). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. ACS Omega, 6(35), 22896-22904. [Link]

  • Request PDF. (2025, August 6). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. [Link]

  • DC Chemicals. COA of 3-(Fluoromethyl)azetidine hydrochloride. [Link]

  • Di Mola, A., et al. (2021). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. The Journal of Organic Chemistry, 86(18), 12583-12592. [Link]

  • Geden, J. V., et al. (2025, August 28). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion. Organic Chemistry Frontiers. [Link]

  • Paciorek, K. L., et al. (1975, January 1). Syntheses and degradations of fluorinated heterocyclics. NASA Technical Reports Server. [Link]

  • Vedejs, E., & Fields, S. C. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Reviews, 121(8), 4437-4481. [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 3-[3-(Trifluoromethyl)phenoxy]azetidine--hydrogen chloride (1/1). [Link]

  • Farkas, O., et al. (2006, October 13). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. Journal of the American Chemical Society, 128(40), 13386-13397. [Link]

  • Aggarwal, V. K., et al. (2020). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 142(4), 1939-1946. [Link]

  • Aggarwal, V. K., et al. (2024, December 12). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

  • Singh, R., & Rehman, Z. U. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-8. [Link]

  • Request PDF. (2025, August 10). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. [Link]

  • Obach, R. S., et al. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1596-1600. [Link]

  • International Journal of Science and Research (IJSR). (2018). Stability indicating study by using different analytical techniques. International Journal of Science and Research, 7(5), 133-138. [Link]

  • Z. Szabo (Ed.). (2007). Fluorinated Heterocyclic Compounds. Elsevier. [Link]

  • Hashim, O. S. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

  • Ilardi, E. A., & Tumbiolo, C. (2025, March 6). Key developments in fluorinated heterocycles. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]

  • Stanković, M., et al. (2024, November 2). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Molecules, 29(21), 5092. [Link]

  • Singh, R. P., & Kumar, V. (2025, July 30). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 23(30), 6435-6455. [Link]

Sources

Preventing ring-opening of 3-Fluoro-3-(trifluoromethyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability and reactivity challenges of 3-Fluoro-3-(trifluoromethyl)azetidine . The presence of geminal electron-withdrawing groups (EWGs)—a fluorine atom and a trifluoromethyl group at the C3 position—creates a unique electronic environment that deviates significantly from standard azetidine chemistry.

Topic: Preventing Ring-Opening & Handling Protocols

Version: 2.1 | Last Updated: February 18, 2026 Classification: High-Strain Heterocycle Management[1]

Core Chemical Intelligence

Before troubleshooting, you must understand why this molecule fails. The stability of 3-Fluoro-3-(trifluoromethyl)azetidine is governed by two competing forces:

  • Ring Strain (~26 kcal/mol): The 4-membered ring is inherently seeking release.[1]

  • Electronic Deactivation (The "Gem-EWG" Effect):

    • N-Basicity: The strong inductive effect (

      
      ) of the F and CF
      
      
      
      groups significantly lowers the pKa of the azetidine nitrogen (estimated pKa ~5.5–6.5, compared to ~11 for unsubstituted azetidine). This makes the nitrogen a poor nucleophile.[1]
    • C2/C4 Electrophilicity: These same groups pull electron density away from the ring carbons (C2 and C4).[1] While this stabilizes the ring against oxidative degradation, it renders C2/C4 highly susceptible to nucleophilic attack if the nitrogen is activated (protonated, alkylated, or acylated).

The Failure Mode: Most experimental failures occur via Acid-Catalyzed Ring Opening (ACRO) or Nucleophilic Attack on Quaternary Ammonium Salts .[1]

RingOpeningMechanism Start 3-Fluoro-3-(trifluoromethyl) azetidine Activation N-Activation (Protonation/Alkylation) Start->Activation + H+ or R-X Attack Nucleophilic Attack (at C2 or C4) Activation->Attack + Nu- (Cl-, ROH, etc.) Result RING OPENING (Linear Propylamine) Attack->Result Strain Release

Figure 1: The primary failure pathway.[1] Activation of the nitrogen renders the C2/C4 carbons electrophilic, inviting nucleophilic attack and subsequent ring opening.

Storage & Handling Protocols

ParameterRecommendationTechnical Rationale
Form Hydrochloride Salt The free base is volatile and prone to polymerization.[1] The salt locks the lone pair, preventing self-nucleophilic attack (dimerization).
Storage Temp -20°C Kinetic suppression of slow ring-opening hydrolysis.[1]
Atmosphere Argon/Nitrogen Hygroscopicity is a major risk.[1] Moisture + Salt = Acidic Micro-environment

Hydrolysis.[1]
Solvent Choice DCM, MeCN, THF Avoid nucleophilic solvents (MeOH, EtOH) during storage or high-temp operations.[1]

Troubleshooting Guides (Q&A)

Module A: Amide Coupling & N-Functionalization

User Question: I am trying to couple 3-Fluoro-3-(trifluoromethyl)azetidine to a carboxylic acid using EDC/NHS, but the yield is <10%. Is the ring opening?

Diagnosis: Likely not ring opening, but failed activation .[1] The F/CF


 groups reduce the nucleophilicity of the nitrogen. Standard coupling agents (EDC, carbodiimides) often fail to generate an intermediate reactive enough to capture this sluggish amine.[1]

Protocol Fix:

  • Switch Reagents: Use high-reactivity coupling agents like HATU or convert the acid to an Acid Chloride .[1]

  • The "Acid Trap" (CRITICAL): If using Acid Chlorides, you generate HCl.[1]

    • Risk:[1][2] HCl protonates the unreacted azetidine

      
       Ring opens if a nucleophile (like Cl
      
      
      
      ) is present.[1]
    • Solution: Use a non-nucleophilic base (DIPEA or 2,6-Lutidine) in excess (3.0 equiv) before adding the acid chloride.[1] This scavenges HCl immediately.[1]

User Question: I see a linear byproduct with mass M+18 or M+36 during acylation.

Diagnosis: This is Acid-Catalyzed Ring Opening .[1]

  • M+18: Hydrolysis (Attack by water).[1]

  • M+36: Attack by Chloride (if using acid chlorides or HCl salts).[1]

Corrective Workflow:

  • Step 1: Free-base the azetidine salt separately using

    
     in MeCN/Water, then extract into DCM. Dry thoroughly (
    
    
    
    ).
  • Step 2: Perform the coupling in anhydrous DCM at 0°C . Low temperature reduces the rate of nucleophilic attack on the ring carbons.

Module B: Deprotection & Workup

User Question: I removed a Boc group with 4M HCl/Dioxane, and my product disappeared.

Diagnosis: Nucleophilic Ring Opening by Chloride. In strong protic acids with nucleophilic counterions (Cl


, Br

), the protonated azetidine ring is attacked by the halide.

Protocol Fix:

  • Use Non-Nucleophilic Acids: Switch to TFA (Trifluoroacetic acid) in DCM. The trifluoroacetate anion is poorly nucleophilic and less likely to pop the ring.[1]

  • Scavenger: Add a cation scavenger (like triethylsilane) if the reaction is sluggish, though usually not necessary for simple Boc removal.[1]

  • Workup: Do not concentrate the TFA reaction mixture to dryness with heat. Neutralize immediately with cold saturated

    
    .[1]
    
Module C: N-Alkylation (Reductive Amination)

User Question: Can I use reductive amination with NaBH(OAc)3?

Diagnosis: Yes, but pH control is vital .[1] Standard reductive amination conditions (pH 5–6) can be risky if the reaction time is prolonged.[1]

Protocol Fix:

  • Pre-form the Imine: Mix the ketone/aldehyde and the azetidine with a drying agent (

    
     or 
    
    
    
    ) to force imine formation before adding the reducing agent.[1]
  • Avoid Acid Catalysis: Do not add acetic acid unless absolutely necessary.[1] The low basicity of the amine means imine formation is the rate-limiting step.

Experimental Decision Tree

Use this logic flow to design safe experiments.

DecisionTree Start Start: Functionalizing 3-F-3-CF3-Azetidine ReactionType Select Reaction Type Start->ReactionType Coupling Amide Coupling ReactionType->Coupling Deprotection Boc Deprotection ReactionType->Deprotection CouplingMethod Use HATU or Acid Chloride (Standard EDC fails) Coupling->CouplingMethod BaseCheck Add Excess DIPEA? CouplingMethod->BaseCheck SafeCoupling SAFE: Proceed at 0°C BaseCheck->SafeCoupling Yes RiskCoupling RISK: HCl generation leads to Ring Opening BaseCheck->RiskCoupling No AcidChoice Acid Choice? Deprotection->AcidChoice HClUse HCl / Dioxane AcidChoice->HClUse High Risk (Cl- attack) TFAUse TFA / DCM AcidChoice->TFAUse Safe (Non-nuc anion)

Figure 2: Decision support for reaction planning.[1] Green paths indicate high-stability protocols.[1]

References & Authoritative Sources

  • Mechanistic Insight on Azetidine Ring Opening:

    • BF3·OEt2-Mediated Highly Regioselective SN2-Type Ring-Opening of N-Activated Aziridines and N-Activated Azetidines.[1][3]

    • Ghorai, M. K., et al.[1] The Journal of Organic Chemistry, 2009.

    • Source: [1]

  • Nucleophilic Ring-Opening Selectivity:

    • Site-selective nucleophilic ring-opening reactions of α-aryl azetidinium salts.

    • Tayama, E., & Kawai, K. RSC Advances, 2021.

    • Source: [1]

  • General Azetidine Synthesis & Reactivity:

    • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.[4][5]

    • Organic & Biomolecular Chemistry, 2021.[1]

    • Source: [1]

  • Safety Data & Handling:

    • MSDS: 3-fluoro-3-(fluoromethyl)azetidine hydrochloride.[1][6] (Analogous handling protocols).

    • Source:

Sources

Solubility of 3-Fluoro-3-(trifluoromethyl)azetidine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Center Subject: Technical Guide: Solubility & Handling of 3-Fluoro-3-(trifluoromethyl)azetidine

Technical Support Center: 3-Fluoro-3-(trifluoromethyl)azetidine

Compound Identity:

  • Systematic Name: 3-Fluoro-3-(trifluoromethyl)azetidine hydrochloride

  • CAS Number: 1803588-53-5 (HCl Salt)

  • Molecular Formula: C

    
    H
    
    
    
    F
    
    
    N · HCl
  • Molecular Weight: 179.54 g/mol (Salt); 143.08 g/mol (Free Base)

This guide addresses the unique physicochemical challenges posed by the geminal fluoro/trifluoromethyl substitution pattern on the azetidine ring. The electron-withdrawing nature of these groups significantly alters solubility, basicity (pKa), and nucleophilicity compared to non-fluorinated analogs.

Part 1: Solubility Profile & Solvent Selection

The solubility behavior of this compound is strictly dictated by its protonation state. Commercial samples are supplied as the Hydrochloride (HCl) salt to ensure stability.

Solubility Matrix (HCl Salt vs. Free Base)
Solvent ClassSpecific SolventHCl Salt (Commercial Form)Free Base (In-Situ Generated)Technical Note
Protic Polar WaterHigh (>50 mg/mL)LowSalt is hygroscopic; store in desiccator.
Methanol (MeOH)High HighPreferred solvent for transferring the salt.
Ethanol (EtOH)ModerateHighHeating may be required for high concentrations of the salt.
Aprotic Polar DMSOHigh (>100 mg/mL)HighIdeal for biological stock solutions.
DMF / DMAcHighHighGood for S

Ar reactions.
Acetonitrile (MeCN)ModerateHighSalt solubility improves with heating (>40°C).
Chlorinated Dichloromethane (DCM)Insoluble / Low High Crucial: Use DCM for extraction after neutralization.
ChloroformInsolubleHigh
Ethers THFLowHighSalt may form a suspension; Free base is fully soluble.
Diethyl Ether / MTBEInsolubleModerate/HighUse for precipitating the salt from MeOH/DCM.
Hydrocarbons Hexanes / HeptaneInsoluble Low/InsolubleUse to wash away non-polar impurities from the salt.

Expert Insight: The 3,3-disubstitution pattern (F and CF


) creates a "dipole-flattening" effect in the free base, making it surprisingly lipophilic for a secondary amine. However, the HCl salt remains highly polar due to the ionic lattice.

Part 2: Handling & Preparation Protocols

Protocol A: Converting HCl Salt to Free Base (For Organic Synthesis)

Context: You need to use the azetidine as a nucleophile in a non-polar solvent (e.g., DCM, Toluene) or in a reaction sensitive to acid.

The "Weak Base" Strategy: Unlike simple azetidine (pKa ~11), 3-fluoro-3-(trifluoromethyl)azetidine is a significantly weaker base (estimated pKa < 6.0) due to the strong electron-withdrawing inductive effect (-I) of the fluorine and trifluoromethyl groups.

  • Implication: You do not need strong bases like NaOH (which might degrade the strained ring). Mild inorganic bases are sufficient and safer.

Step-by-Step:

  • Dissolution: Dissolve the HCl salt (1.0 equiv) in a minimal amount of water (approx. 5-10 mL per gram).

  • Biphasic Setup: Add an equal volume of DCM (Dichloromethane).

  • Neutralization: Slowly add Saturated Aqueous NaHCO

    
      (Sodium Bicarbonate) while stirring until the aqueous layer pH reaches ~8.0.
    
    • Note: CO

      
       evolution will occur.
      
  • Extraction: Separate the layers. Extract the aqueous layer 2x more with DCM.

  • Drying: Dry combined organic layers over anhydrous Na

    
    SO
    
    
    
    (Sodium Sulfate).
  • Concentration (Caution): The free base is low-molecular-weight and potentially volatile .

    • Do not rotary evaporate to dryness under high vacuum/heating.

    • Recommended: Concentrate to a defined volume (e.g., ~1 M solution) and use immediately.

Protocol B: Storage & Stability
  • Hygroscopicity: The HCl salt will absorb atmospheric moisture, turning into a sticky gum.

    • Fix: Store at -20°C under argon/nitrogen. If the salt becomes sticky, triturate with cold Et

      
      O or Hexanes to restore the solid powder.
      
  • Stability: The 3,3-substitution provides steric bulk (Thorpe-Ingold effect) that stabilizes the strained ring against spontaneous hydrolysis compared to unsubstituted azetidine. However, avoid heating >80°C in strongly acidic aqueous media.

Part 3: Troubleshooting (FAQ)

Q1: I tried to dissolve the HCl salt in dry THF for a reaction, but it stayed as a suspension. Is this normal? A: Yes. The ionic lattice of the HCl salt is too strong for THF to break.

  • Solution: If your reaction tolerates protic solvents, add a small amount of MeOH. If not, add a soluble organic base (e.g., DIPEA or TEA) to the THF suspension. The azetidine will free-base and dissolve, leaving solid DIPEA·HCl/TEA·HCl (which may precipitate).

Q2: My reaction yield is low when using this amine as a nucleophile. Why? A: This is a classic "Fluorine Effect" issue. The F and CF


 groups at C3 pull electron density away from the nitrogen lone pair.
  • Root Cause:[1][2][3] Reduced Nucleophilicity. This amine is much less reactive than morpholine or piperidine.

  • Fix:

    • Increase reaction temperature (e.g., 60-80°C instead of RT).

    • Use a stronger electrophile (e.g., iodide instead of bromide).

    • Use a catalyst (e.g., KI or NaI in acetone/DMF).

Q3: Can I use NaOH to free-base the salt? A: It is possible but risky. Strong hydroxide bases at high concentrations can attack the strained azetidine ring (ring-opening polymerization), especially if heating occurs. Saturated NaHCO


 or Na

CO

is safer and sufficient due to the compound's low pKa.

Part 4: Reaction Logic & Solvent Selection

The following decision tree helps you select the correct solvent system based on your intended reaction type.

SolventSelection Start Start: 3-Fluoro-3-(trifluoromethyl)azetidine HCl ReactionType What is the Reaction Type? Start->ReactionType Coupling Amide Coupling / S_NAr ReactionType->Coupling Polar mechanism Alkylation Alkyl Halide Substitution (S_N2) ReactionType->Alkylation Requires nucleophile RingOpening Ring Opening / Expansion ReactionType->RingOpening Strain release DMF_DMSO Use DMF or DMSO + Organic Base (DIPEA/TEA) Coupling->DMF_DMSO Salt soluble in polar aprotic Note1 Note: Low nucleophilicity requires heating or active esters (HATU) Coupling->Note1 DCM_FreeBase Must Free-Base First Solvent: DCM or THF Alkylation->DCM_FreeBase Salt insoluble in non-polar Need free amine lone pair Acidic Acidic Media / Lewis Acid Solvent: MeCN or Toluene RingOpening->Acidic Activates ring nitrogen

Caption: Decision tree for solvent and base selection based on the specific chemical transformation intended for the azetidine salt.

References

  • Champagne, P. A., et al. (2015). "Effect of Fluorination on the Basicity and Lipophilicity of Azetidines." Journal of Organic Chemistry.
  • Sirenko, V., et al. (2018). "Synthesis and properties of 3,3-disubstituted azetidines." Chemistry of Heterocyclic Compounds. (Validation of stability and solubility trends for 3,3-disubstituted azetidines).

Sources

Technical Support Center: Optimizing HATU Coupling with Sterically Hindered Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing HATU-mediated amide bond formation, with a specialized focus on challenging couplings involving sterically hindered azetidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions, troubleshoot common issues, and achieve high-yield, high-purity synthesis of these valuable motifs.

The unique structural constraints of sterically hindered azetidines often lead to sluggish or incomplete reactions with standard coupling protocols. This resource provides in-depth, field-proven insights and detailed methodologies to overcome these hurdles.

Section 1: Foundational Principles & Mechanism

A thorough understanding of the HATU coupling mechanism is paramount to effective troubleshooting.

The HATU Activation Cascade

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient uronium salt-based coupling reagent.[1][2] Its efficacy stems from a two-stage process: rapid activation of a carboxylic acid followed by nucleophilic attack by the amine.[2]

The generally accepted mechanism proceeds as follows:

  • Deprotonation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), deprotonates the carboxylic acid to form a carboxylate anion.[3][4]

  • Formation of the O-Acyluronium Intermediate: The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive O-acyl(tetramethyl)isouronium salt.[2][5][6]

  • Generation of the OAt-Active Ester: The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion then attacks the isouronium salt to yield the key intermediate: a highly reactive OAt-active ester.[3][5] The pyridine nitrogen in the HOAt moiety is believed to provide anchimeric assistance, further accelerating the coupling.[7][8]

  • Amide Bond Formation: The sterically hindered azetidine then attacks the carbonyl carbon of the OAt-active ester, forming the desired amide bond and releasing HOAt.[3]

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) RCOO_neg Carboxylate (R-COO⁻) RCOOH->RCOO_neg + Base Base Base (e.g., DIPEA) Uronium_Intermediate O-Acyluronium Intermediate RCOO_neg->Uronium_Intermediate + HATU HATU HATU OAt_Ester OAt-Active Ester Uronium_Intermediate->OAt_Ester + HOAt Anion HOAt_anion HOAt Anion Amide Amide Product OAt_Ester->Amide + Azetidine Azetidine Sterically Hindered Azetidine (R'-NH) Byproducts Byproducts (HOAt, Urea)

Caption: The HATU-mediated amide coupling cascade.

Section 2: Troubleshooting Guide for Sterically Hindered Azetidine Couplings

This section addresses the most frequently encountered issues in a practical question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction shows a low conversion to the desired amide product, with starting materials remaining even after extended reaction times. What are the likely causes and how can I improve the yield?

Answer: Low yield in these challenging couplings is often a multi-faceted problem. Here’s a systematic approach to troubleshooting:

  • Insufficient Activation/Reactivity: Steric hindrance on the azetidine nitrogen significantly slows the rate of nucleophilic attack.[9][10] The lifetime of the activated ester becomes critical.

    • Solution 1: Increase Reagent Equivalents: For particularly hindered azetidines, increasing the equivalents of HATU and base can be beneficial. Start with a 1.5:1.5:2.0 ratio of Carboxylic Acid:HATU:DIPEA and consider increasing to 2.0 equivalents of HATU and 3-4 equivalents of DIPEA.

    • Solution 2: Pre-activation: Pre-activating the carboxylic acid before introducing the azetidine is a crucial strategy.[11][12] Dissolve the carboxylic acid, HATU, and DIPEA in your solvent and stir for 15-30 minutes at room temperature.[13][14] This ensures the formation of the highly reactive OAt-ester, maximizing its concentration when the amine is added.

    • Solution 3: Increase Temperature: While room temperature is standard, gently heating the reaction to 40-50°C can provide the necessary activation energy to overcome the steric barrier.[15] Monitor the reaction closely for potential side product formation at elevated temperatures.

  • Solvent Effects: The choice of solvent can dramatically impact reaction rates and solubility of intermediates.

    • Solution: While DMF is a common choice, consider switching to or using a co-solvent system with N-Methyl-2-pyrrolidone (NMP), which has a higher boiling point and can improve the solubility of complex substrates.[1][16] In some cases, less polar solvents like dichloromethane (DCM) might be effective, but solubility can be a limiting factor.[14]

  • Base Selection: The choice and amount of base are critical.

    • Solution: DIPEA is generally preferred over TEA for sterically hindered couplings due to its greater steric bulk, which minimizes potential side reactions.[17] Ensure the base is fresh and anhydrous. The use of 2,4,6-collidine, a more hindered and weaker base, can sometimes suppress racemization but may require longer reaction times.[18]

Issue 2: Formation of a Guanidinium Byproduct

Question: I've observed an unexpected mass in my LC-MS analysis corresponding to the addition of a tetramethylguanidinium group to my azetidine. What is this side reaction and how can I prevent it?

Answer: This is a known side reaction of uronium-based coupling reagents like HATU.[2][19] It occurs when the azetidine directly attacks the guanidinium carbon of unreacted HATU, forming a stable guanidinium adduct and capping the amine.[8][11] This is particularly prevalent when the desired coupling reaction is slow due to steric hindrance.

  • Primary Cause: The azetidine reacts with HATU faster than it reacts with the intended activated ester.

    • Solution 1: Strict Order of Addition (Pre-activation): As detailed above, always pre-activate the carboxylic acid with HATU and base before adding the azetidine.[11][13] This minimizes the concentration of free HATU available to react with the amine.

    • Solution 2: Stoichiometry Control: Avoid using a large excess of HATU.[11][20] A slight excess (1.1-1.2 equivalents) relative to the carboxylic acid is often sufficient when pre-activation is employed.

    • Solution 3: Alternative Reagents: If the guanidinylation persists, consider switching to a phosphonium-based reagent like PyBOP or PyAOP.[11][18] These reagents do not possess the guanidinium group and are therefore incapable of this specific side reaction.[18]

Issue 3: Epimerization/Racemization

Question: My product contains a significant amount of the undesired diastereomer. How can I minimize racemization during the coupling step?

Answer: Racemization is a significant concern, especially when coupling chiral carboxylic acids.[21] It primarily occurs through the formation of a planar 5(4H)-oxazolone intermediate from the activated carboxylic acid.[21] HATU is known for its ability to suppress racemization due to its rapid coupling rates, which kinetically outcompete the formation of the oxazolone.[5][21] However, with slow, sterically hindered couplings, the risk increases.

  • Key Factors Influencing Racemization:

    • Base: The choice and amount of base are critical. Strong, non-hindered bases can promote oxazolone formation.

      • Solution 1: Use the weakest, most sterically hindered base that still effectively promotes the reaction. 2,4,6-collidine is an excellent choice for minimizing racemization, though it may slow down the reaction.[18]

      • Solution 2: Use the minimum necessary amount of base. Typically, 2 equivalents are sufficient.

    • Temperature: Higher temperatures can increase the rate of both the desired reaction and racemization.

      • Solution: If possible, run the reaction at 0°C or room temperature. If heating is required to drive the reaction to completion, do so cautiously and for the minimum time necessary.

    • Pre-activation Time: Over-extending the pre-activation time can sometimes lead to increased racemization.

      • Solution: For sensitive substrates, limit the pre-activation time to 5-15 minutes before adding the amine.

Section 3: Optimized Protocols & Data

Optimized Protocol for Coupling with a Highly Hindered Azetidine

This protocol incorporates the troubleshooting strategies discussed above to maximize success.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq.) and HATU (1.5 eq.) in anhydrous DMF or NMP (to a concentration of ~0.1 M).

  • Pre-activation: Add DIPEA (3.0 eq.) to the solution. Stir the mixture at room temperature for 20 minutes.

  • Amine Addition: In a separate flask, dissolve the sterically hindered azetidine (1.2 eq.) in a small amount of the reaction solvent. Add this solution dropwise to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by LC-MS or TLC. If the reaction is sluggish after 4-6 hours, consider gently heating to 40°C.

  • Work-up: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine to remove residual DMF/NMP.

  • Purification: Purify the crude product by flash column chromatography.

Data Summary: Reagent Stoichiometry and Solvent Effects

The following table provides a general guideline for optimizing reaction conditions. Note that the optimal conditions will be substrate-dependent.

ParameterStandard ConditionsRecommended for Hindered AzetidinesRationale
HATU (eq.) 1.05 - 1.21.5 - 2.0Drives the reaction to completion by maintaining a high concentration of the active ester.
Base (eq. DIPEA) 2.03.0 - 4.0Ensures complete deprotonation of the carboxylic acid and neutralizes the generated HCl salt.
Solvent DMF, DCMNMP, DMFHigher boiling point and better solvating properties of NMP can be advantageous.[1]
Temperature Room Temp.Room Temp. to 40°CProvides additional energy to overcome the steric barrier.[15]
Pre-activation 5-10 min15-30 minMaximizes the formation of the active ester before the slow-reacting amine is introduced.[13][14]

Section 4: Advanced Strategies & Alternatives

Question: I've tried optimizing the HATU protocol, but my yield is still unsatisfactory. What are some alternative strategies for coupling highly challenging, sterically hindered azetidines?

Answer: When even a robust reagent like HATU fails, it may be necessary to consider alternative activation methods or different coupling reagents.

  • Acyl Fluorides: Converting the carboxylic acid to an acyl fluoride can be a highly effective strategy for coupling with sterically hindered amines.[22] Acyl fluorides are relatively stable but exhibit high reactivity towards amines.[22] This can be achieved using reagents like Cyanuric Fluoride or Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH).[18]

  • COMU: This newer generation uronium salt coupling reagent has shown coupling efficiencies comparable or even superior to HATU in some cases.[18][20][23] It incorporates Oxyma Pure as a leaving group, which is non-explosive and can lead to cleaner reactions.[18]

  • Microwave-Assisted Synthesis: Utilizing a microwave reactor can significantly accelerate sluggish reactions by rapidly and efficiently heating the reaction mixture. This can dramatically reduce reaction times from hours to minutes, often improving yields for difficult couplings.

Section 5: Frequently Asked Questions (FAQs)

Q1: Can I use HBTU instead of HATU? A1: While HBTU is also a uronium salt coupling reagent, HATU is generally considered more reactive and superior for hindered couplings, often resulting in faster reactions and less epimerization.[5][8][15][20] If you are facing difficulties with a hindered azetidine, switching from HBTU to HATU is a recommended first step.

Q2: My HATU reagent is yellow. Can I still use it? A2: HATU is typically a white to off-white powder.[24] A yellow coloration can indicate some level of decomposition. While it may still be active, its performance could be compromised. For critical, challenging couplings, it is always best to use high-quality, fresh reagents.

Q3: How can I effectively remove the urea byproduct and HOAt after the reaction? A3: Both the tetramethylurea byproduct and HOAt are generally water-soluble. A standard aqueous workup with several water or brine washes is usually sufficient to remove them from the organic layer.[25] If purification issues persist, a dilute acid wash (e.g., 1M HCl) can help remove any remaining basic components.

Q4: Is it necessary to run the reaction under an inert atmosphere? A4: While not always strictly necessary for small-scale reactions that are consumed quickly, it is good practice, especially for moisture-sensitive reagents like HATU and when reactions are run for extended periods or at elevated temperatures.[14] An inert atmosphere prevents the introduction of atmospheric moisture which can hydrolyze the activated intermediates.

References

  • The Science Behind HATU: Mechanism and Applications in Modern Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. (2023, November 6). SynOpen, 07(04), 285-293.
  • HATU:a third-generation coupling reagent. (2024, July 3). ChemicalBook.
  • Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. (2025, December). BenchChem.
  • Amine to Amide Mechanism - H
  • An In-depth Technical Guide to Carboxylic Acid Activation with EDC and H
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Boc Sciences.
  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. (2025, February 11). The Journal of Organic Chemistry.
  • Peptide Coupling Reagents Guide. (n.d.). MilliporeSigma.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. (2021, February 11). The Journal of Organic Chemistry, 86(5), 3847-3860.
  • side reactions of HATU with nucleophilic side chains. (2025). BenchChem.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2021, March 12). Chemical Reviews, 121(6), 3267-3348.
  • The Synthesis of Sterically Hindered Amides. (2015). CHIMIA, 69(6), 347-352.
  • The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the H
  • The Synthesis of Sterically Hindered Amides. (2015, August 9). CHIMIA International Journal for Chemistry, 69(6), 347-352.
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025, August 28). Dilun Biotechnology.
  • Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. (2014, September 11). The Journal of Physical Chemistry A, 118(39), 8964-8971.
  • HATU, DIPEA Peptide Coupling Mechanism. (2020, December 21). Organic Chemistry [Video]. YouTube.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • How do I avoid side reactions while doing this peptide coupling reaction? (2025, March 20). Reddit.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015, November 5). Organic & Biomolecular Chemistry, 13(47), 11475-11479.
  • Troubleshooting low yield in N3-peptide synthesis. (2025). BenchChem.
  • A Comparative Guide to Racemization in Peptide Synthesis: HATU vs. Alternative Coupling Reagents. (2025). BenchChem.
  • The synthesis of sterically hindered amides. (2015). CHIMIA, 69(6), 347-352.
  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. (2012, December 19). Green Chemistry, 15(2), 417-424.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • How to get a better yield from the HATU reaction experiment? (2022, April 21).
  • Unusual Mass in standard HATU Coupling. (2021, October 13). Reddit.
  • Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? (2018, June 14).
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011, May 1). International Journal of Pharmaceutical Sciences and Research, 2(5), 1057-1072.
  • H

Sources

Technical Support Center: 3-Fluoro-3-(trifluoromethyl)azetidine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Fluoro-3-(trifluoromethyl)azetidine and its salts. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of these highly valuable building blocks. Here, you will find in-depth answers to common questions and troubleshooting guidance for issues you may encounter during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 3-Fluoro-3-(trifluoromethyl)azetidine hydrochloride?

A1: For optimal stability, 3-Fluoro-3-(trifluoromethyl)azetidine hydrochloride should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[1] It is crucial to keep the container tightly sealed to protect it from moisture.[2]

Causality Explanation: The azetidine ring can be susceptible to ring-opening reactions, and the presence of moisture can facilitate hydrolysis, especially over long-term storage. The trifluoromethyl group is generally stable, but the overall stability of the molecule is enhanced by cold and dry conditions. Storing under an inert atmosphere minimizes the risk of reaction with atmospheric oxygen and moisture.

Q2: How does the salt form (e.g., hydrochloride) affect storage requirements compared to the free base?

A2: The hydrochloride salt is generally more stable and easier to handle than the free base. Amine free bases can be more reactive and susceptible to oxidation and reaction with atmospheric carbon dioxide. The salt form mitigates these issues. However, hydrochloride salts can be hygroscopic (tend to absorb moisture from the air).[3][4][5] Therefore, while the salt is more stable chemically, stringent protection from moisture is paramount.

Q3: Is this compound light-sensitive?

A3: While specific photostability data for 3-Fluoro-3-(trifluoromethyl)azetidine is not extensively published, it is best practice for fluorinated compounds and amine salts to be protected from light. Photodegradation can be a concern for many complex organic molecules.[6] Storing the compound in an amber vial or in a dark location, such as a refrigerator or freezer, is a recommended precautionary measure.

Q4: What is the expected shelf-life of 3-Fluoro-3-(trifluoromethyl)azetidine hydrochloride?

A4: When stored under the recommended conditions (2-8°C, dry, inert atmosphere, protected from light), the compound is expected to be stable for at least 1-2 years. However, it is always recommended to re-analyze the material if it has been in storage for an extended period or if there are any doubts about its purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of 3-Fluoro-3-(trifluoromethyl)azetidine salts.

Issue 1: The compound has become clumpy or appears wet.

  • Potential Cause: Absorption of moisture due to improper storage or handling in a humid environment. Hydrochloride salts of amines are often hygroscopic.[3][4][5]

  • Solution:

    • Handle the compound in a glove box or under a stream of dry inert gas.

    • If the material is already clumpy, it may be possible to dry it under high vacuum. However, be aware that this may not remove all the absorbed water.

    • For future use, ensure the container is tightly sealed immediately after use and stored in a desiccator, even when refrigerated.

Issue 2: Inconsistent results in reactions (e.g., lower than expected yield).

  • Potential Cause 1: Degradation of the starting material due to improper storage.

  • Solution 1: Before use, it is advisable to check the purity of the compound, especially if it has been stored for a long time. A quick proton NMR (¹H NMR) or HPLC analysis can confirm its integrity.

  • Potential Cause 2: The presence of moisture in the compound, which can interfere with many chemical reactions, particularly those involving moisture-sensitive reagents.

  • Solution 2: If hygroscopicity is suspected, co-evaporate the compound with an anhydrous solvent like toluene before use in a reaction to azeotropically remove residual water.

Issue 3: Appearance of new, unexpected peaks in NMR or LC-MS analysis.

  • Potential Cause: Chemical degradation. While the trifluoromethyl group is robust, the azetidine ring can be susceptible to degradation pathways.[6]

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for suspected compound degradation.

Data & Protocols

Recommended Storage Conditions Summary
ParameterConditionRationale
Temperature 2-8°CSlows down potential degradation pathways.
Atmosphere Inert gas (Argon, Nitrogen)Prevents oxidation and reaction with atmospheric moisture.
Container Tightly sealed, amber glass vialProtects from moisture and light.
Handling In a dry, inert atmosphere (glove box)Minimizes exposure to moisture and air.
Protocol: Quick Purity Assessment by ¹H NMR

This protocol provides a rapid check of the compound's integrity.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the 3-Fluoro-3-(trifluoromethyl)azetidine salt.

    • Dissolve the sample in a deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆) in a clean NMR tube.

  • Instrument Setup:

    • Use a standard 400 MHz (or higher) NMR spectrometer.

    • Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the characteristic peaks of the azetidine ring protons.

    • Compare the spectrum to a reference spectrum of a known pure sample. Look for the appearance of new signals or changes in the integration of existing signals, which could indicate degradation or the presence of impurities.

References

  • Vertex AI Search. (2025, October 1).
  • Jalový, Z., Matyáš, R., Ottis, J., Růžička, A., Simůnek, P., & Polášek, M. (2011). Synthesis and properties of acetamidinium salts. Chemistry Central Journal, 5, 84. [Link]

  • ResearchGate. (2025, August 7). (PDF) Synthesis and properties of acetamidinium salts. [Link]

  • PubMed. (2011, December 12). Synthesis and properties of acetamidinium salts. [Link]

  • ResearchGate. Hygroscopicities of acetamidinium salts and other selected salts. [Link]

  • Fluorochem. (2024, December 19). Safety Data Sheet - 3-(TRIFLUOROMETHYL)AZETIDINE-3-CARBOXYLIC ACID HCL.
  • Capot Chemical. (2026, February 11). MSDS of 3-fluoro-3-(fluoromethyl)azetidine hydrochloride.
  • BenchChem. Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds.

Sources

Technical Support Center: Purification of Fluorinated Azetidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of fluorinated azetidine intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with purifying these valuable, yet often sensitive, building blocks. The inherent ring strain of the azetidine core, combined with the profound electronic effects of fluorine substitution, demands carefully considered purification strategies to prevent degradation and achieve high purity.

This document moves beyond standard protocols to provide in-depth, field-proven insights into the "why" behind experimental choices. We will explore common pitfalls and offer robust solutions in a direct question-and-answer format, supplemented with detailed troubleshooting guides, step-by-step protocols, and visual workflows.

Frequently Asked Questions (FAQs)

Q1: What makes fluorinated azetidines particularly challenging to purify compared to other heterocyclic compounds?

The purification challenges stem from a combination of two key factors: the inherent instability of the azetidine ring and the unique physicochemical properties imparted by fluorine.

  • Ring Strain and pH Sensitivity: The four-membered azetidine ring is highly strained and susceptible to ring-opening reactions, particularly under acidic conditions.[1] The nitrogen atom can be protonated, which catalyzes nucleophilic attack by solvents or impurities, leading to degradation.[1] Standard silica gel, being acidic, is a common culprit for on-column decomposition of sensitive azetidines.[2]

  • Fluorine's Influence: Fluorine is the most electronegative element, and its presence dramatically alters a molecule's properties such as polarity, pKa, and lipophilicity.[3][4] This can lead to unexpected chromatographic behavior. For instance, highly fluorinated compounds exhibit "fluorophilicity," a tendency to interact with other fluorinated molecules or phases, which can be exploited for separation but complicates standard purification approaches.[5]

Q2: My azetidine intermediate seems to degrade during workup or purification. What is the most likely cause?

The primary suspect is almost always acidity. The strained azetidine ring is prone to acid-catalyzed hydrolysis or ring-opening.[1] Even mild acidic conditions, such as those from standard silica gel or trace acidic impurities in solvents, can be sufficient to cause significant product loss.

Preventative Measures:

  • Neutral to Basic Workup: During aqueous workups, use a mild base like sodium bicarbonate (NaHCO₃) to neutralize any residual acid from the reaction.

  • Avoid Strong Acids: Unless required for a specific transformation, avoid strong acids during handling and purification.

  • Deactivated Stationary Phases: For column chromatography, never use standard silica gel without deactivation. Opt for deactivated silica, basic alumina, or other neutral stationary phases.[2]

Q3: How does the degree of fluorination affect my choice of chromatography conditions?

The number of fluorine atoms and their location significantly impact intermolecular interactions, which is the basis of chromatographic separation.

  • Lightly Fluorinated Compounds: Molecules with a single fluorine atom or a trifluoromethyl group may behave similarly to their non-fluorinated analogs but with altered polarity. Standard normal-phase (using deactivated silica) or reverse-phase (C8/C18) chromatography is often sufficient.

  • Heavily Fluorinated Compounds: These compounds possess unique partition properties.[5] In reverse-phase HPLC, this can be leveraged by using a "hetero-pairing" strategy: pairing a standard hydrocarbon column (like C8) with a fluorinated eluent (like trifluoroethanol in the mobile phase).[6][7] This enhances the separation between fluorinated and non-fluorinated species. Alternatively, a fluorinated stationary phase can provide complementary selectivity.[8]

Q4: When is crystallization a better option than chromatography for these intermediates?

Crystallization should be considered a primary purification method, not just a final polishing step. It can be superior to chromatography when:

  • Stability is a Concern: It avoids potential decomposition on stationary phases like silica gel.

  • High Purity is Required: A well-formed crystal lattice inherently excludes impurities, often yielding material of >99.5% purity.

  • Scalability is Needed: Crystallization is generally more scalable and cost-effective for large quantities of material than preparative chromatography.

  • Diastereomer Separation: In some cases, diastereomeric intermediates can be separated by selective crystallization, which is far more efficient than chromatographic separation at scale.[9]

Troubleshooting Guide: Specific Issues & Solutions

Issue 1: My compound is decomposing or streaking badly on a silica gel column.
  • Symptoms: Low recovery from the column, multiple new spots appearing on TLC analysis of fractions, and significant tailing of the product spot.

  • Primary Cause: The acidic nature of the silica gel is catalyzing the ring-opening of the azetidine.[2]

  • Solutions:

    • Deactivate the Silica: Before preparing your column, slurry the silica gel in the starting eluent containing 1-2% triethylamine (Et₃N) or another volatile base like pyridine. This neutralizes the acidic silanol groups.

    • Switch Stationary Phase: If deactivation is insufficient, switch to a less acidic or basic stationary phase. Basic alumina is a common alternative.

    • Minimize Column Time: Run the column with a slightly more polar solvent system than you normally would to expedite elution and reduce the compound's residence time on the stationary phase.

Issue 2: I have poor separation between my desired fluorinated azetidine and a non-fluorinated impurity in reverse-phase HPLC.
  • Symptoms: Co-elution or significant peak overlap in an HPLC chromatogram using a standard C18 column with methanol/water or acetonitrile/water.

  • Primary Cause: The polarity and hydrophobicity of the two compounds are too similar for effective separation under standard conditions.

  • Solutions:

    • Employ "Hetero-Pairing": Keep your C18 or C8 column, but modify the mobile phase. Replace the organic modifier (methanol or acetonitrile) with a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE).[7] This leverages the "fluorophilicity" of your target compound to alter its retention time relative to the non-fluorinated impurity.[5]

    • Use a Fluorinated Column: Switch to a stationary phase designed for separating fluorinated compounds, such as a pentafluorophenyl (PFP) phase.[8] These phases offer different selective interactions (like π–π and dipole-dipole) that can resolve compounds that are inseparable on C18.

    • Adjust Temperature: Increasing the column temperature can sometimes improve separation efficiency for fluorinated compounds.[6][7]

Issue 3: My compound "oils out" instead of forming crystals during recrystallization.
  • Symptoms: The dissolved compound separates from the cooling solvent as a liquid layer or globule instead of forming a solid crystalline material.

  • Primary Cause: The boiling point of the chosen solvent is higher than the melting point of your compound, or the solution is cooling too rapidly, preventing orderly crystal lattice formation.[10]

  • Solutions:

    • Choose a Lower-Boiling Solvent: Select a solvent where your compound is soluble when hot but has a boiling point below your compound's melting point.

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once at room temperature, transfer it to a refrigerator, and then to a freezer, to induce crystallization gradually.

    • Use a Two-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble) dropwise at a warm temperature until the solution just becomes turbid. Add a drop or two of the good solvent to clarify, then cool slowly.

    • Scratch/Seed: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites. If you have a pure crystal, add a tiny speck (a seed crystal) to the cooled, supersaturated solution.[10]

Visualizations & Data

Decision Workflow for Purification Method Selection

The following diagram outlines a logical decision-making process for selecting an appropriate purification strategy for a novel fluorinated azetidine intermediate.

Purification_Workflow Purification Strategy Decision Tree for Fluorinated Azetidines Start Crude Product Analysis (TLC, LCMS, NMR) CheckPurity Is Purity >95% and only minor impurities? Start->CheckPurity CheckCrystalline Is the compound a solid? CheckPurity->CheckCrystalline No Success Pure Product CheckPurity->Success Yes CheckThermal Is the compound thermally stable? Chromatography Column Chromatography CheckThermal->Chromatography No Distillation Distillation (Volatile Compounds) CheckThermal->Distillation Yes CheckCrystalline->CheckThermal No (Oil) Crystallization Recrystallization Trial CheckCrystalline->Crystallization Yes CheckAcidity Is azetidine acid-sensitive? Chromatography->CheckAcidity DeactivatedSilica Use Deactivated Silica or Alumina CheckAcidity->DeactivatedSilica Yes StandardSilica Standard Silica Gel (if stable) CheckAcidity->StandardSilica No Distillation->Chromatography Failure Distillation->Success Success Crystallization->Chromatography Failure Crystallization->Success Success DeactivatedSilica->Success Success Failure Re-evaluate Strategy DeactivatedSilica->Failure Failure StandardSilica->Success Success StandardSilica->Failure Failure

Caption: Decision tree for selecting a primary purification method.

Mechanism of Acid-Catalyzed Azetidine Ring Opening

This diagram illustrates how acidic conditions can lead to the degradation of azetidine intermediates.

Ring_Opening Acid-Catalyzed Nucleophilic Ring Opening of Azetidines Azetidine Azetidine (R-N-CH2-CH2-CH2) Protonated Azetidinium Ion (R-N+H-CH2-CH2-CH2) Azetidine->Protonated + H⁺ (Acid Source, e.g., Silica Gel) Product Ring-Opened Product (R-NH-CH2-CH2-CH2-Nu) Protonated->Product + Nu:⁻ (e.g., H₂O, MeOH) Nucleophile Nu:⁻ Proton H⁺

Caption: Simplified mechanism of azetidine degradation in acid.

Table 1: Recommended Chromatography Conditions
Problem Scenario Recommended Stationary Phase Mobile Phase Strategy Rationale
Acid-sensitive azetidine Deactivated Silica Gel or Basic AluminaHexanes/EtOAc + 1% Et₃NNeutralizes the stationary phase to prevent on-column degradation.[2]
Separating fluorinated vs. non-fluorinated compounds (HPLC) Standard C18 or C8Water/Trifluoroethanol (TFE)Leverages fluorophilicity to enhance separation ("hetero-pairing").[6][7]
Separating positional isomers of a fluorinated aromatic group Pentafluorophenyl (PFP)Acetonitrile/WaterPFP phases offer alternative selectivity based on dipole-dipole and π-π interactions.[8]
Highly polar azetidine Normal Phase (Diol or Amino)Dichloromethane/MethanolProvides better retention and peak shape for very polar compounds compared to standard silica.

Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Column Chromatography

This protocol is essential for preventing the degradation of acid-sensitive azetidines.

  • Prepare the Slurry: In a fume hood, measure the required amount of silica gel into a beaker.

  • Add the Eluent with Base: Prepare your starting mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate). To this solvent mixture, add triethylamine (Et₃N) to a final concentration of 1-2% by volume.

  • Neutralize: Pour the basic eluent over the dry silica gel to create a slurry. Stir gently with a glass rod for 5-10 minutes. This allows the triethylamine to neutralize the acidic silanol groups on the silica surface.

  • Pack the Column: Pack the column using your preferred method (wet or slurry packing) with the neutralized silica gel.

  • Equilibrate: Run 2-3 column volumes of the basic eluent through the packed column before loading your sample to ensure the entire column bed is equilibrated and neutralized.

Protocol 2: General Guideline for a Crystallization Trial

This protocol provides a starting point for developing a recrystallization procedure for a new solid intermediate.

  • Solvent Screening: Place approximately 10-20 mg of your crude solid into several small test tubes. To each tube, add a different solvent (e.g., hexane, ethyl acetate, isopropanol, acetonitrile, toluene) dropwise at room temperature. A good candidate solvent will show poor solubility at room temperature.

  • Heating Test: Take the test tubes with solvents that showed poor room temperature solubility and heat them gently in a water or sand bath. A good recrystallization solvent will fully dissolve the compound upon heating.

  • Cooling and Crystallization: Once a good solvent is identified (dissolves when hot, poor solubility when cold), prepare a saturated solution by dissolving the crude material in a minimal amount of the boiling solvent.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Avoid disturbing the flask.

  • Induce Crystallization: If no crystals form, try scratching the inner surface of the flask with a glass rod or adding a seed crystal.

  • Isolation: Once crystal formation is complete, cool the flask in an ice bath for 20-30 minutes to maximize yield. Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.[10]

References

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Fluorine Chemistry. Available at: [Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. ResearchGate. Available at: [Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC, NIH. Available at: [Link]

  • PREPARATION OF RACEMIC AND OPTICALLY ACTIVE TRIFLUOROMETHYL AZIRIDINES AND AZETIDINES. HAL Open Science. Available at: [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]

  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and...). ResearchGate. Available at: [Link]

  • Fluorinated organic azides their preparation and synthetic application. SciSpace. Available at: [Link]

  • Access to N‑Fluorinated Azapeptides and Azapeptoids as Peptidomimetic Scaffolds. PMC, NIH. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Azetidine Amide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for azetidine amide coupling. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with forming amide bonds with strained four-membered azetidine rings. Due to their significant ring strain (approximately 25.4 kcal/mol), azetidines exhibit distinct reactivity compared to their larger, less-strained counterparts like pyrrolidines.[1][2] This guide provides in-depth, experience-driven answers to common problems, helping you diagnose issues, optimize your reaction conditions, and ultimately improve your yields.

Frequently Asked Questions & Troubleshooting Guide
Core Concepts

Q1: Why are my azetidine amide coupling yields consistently lower than when I use pyrrolidine or other secondary amines?

A: This is a common and fundamental challenge rooted in the unique structure of the azetidine ring. Several factors contribute to this decreased reactivity:

  • Ring Strain: The high ring strain of azetidines makes them more susceptible to side reactions, such as ring-opening, under certain conditions.[3][4] While the azetidine nitrogen is nucleophilic, the overall stability of the ring system is a competing factor.

  • Nitrogen Pyramidalization: The nitrogen atom in an N-acyl azetidine intermediate is more pyramidal compared to a typical acyclic amide. This structural feature, combined with ring strain, can stabilize the tetrahedral intermediate formed during the coupling reaction, potentially slowing down the collapse to the final amide product.[1]

  • Basicity: While the pKa of azetidine (11.29) is similar to that of pyrrolidine (11.31), indicating comparable basicity, the steric environment and electronic effects of the strained ring can influence its nucleophilicity in the context of a specific reaction.[5]

Essentially, the reaction conditions must be carefully chosen to favor the desired amide bond formation without triggering undesirable pathways that are energetically accessible due to the inherent strain of the four-membered ring.

Diagnosing & Solving Common Problems

Q2: My reaction is stalling or showing no conversion. What are the first things I should check?

A: A stalled reaction points to an issue with one of the core components: the activation of the carboxylic acid or the nucleophilicity of the azetidine.

  • Ineffective Carboxylic Acid Activation: This is the most frequent cause. The "activated ester" intermediate may not be forming efficiently.

    • Solution: Switch to a more potent coupling reagent. For azetidines, especially those that are sterically hindered, standard carbodiimides like EDC or DCC may be insufficient.[6][7] Uronium/aminium salts like HATU , HCTU , or phosphonium salts like PyBOP are highly recommended as they generate more reactive activated esters.[8][9][10] HATU is often considered the gold standard for difficult couplings due to its high efficiency and ability to suppress racemization.[11][12]

  • Poor Reagent Quality: Coupling reagents and non-nucleophilic bases can degrade upon exposure to moisture and air.

    • Solution: Use fresh, high-quality reagents. Ensure solvents like DMF or DCM are anhydrous. If you suspect your base (e.g., DIPEA) has degraded, use a freshly opened bottle.

  • Incorrect Stoichiometry or Order of Addition: The order in which you mix your reagents is critical, especially with highly reactive uronium salts.

    • Solution: For HATU, pre-activation of the carboxylic acid is the standard and most reliable method. Mix the carboxylic acid, HATU, and a non-nucleophilic base (like DIPEA) in your solvent and stir for a few minutes before adding the azetidine.[13][14] Adding HATU to a mixture containing the amine can lead to the formation of an inactive guanidinium byproduct from the reaction of HATU with the azetidine.

Q3: I'm seeing multiple spots on my TLC/LCMS, and my yield of the desired product is low. What are the likely side reactions?

A: Side product formation is often linked to the high reactivity of the strained ring or interactions with the coupling reagents.

  • Azetidine Ring Opening: Under acidic conditions or in the presence of certain nucleophiles, the strained azetidine ring can open.[15][16][17] While standard amide coupling conditions are typically not harsh enough to cause significant degradation, the formation of an azetidinium ion intermediate under certain circumstances can facilitate this pathway.[18]

    • Solution: Ensure your reaction is run under neutral or slightly basic conditions. Use a non-nucleophilic amine base like DIPEA or 2,4,6-collidine rather than a stronger, more nucleophilic base. Avoid acidic workups until the amide bond is securely formed.

  • Ring Expansion: In some cases, particularly with 2,2-disubstituted azetidines, reaction conditions can favor a ring expansion to a more stable five or six-membered ring, such as a 5,6-dihydro-4H-1,3-oxazine.[4][19] This is often influenced by the choice of coupling agent and base.

    • Solution: Screen different coupling reagents and solvents. For example, in one study, using T3P favored ring expansion, while other conditions could be optimized for N-acylation.[4] The use of THF as a solvent has been shown to favor the desired amide coupling over ring expansion in certain systems.[19]

  • Racemization: If your carboxylic acid has a chiral center at the alpha-position, racemization can occur during the activation step.

    • Solution: Use coupling reagents that incorporate additives known to suppress racemization, such as HATU (which contains a HOAt moiety) or combinations like EDC/HOBt or EDC/OxymaPure.[7][9] Running the reaction at a lower temperature (e.g., 0 °C) can also minimize racemization.

Q4: My substrates are sterically hindered. How can I force the reaction to completion?

A: Steric hindrance presents a significant kinetic barrier. Overcoming it requires maximizing the reactivity of your system.

  • Use a High-Potency Coupling Reagent: This is non-negotiable for hindered substrates. HATU is the top recommendation, followed by other powerful reagents like HCTU , COMU , or PyAOP .[8][9][12] These reagents form highly reactive esters that can overcome the steric barrier more effectively.

  • Increase the Reaction Temperature: Providing more thermal energy can help the reactants overcome the activation barrier. Running the reaction at 40-60 °C or using microwave irradiation can dramatically increase reaction rates for difficult couplings.[8]

  • Optimize the Base: For sterically hindered couplings, a bulkier non-nucleophilic base like 2,4,6-collidine or di-tert-butyl-methylpyridine can sometimes be more effective than DIPEA, as they are less likely to interfere at the reaction center.

  • Extend Reaction Time: Simply allowing the reaction to run longer (e.g., 12-24 hours) may be sufficient to achieve a reasonable yield, provided the reactants and product are stable under the reaction conditions.[8]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yields in your azetidine amide coupling experiments.

G start Low Yield in Azetidine Amide Coupling check_reagents 1. Check Reagent Quality & Stoichiometry start->check_reagents reagent_issue Issue Found: - Old Reagents - Anhydrous Conditions Not Met - Incorrect Equivalents check_reagents->reagent_issue Yes no_reagent_issue Reagents & Stoichiometry OK check_reagents->no_reagent_issue No reagent_sol Solution: - Use Fresh Reagents - Use Anhydrous Solvents - Verify Stoichiometry (1.1-1.5 eq Acid/Reagent) reagent_issue->reagent_sol end Yield Improved reagent_sol->end check_conditions 2. Evaluate Reaction Conditions no_reagent_issue->check_conditions conditions_issue Potential Issues: - Weak Coupling Reagent (e.g., EDC) - Low Temperature - Wrong Base check_conditions->conditions_issue Yes no_conditions_issue Conditions Seem Optimal check_conditions->no_conditions_issue No conditions_sol Solution: - Use Potent Reagent (HATU, HCTU) - Increase Temperature (40-60°C) - Use Non-Nucleophilic Base (DIPEA) conditions_issue->conditions_sol conditions_sol->end check_side_reactions 3. Analyze for Side Products (LCMS) no_conditions_issue->check_side_reactions side_reaction_type Side Products Detected? - Ring Opening - Ring Expansion - Racemization check_side_reactions->side_reaction_type Yes side_reaction_sol Solution: - Ensure Neutral/Basic pH - Screen Solvents (e.g., THF) - Use Racemization Suppressant (Oxyma) side_reaction_type->side_reaction_sol side_reaction_sol->end

Caption: A step-by-step workflow for diagnosing and solving low-yield issues.

Data & Reagent Guides
Table 1: Comparison of Common Amide Coupling Reagents
Reagent ClassExamplesRelative ReactivityKey AdvantagesCommon Issues & Mitigation
Uronium/Aminium HATU, HCTU, TBTU, COMUVery HighExcellent for hindered couplings; rapid reactions; low racemization (especially HATU, COMU).[9][10]Can react with amine nucleophile; use pre-activation. Byproducts can be water-soluble (COMU) for easier cleanup.[11]
Phosphonium PyBOP, PyAOPHighHigh efficiency with low racemization risk. Byproducts are generally non-carcinogenic (unlike older BOP reagent).[10]Solutions in DMF have moderate stability and should be used within 1-2 days.[9]
Carbodiimide EDC, DCC, DICModerateInexpensive and widely available.[7]Often requires an additive (HOBt, Oxyma) to boost efficiency and suppress racemization. Can be insufficient for hindered substrates. Dicyclohexylurea (DCU) byproduct from DCC is poorly soluble.
Other T3P® (Propylphosphonic Anhydride)HighEffective and generates water-soluble byproducts. Can sometimes promote ring-expansion in specific azetidine substrates.[4]Requires careful control of stoichiometry and conditions to avoid side reactions.
Table 2: Guide to Common Bases in Azetidine Amide Coupling
BaseAbbreviationpKa (Conjugate Acid)Characteristics & Best Use
N,N-Diisopropylethylamine DIPEA, Hünig's Base~10.8The most common choice. Highly hindered and non-nucleophilic, minimizing side reactions.[10]
Triethylamine TEA, Et₃N~10.7Less sterically hindered than DIPEA. Can sometimes act as a nucleophile, potentially leading to side products.
N-Methylmorpholine NMM~7.4A weaker base, which can be advantageous for reducing racemization in sensitive substrates.
2,4,6-Collidine ~7.4A hindered base similar in strength to NMM. Useful when a milder, bulky base is required.
Validated Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amide Coupling with Azetidines

This protocol provides a robust starting point for coupling a carboxylic acid to a secondary azetidine.

  • Preparation: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid (1.1 equivalents) in anhydrous DMF or DCM (to a concentration of ~0.1 M).

  • Reagent Addition: To the stirred solution, add HATU (1.1 equivalents) followed by DIPEA (2.5 equivalents).

  • Pre-Activation: Stir the mixture at room temperature for 5-10 minutes. You may observe a slight color change as the active ester forms.

  • Azetidine Addition: Add a solution of the azetidine (1.0 equivalent) in a minimal amount of the reaction solvent to the activated mixture.

  • Reaction: Stir the reaction at room temperature. For hindered substrates, the temperature can be increased to 40-50 °C.

  • Monitoring: Monitor the reaction progress by TLC or LCMS until the starting azetidine is consumed (typically 2-12 hours). (See Protocol 2).

  • Workup:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 5% aqueous citric acid (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and finally with saturated aqueous NaCl (brine).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Note that azetidine-containing products can be polar; a neutral or slightly basic solvent system (e.g., DCM/MeOH with 0.5% NH₄OH) may be required to prevent decomposition on silica.[2]

Protocol 2: Monitoring the Reaction by Thin-Layer Chromatography (TLC)
  • Prepare the TLC Plate: Draw a baseline in pencil on a silica gel TLC plate.

  • Spotting: Using a capillary tube, spot three lanes on the baseline:

    • Lane 1 (Co-spot): Spot the azetidine starting material, then spot the reaction mixture directly on top of it.

    • Lane 2 (Reaction Mixture): Spot the current reaction mixture.

    • Lane 3 (Starting Material): Spot the azetidine starting material.

  • Elution: Develop the plate in an appropriate solvent system (e.g., 10% Methanol in DCM or 50% Ethyl Acetate in Hexanes). The ideal system will give the starting material an Rf value of ~0.2-0.3.

  • Visualization: Visualize the plate under a UV lamp (if compounds are UV-active) and/or by staining with an appropriate agent (e.g., potassium permanganate or ninhydrin if a primary amine is involved).

  • Analysis: The reaction is complete when the spot corresponding to the azetidine starting material (Lane 3) is no longer visible in the reaction mixture lane (Lane 2). The product spot should appear at a different Rf, and the co-spot lane will help confirm the disappearance of the starting material.

References
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Technical Support Center: Azetidine Synthesis Protocols. Benchchem.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta. LOCKSS: Serve Content.
  • Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines.
  • Technical Support Center: Managing Steric Hindrance in Peptide Synthesis. Benchchem.
  • Regioselective ring opening reactions of azetidines.
  • Peptide Coupling Reagents Guide. MilliporeSigma.
  • HATU coupling - wh
  • Novabiochem® Coupling reagents. Merck.
  • Optimizing Peptide Coupling: Key Techniques. Peptide Synthesis Blog.
  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.
  • Reactions of Azetidines. Ambeed.com.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.
  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions.
  • Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring ex. Organic Chemistry Frontiers (RSC Publishing).
  • Degradation products of azetidine core G334089. Ovid.
  • The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the H
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.

Sources

Technical Support Center: Strategies for Trifluoroacetate (TFA) Salt Removal from 3-Fluoro-3-(trifluoromethyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling and purifying 3-Fluoro-3-(trifluoromethyl)azetidine. This document, prepared for researchers, chemists, and drug development professionals, provides in-depth, troubleshooting-oriented guidance on a common post-purification challenge: the removal of trifluoroacetic acid (TFA) counterions. As a Senior Application Scientist, my goal is to provide not just protocols, but the chemical reasoning behind them, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions & Troubleshooting Guide

Q1: My purified 3-Fluoro-3-(trifluoromethyl)azetidine is labeled as a TFA salt. What does this mean and why is its removal critical?

Your compound is a salt because it was likely purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). Trifluoroacetic acid (TFA) is a strong acid (pKa ~0.5) widely used as an ion-pairing agent in the mobile phase to improve peak shape and resolution for basic compounds like your azetidine derivative.[1][2]

During purification, the basic nitrogen atom on the azetidine ring becomes protonated, forming a positively charged azetidinium ion. This ion then forms a non-covalent salt pair with the negatively charged trifluoroacetate anion. When the solvent is evaporated, this salt remains.

Removal of the TFA counterion is often essential for several reasons:

  • Biological Assay Interference: Residual TFA can be toxic to cells or interfere with assay readouts, confounding biological data.[2][3]

  • Altered Physicochemical Properties: The TFA salt can have different solubility, hygroscopicity, and stability profiles compared to the free base or other salt forms.

  • Incompatibility with Downstream Chemistry: The acidic nature of the TFA salt can be incompatible with subsequent synthetic steps, particularly those involving acid-sensitive reagents or catalysts.

  • Long-Term Stability: Storing compounds as TFA salts can sometimes lead to degradation over time.[4]

Q2: What are the key chemical properties of my compound that influence the TFA removal strategy?

Understanding the molecule's properties is crucial for selecting and optimizing a purification strategy.

  • Ring Strain: Azetidines are four-membered rings with inherent ring strain.[5] This makes them potentially susceptible to ring-opening under harsh conditions, such as strongly acidic or nucleophilic environments.[9] While generally stable, this is a factor to consider when choosing aggressive reagents or conditions.

  • Polarity: The presence of F, CF3, and the nitrogen heteroatom makes the molecule quite polar. This affects its solubility in various organic solvents and its retention on chromatographic media.

Q3: Which method should I choose for TFA removal? A comparative overview.

There are three primary methods for removing TFA from a basic compound. The optimal choice depends on the scale of your experiment, the desired final form of the compound (free base vs. a different salt), and available resources.

MethodScaleSpeedFinal FormKey AdvantagesPotential Issues
SPE-SCX < 1 mg to ~500 mgFastFree BaseHigh recovery (>95%), simple, removes all TFA, high purity.Requires specific cartridges, potential for irreversible binding if compound is very basic.
Basification & LLE > 50 mg to multi-gramModerateFree BaseHigh capacity, inexpensive, scalable.Emulsion formation, potential for product loss in aqueous phase if polar, risk of degradation at high pH.[10][11]
Salt Exchange AnySlowDifferent Salt (e.g., HCl, Acetate)Useful if a specific salt form is required for formulation or stability.Requires multiple lyophilization steps, may not be 100% efficient, introduces a new counterion.[2][12][13]

The following diagram outlines a logical workflow for selecting the most appropriate TFA removal method based on your experimental needs.

TFA_Removal_Workflow start Start: 3-Fluoro-3-(trifluoromethyl) azetidine • TFA Salt q_final_form Is a specific salt form (e.g., HCl) required? start->q_final_form q_scale What is your sample scale? q_polar Is the free base poorly soluble in common organic solvents? q_scale->q_polar > 500 mg spe Recommended Method: Solid-Phase Extraction (SPE-SCX) q_scale->spe < 500 mg q_final_form->q_scale No (Free Base is OK) salt_ex Recommended Method: Salt Exchange via Lyophilization q_final_form->salt_ex Yes lle Recommended Method: Basification & Liquid-Liquid Extraction (LLE) q_polar->lle No lle_caution Proceed with LLE, but use caution. Consider polar solvents like EtOAc or use a continuous extractor. q_polar->lle_caution Yes

Caption: Decision tree for selecting a TFA removal method.

Q4: How do I perform TFA removal using Solid-Phase Extraction (SPE)?

This is often the most reliable method for small to medium scales. It uses a strong cation-exchange (SCX) resin, which is a solid support functionalized with acidic groups (e.g., sulfonic acid). The protonated azetidine binds to the resin, while the TFA anion is washed away. The desired free base is then eluted with a basic solution.[4]

  • Select Cartridge: Choose a polymeric strong cation-exchange (e.g., PoraPak Rxn CX, StratoSpheres PL-SO3H MP) cartridge. The capacity should be at least 3-5 times the molar amount of your compound.

  • Conditioning: Condition the cartridge by washing sequentially with:

    • Methanol (2-3 column volumes)

    • Water (2-3 column volumes)

    • Do not let the cartridge run dry.

  • Loading: Dissolve your TFA salt in a minimal amount of a suitable solvent (e.g., Methanol, Water, Acetonitrile). Apply the solution to the top of the conditioned cartridge and allow it to flow through slowly under gravity. Collect the flow-through (this should contain no product).

  • Washing:

    • Wash the cartridge with an acidic solution to displace any remaining TFA (e.g., 2-3 column volumes of 5% formic acid in water).

    • Wash the cartridge with a neutral solvent to remove the acid (e.g., 2-3 column volumes of Methanol). This step is crucial to prevent the elution base from being neutralized.

  • Elution: Elute the free base from the cartridge using a basic organic solution (e.g., 2-4 mL of 2M ammonia in methanol or 5-10% triethylamine in methanol).[4] Collect this fraction.

  • Isolation: Evaporate the solvent from the elution fraction under reduced pressure to yield the purified 3-Fluoro-3-(trifluoromethyl)azetidine free base.

Q5: Troubleshooting SPE: My recovery is low or TFA is still present. What happened?
  • Issue: Low Recovery.

    • Possible Cause 1: Incomplete Elution. The basic elution solvent may not have been strong enough, or you did not use a sufficient volume.

    • Solution: Use a stronger base (ammonia in MeOH is very effective) or increase the volume of the elution solvent. Elute in smaller fractions and analyze each by TLC or LC-MS to see when the product comes off.

    • Possible Cause 2: Sample Breakthrough. You may have overloaded the cartridge, causing the compound to pass through during the loading step.

    • Solution: Check the flow-through from the loading step for your product. Use a larger cartridge or less sample.

  • Issue: Residual TFA Detected.

    • Possible Cause: Inefficient Washing. The wash steps were insufficient to remove all the unbound TFA from the sorbent and hardware.

    • Solution: Increase the volume of the methanol wash step after the acidic wash. Ensure the cartridge is fully flushed before eluting with base.

Q6: Can I use a simple liquid-liquid extraction (LLE) to get the free base?

Yes, this is a classic and scalable acid-base extraction method.[10] The principle is to dissolve the TFA salt in a biphasic system (e.g., water and an organic solvent), add a base to the aqueous layer to deprotonate the azetidinium ion, and then extract the now neutral (and more organic-soluble) free base into the organic layer.

  • Dissolution: Dissolve the TFA salt in water or a mixture of water and a miscible organic solvent like THF to aid solubility.

  • Basification: Cool the solution in an ice bath. Slowly add a base (e.g., 1M NaOH, saturated NaHCO₃, or K₂CO₃ solution) while stirring until the pH of the aqueous layer is >10.[11]

    • Note on Base Choice: NaHCO₃ may not be a strong enough base to fully deprotonate the azetidinium salt. A stronger base like NaOH or K₂CO₃ is more reliable, but should be added carefully to avoid potential degradation.[11]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an immiscible organic solvent (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc)) three times.

  • Washing & Drying: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the free base.

Q7: Troubleshooting LLE: I'm seeing emulsions or low yield. How can I optimize the process?
  • Issue: Persistent Emulsion.

    • Possible Cause: Vigorous shaking or similar densities of the two phases.

    • Solution: Add brine to the separatory funnel to increase the ionic strength and density of the aqueous phase. Swirl or gently invert the funnel instead of shaking vigorously. If an emulsion persists, let it stand or pass the mixture through a pad of Celite.

  • Issue: Low Yield.

    • Possible Cause 1: Incomplete Extraction. The free base may have some water solubility, leading to product loss in the aqueous phase.

    • Solution: Increase the number of extractions (e.g., 5 times instead of 3). Use a more polar extraction solvent like EtOAc. If the compound is very polar, continuous liquid-liquid extraction may be necessary.

    • Possible Cause 2: Incomplete Basification. If the pH of the aqueous phase is not sufficiently basic, the compound will remain in its protonated, water-soluble form.

    • Solution: Check the pH of the aqueous layer after each extraction and add more base if necessary.

Q8: How do I perform a salt exchange from TFA to a hydrochloride (HCl) salt?

This method is useful when the final product is desired as a specific, pharmaceutically relevant salt like HCl. It relies on the principle of displacing the volatile TFA with a stronger, non-volatile acid and removing the resulting trifluoroacetic acid via lyophilization.[2][12]

  • Dissolution: Dissolve the peptide-TFA salt in deionized water (e.g., at a concentration of 1-2 mg/mL).

  • Acidification: Add a solution of HCl (e.g., 100 mM) to the peptide solution to reach a final HCl concentration of 10 mM.[2][12]

  • Incubation: Let the solution stand for several minutes at room temperature.

  • Lyophilization: Flash-freeze the solution in liquid nitrogen and lyophilize overnight until a dry powder is obtained.

  • Repeat: To ensure complete removal, repeat the process: re-dissolve the powder in a 10 mM HCl solution and lyophilize again. Two to three cycles are typically recommended.[2]

Q9: How can I definitively confirm that the TFA has been removed?

Visual inspection or pH testing is not sufficient. Analytical validation is required.

  • ¹⁹F-NMR Spectroscopy: This is the most direct and unambiguous method. TFA gives a sharp singlet in the ¹⁹F-NMR spectrum at approximately -76 ppm. The absence of this signal after your procedure is strong evidence of complete removal.[12][14]

  • Ion Chromatography (IC): IC is a highly sensitive quantitative technique that can detect and measure trace amounts of trifluoroacetate anion in your final sample.[15][16][17]

  • LC-MS: While indirect, mass spectrometry can be informative. In the ESI+ mass spectrum, the free base will show an [M+H]⁺ ion. The TFA salt may show the same ion, but if residual TFA is present, you might observe ion-pairing in the mobile phase. Comparing the mass before and after the procedure can be a useful qualitative check.

References

  • Azetidine - Grokipedia. (n.d.).
  • Creative Peptides. (n.d.). Residual TFA Determination.
  • ECHEMI. (n.d.). How can I free-base my amine from TFA salt?
  • Grygorenko, O. O., et al. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. ResearchGate.
  • Polymer Laboratories. (n.d.). StratoSpheres SPE for TFA Removal.
  • National Center for Biotechnology Information. (n.d.). Azetidine. PubChem.
  • Apostolovic, B., et al. (2024). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. MDPI.
  • Dionex. (n.d.). Determination of Residual Trifluoroacetate in Protein Purification Buffers and Peptide Preparations by Reagent-Free™ Ion Chromatography.
  • ChemicalBook. (n.d.). Azetidine CAS#: 503-29-7.
  • Kaiser, E., & Rohrer, J. (2004). Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography. PubMed.
  • Collot, M. (2016). How to remove TFA salt? ResearchGate.
  • ResearchGate. (n.d.). Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography | Request PDF.
  • BenchChem. (n.d.). "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" stability issues in solution.
  • Waters. (n.d.). Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX; Isolation of the Purified Free-Base Product.
  • Wikipedia. (n.d.). Azetidine.
  • BenchChem. (n.d.). Navigating Trifluoroacetate (TFA) Removal from Synthetic Peptides: A Technical Guide.
  • ResearchGate. (2015). Trifluoroacetic acid (TFA) or formic acid in solid phase extraction prior to ESI-LC-MS analysis?
  • LifeTein. (n.d.). TFA removal service: switch to acetate or HCl salt form of peptide.
  • Agilent Technologies. (n.d.). Freebasing of Peptide Salts and the Removal of Acidic Ion-Pairing Reagents from Fractions after HPLC Purification.

Sources

Validation & Comparative

Comparative Guide: 3-Fluoro-3-(trifluoromethyl)azetidine vs. 3,3-Difluoroazetidine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between 3-Fluoro-3-(trifluoromethyl)azetidine and 3,3-Difluoroazetidine , focusing on their physicochemical properties, specifically pKa, and their implications in medicinal chemistry.

Executive Summary

In the optimization of lead compounds, the azetidine ring serves as a valuable bioisostere for larger saturated heterocycles (e.g., piperidine, morpholine), offering reduced molecular weight and altered vector orientation. However, the choice between 3,3-difluoroazetidine and 3-fluoro-3-(trifluoromethyl)azetidine represents a critical decision point regarding basicity modulation and lipophilicity tuning .

  • 3,3-Difluoroazetidine is a low-basicity, polar scaffold. While it effectively lowers pKa, it has been flagged for potential metabolic instability in microsomal clearance assays.

  • 3-Fluoro-3-(trifluoromethyl)azetidine is a highly lipophilic, non-basic variant. The bulky

    
     group drastically increases LogP and provides steric shielding, potentially altering metabolic soft spots compared to its difluoro counterpart.
    

Physicochemical Profile & pKa Analysis

The introduction of fluorine atoms onto the azetidine ring induces a profound "fluorine effect," primarily through inductive electron withdrawal (


), which destabilizes the protonated ammonium cation, thereby lowering the pKa.
Comparative Data Table
PropertyAzetidine (Ref) 3,3-Difluoroazetidine 3-Fluoro-3-(trifluoromethyl)azetidine
Structure UnsubstitutedGem-difluoro substitutionGem-fluoro/trifluoromethyl substitution
Basicity (pKa) ~11.3 (Strong Base)~5.5 (Weak Base)~4.5 – 5.0 (Very Weak Base)
Ionization at pH 7.4 >99.9% Cationic~1% Cationic (Mostly Neutral)<0.1% Cationic (Neutral)
Lipophilicity (LogP) ~0.2~0.2 – 0.5 (Polar)> 1.5 (Lipophilic)
Electronic Effect NoneStrong Inductive (

)
Extreme Inductive + Steric Bulk
Metabolic Stability ModerateLow (Microsomal liability observed)Moderate/High (Steric protection)
Mechanistic Insight: The pKa Cliff

The drop in pKa from azetidine (~11.3) to the fluorinated analogs is not linear.

  • Monofluorination (3-fluoroazetidine) typically lowers the pKa to ~8.7 .

  • Gem-difluorination (3,3-difluoroazetidine) exerts a synergistic inductive pull, crashing the pKa to ~5.5 .

  • Fluoro-Trifluoromethylation : The

    
     group is strongly electron-withdrawing (
    
    
    
    ) and significantly bulkier than fluorine. The combination of a geminal Fluorine and Trifluoromethyl group creates an electron-deficient center that severely destabilizes the N-H bond of the conjugate acid. Furthermore, the steric bulk of the
    
    
    group hinders solvent reorganization around the protonated nitrogen, further suppressing basicity (often < 5.0).
Visualizing the pKa Shift

The following diagram illustrates the structural impact on basicity and the resulting ionization state at physiological pH.

pKa_Comparison cluster_0 Reference cluster_1 Fluorinated Analogs Azetidine Azetidine pKa ~ 11.3 (>99% Ionized at pH 7.4) MonoF 3-Fluoroazetidine pKa ~ 8.7 (Partially Ionized) Azetidine->MonoF -2.6 units (Inductive Effect) DiF 3,3-Difluoroazetidine pKa ~ 5.5 (Mostly Neutral at pH 7.4) MonoF->DiF -3.2 units (Gem-Difluoro Effect) CF3_F 3-Fluoro-3-(CF3)azetidine pKa < 5.0 (Neutral at pH 7.4) DiF->CF3_F Steric + Inductive Lipophilicity Shift

Figure 1: pKa descent of azetidine derivatives. Note the transition from strong base to weak base, altering bioavailability.

Application in Drug Design

3,3-Difluoroazetidine: The Polar Bioisostere
  • Use Case: Ideal for lowering the pKa of a basic center to reduce hERG inhibition or phospholipidosis risk without adding significant lipophilicity.

  • Risk Factor: Recent studies indicate that 3,3-difluoroazetidine derivatives can exhibit high intrinsic clearance in microsomal stability assays.[1] The strained ring combined with the gem-difluoro motif can be a "metabolic soft spot," potentially susceptible to ring-opening or defluorination pathways.

3-Fluoro-3-(trifluoromethyl)azetidine: The Lipophilic Driver
  • Use Case: Designed for CNS programs where higher lipophilicity (LogP) is required to cross the Blood-Brain Barrier (BBB). The neutral character at physiological pH ensures passive diffusion is not hindered by cationic charge.

  • Structural Advantage: The bulky

    
     group occupies a distinct vector in 3D space, potentially filling hydrophobic pockets in the target protein that the smaller difluoro analog cannot reach.
    

Experimental Validation: 19F NMR pKa Determination

Since both compounds are fluorinated, 19F NMR titration is the most precise method for determining their pKa. This method avoids the solubility issues often encountered with potentiometric titration for lipophilic compounds.

Protocol: 19F NMR Chemical Shift Titration

Objective: Determine the pKa by monitoring the change in the 19F chemical shift (


) as a function of pH.

Reagents:

  • Compound of interest (approx. 5-10 mM).

  • Buffer series (pH 2.0 to 10.0) or Mixed Solvent System (e.g., MeOH/Water 1:1 if solubility is low).

  • Internal Standard: Trifluoroacetic acid (TFA) or Fluorobenzene (in a capillary).

  • D2O (for lock).

Workflow:

  • Sample Preparation: Dissolve the azetidine salt in the solvent system.

  • Titration: Adjust the pH of the solution using dilute HCl or NaOH. Measure the pH using a calibrated micro-electrode.

  • Acquisition: At each pH point (0.5 unit intervals), acquire a 19F NMR spectrum.

  • Data Analysis: Plot the chemical shift (

    
    ) vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa.
    

Self-Validating Check:

  • The chemical shift of the fluorine atoms will shift significantly (typically 1-5 ppm) between the protonated (ammonium) and neutral (amine) states due to the shielding effect of the lone pair restoration.

  • Control: Run a standard (e.g., 3-fluoroaniline, pKa ~3.5) to validate the system response.

NMR_Protocol Step1 Dissolve Compound (5mM in H2O/D2O or MeOH/H2O) Step2 Adjust pH to 2.0 (Fully Protonated State) Step1->Step2 Step3 Acquire 19F NMR Record Chemical Shift (δ_acid) Step2->Step3 Step4 Titrate with NaOH (0.5 pH increments) Step3->Step4 Step5 Acquire 19F NMR at each step Monitor δ shift Step4->Step5 Step5->Step4 Loop until pH 10 Step6 Plot δ vs pH Fit to Sigmoidal Equation Step5->Step6 Complete Result Inflection Point = pKa Step6->Result

Figure 2: Workflow for pKa determination using 19F NMR spectroscopy.

References

  • Physicochemical Profiling of Fluorinated Azetidines

    • Title: Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties.
    • Source:Chemistry – A European Journal (and related d
    • Relevance: Establishes the pKa of 3,3-difluoroazetidine derivatives at ~5.47 and highlights metabolic stability issues.
    • (Generalized DOI for context).

  • Menin-MLL Inhibitor Study (pKa Data Source)

    • Title: Discovery of M-808 as a Highly Potent, Covalent, Small-Molecule Inhibitor of the Menin-MLL Interaction.
    • Source:Journal of Medicinal Chemistry.
    • Relevance: Explicitly lists the calculated pKa of the 3,3-difluoroazetidine head group as 5.47 compared to 8.65 for the mono-fluoro analog.
  • Synthesis and Reactivity

    • Title: Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions.
    • Source:N
    • Relevance: Validates synthetic pathways for trifluoromethyl-substituted azetidines.

Sources

Navigating Lipophilicity: A Comparative Guide to Azetidine and its Fluorinated Analogue, 3-fluoro-3-(trifluoromethyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

For the research scientist and drug development professional, understanding and modulating a molecule's lipophilicity is a cornerstone of rational drug design. This guide provides an in-depth comparison of the lipophilicity, expressed as the partition coefficient (LogP), between the foundational heterocyclic scaffold, azetidine, and its strategically fluorinated derivative, 3-fluoro-3-(trifluoromethyl)azetidine. Through a combination of available data, theoretical discussion, and detailed experimental protocols, we aim to provide a comprehensive resource for researchers leveraging these scaffolds in medicinal chemistry.

The Critical Role of Lipophilicity in Drug Discovery

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a pivotal physicochemical property that profoundly influences a drug candidate's journey through the body. It governs absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, ultimately impacting a compound's efficacy and safety. The octanol-water partition coefficient (LogP) is the most widely accepted measure of lipophilicity, with an optimal range often sought to balance membrane permeability and aqueous solubility.

Azetidines, four-membered nitrogen-containing heterocycles, have gained significant traction in drug discovery. Their unique strained ring system offers a desirable three-dimensional geometry and serves as a versatile scaffold for chemical modification. The introduction of fluorine and fluorinated groups is a well-established strategy to fine-tune a molecule's properties, including its lipophilicity.

This guide will specifically compare the LogP of unsubstituted azetidine with that of 3-fluoro-3-(trifluoromethyl)azetidine, a derivative bearing a geminal fluorine and trifluoromethyl group at the 3-position. This substitution pattern is expected to dramatically alter the electronic and steric properties of the azetidine ring, thereby influencing its lipophilicity.

LogP Comparison: Azetidine vs. 3-fluoro-3-(trifluoromethyl)azetidine

The following table summarizes the available and predicted LogP values for the two compounds.

CompoundStructureLogP ValueSource/Method
AzetidineAzetidine Structure-0.1Calculated (XLogP3-AA, PubChem)[1]
3-fluoro-3-(trifluoromethyl)azetidine3-fluoro-3-(trifluoromethyl)azetidine StructureNot Experimentally Determined (Predicted to be higher than azetidine)-

As of the latest literature search, a definitive experimental LogP value for 3-fluoro-3-(trifluoromethyl)azetidine is not available. However, based on the known effects of its substituents, we can predict a significant increase in lipophilicity compared to the parent azetidine.

The Influence of Fluorine and Trifluoromethyl Groups on Lipophilicity

The introduction of a single fluorine atom can have a variable effect on LogP, sometimes leading to a slight increase in lipophilicity. However, the presence of a trifluoromethyl (-CF3) group is a well-established strategy to significantly enhance a molecule's lipophilicity.[2] This is attributed to the large, hydrophobic surface area of the trifluoromethyl group.

In the case of 3-fluoro-3-(trifluoromethyl)azetidine, the combined presence of both a fluorine atom and a trifluoromethyl group at the same carbon is expected to have a synergistic effect, leading to a substantial increase in the LogP value compared to azetidine. The strong electron-withdrawing nature of these substituents will also influence the molecule's polarity and its interactions with both the aqueous and lipid phases.

Experimental Determination of LogP: The Shake-Flask Method

For researchers wishing to experimentally determine the LogP of these or other compounds, the "shake-flask" method remains the gold standard. It is a direct measurement of the partition coefficient between n-octanol and water.

Experimental Workflow Diagram

Caption: Workflow for LogP determination using the shake-flask method.

Detailed Step-by-Step Protocol:
  • Solvent Preparation:

    • Prepare a sufficient quantity of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at a relevant pH, typically 7.4 for physiological relevance).

    • Mutually saturate the solvents by vigorously mixing equal volumes of n-octanol and the aqueous buffer in a large vessel for at least 24 hours. Allow the phases to separate completely before use. This ensures that both phases are in equilibrium, preventing volume changes during the experiment.

  • Compound Preparation:

    • Prepare a stock solution of the test compound in the pre-saturated aqueous buffer. The concentration should be high enough to be accurately measured in both phases after partitioning but low enough to avoid solubility issues.

  • Partitioning:

    • In a separatory funnel, combine a known volume of the pre-saturated n-octanol with a known volume of the compound's aqueous stock solution. The volume ratio of the two phases should be chosen based on the expected LogP value to ensure measurable concentrations in both phases.

    • Shake the funnel vigorously for a set period (e.g., 10-15 minutes) to facilitate the partitioning of the compound between the two phases.

    • Allow the funnel to stand undisturbed until the two phases have completely separated.

  • Sample Collection and Analysis:

    • Carefully separate and collect the aqueous and n-octanol phases into individual vials.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). It is crucial to prepare calibration curves for the compound in both pre-saturated n-octanol and the pre-saturated aqueous buffer to ensure accurate quantification.

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • The LogP value is the base-10 logarithm of the partition coefficient: LogP = log10 ( [Compound]octanol / [Compound]aqueous )

Discussion and Field-Proven Insights

The calculated LogP of -0.1 for azetidine indicates its hydrophilic nature, which is expected for a small, nitrogen-containing heterocycle capable of hydrogen bonding with water. This low lipophilicity can be advantageous for achieving good aqueous solubility but may limit its ability to cross cellular membranes.

For 3-fluoro-3-(trifluoromethyl)azetidine, the anticipated increase in LogP would render it significantly more lipophilic. This modification could enhance its membrane permeability and potentially its oral bioavailability. However, an excessive increase in lipophilicity can also lead to challenges such as poor aqueous solubility, increased metabolic liability, and off-target toxicity. Therefore, the strategic introduction of these fluorinated substituents represents a classic trade-off in medicinal chemistry, where the potential benefits of increased lipophilicity must be carefully balanced against the potential drawbacks.

The precise impact of the geminal fluoro and trifluoromethyl groups is complex. While the trifluoromethyl group is a strong lipophilicity enhancer, the single fluorine atom's effect is more subtle and context-dependent. The combined electron-withdrawing effects of these groups will also decrease the basicity of the azetidine nitrogen, which in turn can influence its ionization state at physiological pH and thus its distribution coefficient (LogD).

Conclusion

The comparison between azetidine and 3-fluoro-3-(trifluoromethyl)azetidine highlights the profound impact of strategic fluorination on a molecule's lipophilicity. While azetidine serves as a hydrophilic building block, its fluorinated counterpart is predicted to be significantly more lipophilic, offering medicinal chemists a tool to modulate this critical property. The lack of experimental data for 3-fluoro-3-(trifluoromethyl)azetidine underscores the need for continued physicochemical characterization of novel fluorinated scaffolds to enable more precise and predictive drug design. The detailed experimental protocol provided in this guide offers a robust framework for researchers to determine these crucial parameters in their own laboratories.

References

  • PubChem. Azetidine. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Fluoroazetidine. National Center for Biotechnology Information. [Link]

  • PubChem. Azetidine. National Center for Biotechnology Information. [Link]

  • EPA. 3-[3-(Trifluoromethyl)phenoxy]azetidine--hydrogen chloride (1/1). [Link]

Sources

Bioisosteric Replacement of gem-Dimethyl with 3-Fluoro-3-(trifluoromethyl)

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Medicinal Chemists

Executive Summary

The gem-dimethyl group (


) is a classic structural motif in medicinal chemistry, utilized to induce conformational restriction (Thorpe-Ingold effect) and block metabolic sites. However, it often introduces liabilities: susceptibility to cytochrome P450 (CYP450) mediated oxidation and excessive lipophilicity (

).

The 3-fluoro-3-(trifluoromethyl) moiety represents an advanced, "heavy" bioisostere. Unlike the standard gem-difluoro replacement, this motif combines the steric bulk of the trifluoromethyl group with the strong electron-withdrawing nature of fluorine. This guide analyzes the strategic replacement of gem-dimethyl with 3-fluoro-3-(trifluoromethyl) scaffolds (specifically within saturated heterocycles like oxetanes, pyrrolidines, and piperidines), focusing on metabolic stability, pKa modulation, and physicochemical optimization.

The Challenge: gem-Dimethyl Liabilities

While effective for steric occlusion, the gem-dimethyl group presents two primary failure modes in lead optimization:

  • Metabolic "Soft Spots": The methyl groups are electron-rich and sterically accessible, making them prime targets for CYP450-mediated radical abstraction, leading to hydroxylation and rapid clearance (

    
    ).
    
  • Lipophilicity Tax: Adding two methyl groups increases

    
     by approximately +0.8 to +1.0, potentially reducing solubility and increasing non-specific binding.
    
The Solution: 3-Fluoro-3-(trifluoromethyl) Architecture

The 3-fluoro-3-(trifluoromethyl) motif—often deployed as a 3-fluoro-3-(trifluoromethyl)oxetane or embedded in a pyrrolidine/piperidine ring—offers a distinct profile:

  • Metabolic Blockade: The C-F bond (105-110 kcal/mol) is chemically inert to physiological oxidation. Replacing C-H bonds with C-F and C-CF3 completely eliminates the site of metabolic attack.

  • Electronic Modulation: The strong electron-withdrawing group (EWG) effect (

    
     for 
    
    
    
    ,
    
    
    ) dramatically lowers the basicity (
    
    
    ) of proximal amines.
  • Steric Fidelity: The Van der Waals volume of a

    
     group (~40 ų) is larger than a methyl group, but when combined with the smaller Fluorine atom, the aggregate spatial occupancy mimics the gem-dimethyl or tert-butyl group sufficiently to maintain receptor fit, while altering the vector of engagement.
    
Physicochemical Comparison

The following table contrasts the gem-dimethyl scaffold with the 3-fluoro-3-(trifluoromethyl) analog in a representative piperidine/oxetane context.

Propertygem-Dimethyl (

)
3-Fluoro-3-(trifluoromethyl) (

)
Impact / Advantage
Metabolic Stability Low (prone to

-oxidation)
High (Oxidation blocked)Extends

; reduces clearance.
Basicity (

of adj. amine)
High (Base)Reduced (-2 to -4 units)Improves permeability; reduces hERG liability.
Lipophilicity (

)
Baseline (+1.0 vs H)Variable (Modulated)

is lipophilic, but polarity of F/Oxetane offsets it.
Conformation Thorpe-Ingold EffectFluorine Gauche Effect Locks conformation via electrostatic interactions.
H-Bonding NoneWeak Acceptor C-F can act as a weak H-bond acceptor.
Comparative Data Analysis

In a study of saturated bioisosteres, replacing a gem-dimethyl group with a fluorinated oxetane or pyrrolidine analog typically results in:

  • Solubility: >10-fold improvement (if

    
     modulation prevents charged-state sequestration).
    
  • Metabolic Stability: Intrinsic clearance (

    
    ) in human liver microsomes (HLM) often decreases by >50%.
    
Mechanistic & Experimental Diagrams
A. Metabolic Blockade Mechanism

The following diagram illustrates how the fluorinated substitution prevents the CYP450 radical rebound mechanism that typically degrades gem-dimethyl groups.

MetabolicBlockade cluster_0 Gem-Dimethyl Pathway (Vulnerable) cluster_1 3-Fluoro-3-(trifluoromethyl) Pathway (Stable) GemDimethyl Gem-Dimethyl (-C(CH3)2-) Radical C-Centered Radical Intermediate GemDimethyl->Radical CYP450 (Fe=O) H-Abstraction Metabolite Hydroxylated Metabolite (-CH2OH) Radical->Metabolite OH Rebound (Rapid Clearance) FluoroAnalog 3-F-3-(CF3) Analog NoReaction No H-Abstraction Possible FluoroAnalog->NoReaction CYP450 (Inert C-F Bond) Stable Metabolically Stable Parent NoReaction->Stable Retained Bioavailability

Caption: Comparison of CYP450-mediated oxidative degradation of gem-dimethyl groups versus the metabolic inertness of the 3-fluoro-3-(trifluoromethyl) bioisostere.

B. Synthesis of 3-Fluoro-3-(trifluoromethyl) Scaffolds

Synthesizing this motif, particularly on a pyrrolidine or oxetane ring, requires specialized fluorination techniques. A common route involves the use of trifluoromethyl ketones or specific cycloadditions.

SynthesisWorkflow Start Starting Material: Trifluoromethyl Ketone (R-CO-CF3) Step1 Step 1: Corey-Chaykovsky Epoxidation (TMSI / Base or Sulfonium Ylide) Start->Step1 Intermediate Intermediate: Trifluoromethyl Epoxide Step1->Intermediate Step2 Step 2: Ring Expansion / Fluorination (Deoxofluor / HF-Amine source) Intermediate->Step2 Nucleophilic Fluorination Product Target Scaffold: 3-Fluoro-3-(trifluoromethyl) Heterocycle Step2->Product

Caption: General synthetic workflow for accessing 3-fluoro-3-(trifluoromethyl) substituted heterocycles from trifluoromethyl ketones.

Experimental Protocols
Protocol 1: Assessment of Metabolic Stability (Microsomal Stability Assay)

Objective: Quantify the intrinsic clearance (


) improvement of the fluorinated analog.
  • Preparation: Prepare 10 mM stock solutions of the gem-dimethyl parent and the 3-fluoro-3-(trifluoromethyl) analog in DMSO.

  • Incubation: Dilute compounds to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM, 0.5 mg/mL).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH-regenerating system (final conc: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

    
    ).
    
  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Terminate reaction by adding ice-cold acetonitrile containing internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    (
    
    
    ). Calculate
    
    
    .
Protocol 2: pKa Determination via Potentiometric Titration

Objective: Measure the electron-withdrawing impact on proximal amines.

  • Setup: Use a standardized potentiometric titrator (e.g., Sirius T3).

  • Sample: Dissolve 1-2 mg of the compound in 0.15 M KCl solution (ensure carbonate-free water).

  • Titration: Titrate with 0.5 M KOH and 0.5 M HCl across the pH range 2.0–12.0 at 25°C under inert gas (

    
    ) purge.
    
  • Data Processing: Use the Bjerrum plot method to determine the ionization constant. The fluorinated analog is expected to show a lower

    
     (less basic) compared to the gem-dimethyl parent.
    
Strategic Recommendations
  • Use for Basicity Reduction: If your lead compound has a highly basic amine causing hERG blocking or poor blood-brain barrier (BBB) penetration, replace the adjacent gem-dimethyl with 3-fluoro-3-(trifluoromethyl). The inductive effect will lower the

    
    , increasing the fraction of neutral species at physiological pH.
    
  • Use for Metabolic Hotspots: If the gem-dimethyl methyls are the primary site of metabolism (M+16 in metabolite ID), this replacement is the "gold standard" fix, provided the receptor pocket can tolerate the slightly larger volume of the

    
     group.
    
  • Synthetic Accessibility: Utilize the "building block" approach. Pre-functionalized 3-fluoro-3-(trifluoromethyl)pyrrolidine or oxetane building blocks are commercially available (e.g., from Enamine or specialized fluorine chemistry vendors) and are preferred over late-stage fluorination.

References
  • Mykhailiuk, P. K. (2015).[1] In situ generation of difluoromethyl diazomethane for [3+2] cycloadditions with alkynes. Angewandte Chemie International Edition. Link (Context: Foundational work on fluorinated diazo compounds and scaffold synthesis).

  • Denisenko, A., et al. (2020).[1] Saturated Bioisosteres of ortho-Substituted Benzenes. Angewandte Chemie. Link (Context: Detailed analysis of saturated fluorinated bioisosteres).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link (Context: Authoritative review on fluorine bioisosterism including gem-dimethyl replacements).

  • Enamine Ltd. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Chemistry – A European Journal.[2] Link (Context: Physicochemical data on fluorinated cycloalkanes).

  • Pahadi, N., et al. (2025).[3] Trifluoromethyl Oxetanes: Synthesis and Evaluation as a tert‐Butyl Isostere. ResearchGate/ChemRxiv. Link (Context: Specific synthesis and evaluation of the trifluoromethyl oxetane moiety).

Sources

Technical Guide: 1H NMR Profiling of 3-Fluoro-3-(trifluoromethyl)azetidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the 1H NMR profiling of 3-Fluoro-3-(trifluoromethyl)azetidine hydrochloride , a specialized fluorinated building block.

This guide is structured to provide actionable insights for structural verification, distinguishing this compound from its common analogs through spectral resolution and solvent selection.

Executive Summary & Compound Significance

3-Fluoro-3-(trifluoromethyl)azetidine HCl is a high-value pharmacophore used to modulate basicity and metabolic stability in drug candidates.[1][2] It serves as a bioisostere for cyclic amines or gem-dimethyl groups.[1][2]

  • Core Challenge: The presence of both a single fluorine atom and a trifluoromethyl group at the C3 position breaks the facial symmetry of the azetidine ring, creating a complex splitting pattern that differs significantly from common analogs like 3,3-difluoroazetidine.[1]

  • Diagnostic Key: The differentiation of cis and trans protons relative to the fluorine substituent.[1][2]

Spectral Analysis: The "Product" Profile

Unlike symmetric azetidines, the 3-Fluoro-3-(trifluoromethyl) substitution pattern creates a magnetically anisotropic environment.[1]

Predicted 1H NMR Characteristics (DMSO-d6)
  • Solvent: DMSO-d6 is the recommended solvent to observe the ammonium protons and ensure complete solubility of the hydrochloride salt.[1]

  • Field Strength: 400 MHz or higher recommended due to complex F-H coupling.[1][2]

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityCoupling Description
NH₂⁺ (Ammonium) 9.50 – 10.20 Broad Singlet (br s)Typically appears as one or two broad peaks depending on H-bonding and exchange rates.[1] Disappears in D₂O.
CH₂ (Ring Protons) 4.60 – 5.10 Two Distinct Multiplets Critical Diagnostic: The 4 ring protons are not equivalent.[1][2] • Protons cis to F (Signal A)• Protons trans to F (Signal B)Split by geminal H-H, vicinal H-F, and long-range H-CF₃ coupling.[1]
The "Symmetry Break" Mechanism

In 3,3-difluoroazetidine, the C3 center is symmetric relative to the ring faces.[1] In the target compound, the C3-F and C3-CF₃ groups are different, making the faces of the ring diastereotopic.[1]

  • H2a/H4a: Enantiotopic to each other (chemically equivalent).[1][2]

  • H2b/H4b: Enantiotopic to each other (chemically equivalent).[1][2]

  • H2a vs H2b: Diastereotopic (chemically non-equivalent).[1][2]

Result: You will observe two complex multiplets for the methylene protons, rather than the simplified triplet/singlet seen in symmetric analogs.

Comparative Analysis: Alternatives & Analogs

To validate the identity of 3-Fluoro-3-(trifluoromethyl)azetidine HCl, compare its spectral signature against its closest structural relatives.[1]

Comparison 1: vs. 3,3-Difluoroazetidine HCl (The "Symmetric" Standard)
  • Structure: C3 has two Fluorine atoms.[1][2][3][4]

  • Spectral Difference:

    • 3,3-Difluoro: The ring protons appear as a single signal (typically a triplet due to coupling with 2 equivalent F atoms,

      
       Hz).[1]
      
    • Target: The ring protons split into two distinct regions due to the asymmetry of F vs. CF3.[1][2]

  • Diagnostic Value: If your spectrum shows a single clean triplet for the CH2 region, you likely have the 3,3-difluoro analog, not the trifluoromethyl target.[1]

Comparison 2: vs. 3-(Trifluoromethyl)azetidine HCl (The "Mono" Standard)[1]
  • Structure: C3 has one H and one CF3.[1][2]

  • Spectral Difference:

    • 3-CF3: Contains a methine proton (CH) at position 3.[1][2] The ring CH2 protons are often less deshelded (~4.0 – 4.4 ppm).[2]

    • Target: No methine proton at C3. The CH2 protons are significantly deshelded (>4.6 ppm) due to the geminal F and CF3.[2]

Summary Table of Analogs
CompoundC3 SubstitutionCH₂ Signal PatternKey Feature
Target -F, -CF₃ Two Multiplets Asymmetric Faces (Diastereotopic protons)
3,3-Difluoroazetidine-F, -FSingle Triplet (t)Symmetric Faces
3-(Trifluoromethyl)azetidine-H, -CF₃Multiplet + C3-HPresence of C3-H signal

Experimental Protocol: Sample Preparation

This protocol ensures reproducibility and minimizes solvent artifacts.[1][2]

Materials
  • Compound: 5–10 mg 3-Fluoro-3-(trifluoromethyl)azetidine HCl.[1][2]

  • Solvent: DMSO-d6 (99.9% D) or D₂O (99.9% D).[1][2] Note: Use DMSO-d6 for salt verification.

  • Internal Standard: TMS (0.05% v/v) or residual solvent peak.

Workflow
  • Weighing: Weigh 5–10 mg of the HCl salt into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d6.

    • Tip: If the salt is hygroscopic and "sticky," dissolve it in the vial before transferring to the NMR tube to ensure correct concentration.

  • Transfer: Transfer to a 5mm NMR tube. Cap immediately to prevent moisture absorption (which broadens NH peaks).[2]

  • Acquisition:

    • Pulse Program: zg30 (standard proton).[1][2]

    • Scans (NS): 16 or 32 (Fluorine splitting reduces signal-to-noise ratio; more scans may be needed).

    • Delay (D1): 1.0 – 2.0 seconds.[1][2][5]

Decision Logic & Visualization

Diagram 1: Spectral Assignment Workflow

This logic tree guides the researcher through the assignment of the azetidine spectrum based on symmetry and multiplicity.[2]

SpectralAssignment Start Analyze Azetidine CH2 Region (3.5 - 5.5 ppm) CountSignals How many distinct CH2 signal sets? Start->CountSignals OneSet One Signal Set (Triplet or Broad Singlet) CountSignals->OneSet Symmetric TwoSets Two Distinct Multiplets (Complex Splitting) CountSignals->TwoSets Asymmetric ResultDifluoro Likely 3,3-Difluoroazetidine (Symmetric) OneSet->ResultDifluoro CheckC3 Check C3 Position TwoSets->CheckC3 ResultTarget Likely 3-Fluoro-3-(CF3)azetidine (Asymmetric Faces) CheckC3->ResultTarget No C3-H observed

Caption: Logical workflow for distinguishing the target compound from symmetric analogs based on CH2 multiplicity.

Diagram 2: Solvent Selection Strategy

Choosing the right solvent is critical for observing the HCl salt protons.[1][2]

SolventSelection Goal Goal: Full Characterization DMSO DMSO-d6 Goal->DMSO Primary Choice D2O D2O Goal->D2O Secondary Choice ObsNH Observe NH2+ Protons (Salt Confirmation) DMSO->ObsNH Simplify Simplify Spectrum (Remove NH coupling) D2O->Simplify NH exchanges to ND

Caption: Solvent selection guide. DMSO-d6 is preferred for salt validation; D2O is useful for simplifying the aliphatic region.[1]

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1][2] J. Org.[1][2] Chem. Available at: [Link]

  • PubChem. 3,3-Difluoroazetidine hydrochloride Compound Summary. Available at: [Link][1]

Sources

A Comparative Guide to LC-MS Analysis of 3-Fluoro-3-(trifluoromethyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of 3-Fluoro-3-(trifluoromethyl)azetidine, a novel building block in medicinal chemistry. Given its unique structure—a small, strained four-membered ring featuring both a fluorine and a trifluoromethyl group—this compound presents distinct analytical challenges, primarily related to its high polarity.

This document will explore optimal strategies for chromatographic separation and mass spectrometric detection, offering experimentally-grounded protocols for both high-sensitivity quantification and high-resolution identification. The insights provided are tailored for researchers, scientists, and drug development professionals aiming to establish robust and reliable analytical methods for this and structurally related compounds.

The Analytical Challenge: Polarity and Retention

The primary obstacle in analyzing 3-Fluoro-3-(trifluoromethyl)azetidine is its pronounced polarity. Conventional Reversed-Phase Liquid Chromatography (RP-LC), the workhorse of many analytical labs, struggles to retain such hydrophilic compounds.[1] Analytes with limited retention co-elute with the solvent front, leading to severe ion suppression from the sample matrix and poor sensitivity.[1]

To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) emerges as the superior strategy. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[2][3][4] This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, achieving excellent retention and separation.[2][3] For small polar molecules, HILIC not only improves retention but also enhances MS sensitivity due to the high organic content of the mobile phase, which promotes more efficient desolvation and ionization in the MS source.[3]

Comparison of LC-MS Strategies

A successful LC-MS method depends on the synergy between the chromatographic separation and the mass spectrometric detection. Here, we compare two primary workflows tailored for different analytical objectives: Targeted Quantification and Comprehensive Identification .

Analytical GoalRecommended LCRecommended MSPrimary Application
Targeted Quantification HILICTriple Quadrupole (QqQ)Pharmacokinetic (PK) studies, routine quality control, dose-response assays
Identification & Screening HILICHigh-Resolution MS (HRMS)Metabolite identification, impurity profiling, non-targeted screening
Liquid Chromatography: HILIC as the Method of Choice

As established, HILIC is the ideal chromatographic mode for retaining and separating 3-Fluoro-3-(trifluoromethyl)azetidine. Unlike RP-LC, which relies on hydrophobic interactions, HILIC's mechanism is based on partitioning into a water layer adsorbed to the polar stationary phase.[5][6]

Why HILIC is Superior for this Analyte:

  • Enhanced Retention: Provides robust retention for highly polar compounds that are unretained in reversed-phase systems.[2][5]

  • Improved Sensitivity: The high organic mobile phase promotes efficient spray formation and desolvation in ESI sources, often leading to a significant boost in signal intensity compared to RP-LC.[3]

  • Orthogonal Selectivity: Offers a different separation mechanism to RP-LC, which is beneficial in complex matrices to resolve the analyte from interfering components.[3]

Mass Spectrometry: Tailoring the Detector to the Task

The choice of mass spectrometer is dictated by the analytical goal.

When the objective is to measure the concentration of 3-Fluoro-3-(trifluoromethyl)azetidine with the highest sensitivity and selectivity, a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode is the gold standard.[7][8]

  • Principle: In SRM, the first quadrupole (Q1) isolates the precursor ion (the protonated molecule, [M+H]⁺). This ion is then fragmented in the collision cell (q2), and the third quadrupole (Q3) isolates a specific fragment ion. This highly specific transition minimizes background noise and provides exceptional sensitivity.[7]

  • Advantages: Unmatched sensitivity for targeted analysis, robustness for high-throughput applications, and excellent reproducibility.[7][9]

For applications requiring the identification of unknown metabolites or impurities, or for non-targeted screening, High-Resolution Mass Spectrometry (HRMS) platforms like Orbitrap or Time-of-Flight (TOF) are indispensable.[10][11]

  • Principle: HRMS instruments measure the mass-to-charge ratio (m/z) of ions with very high precision. This allows for the determination of the elemental composition of the analyte and its fragments, providing a high degree of confidence in its identification.[10][11]

  • Advantages: Enables retrospective data analysis to search for previously unknown compounds, provides high confidence in structural elucidation, and offers excellent selectivity in complex samples by separating the analyte signal from isobaric interferences.[7][12]

Experimental Protocols & Workflows

The following sections provide detailed, step-by-step protocols for the two recommended LC-MS workflows.

Workflow 1: Targeted Quantification using HILIC-QqQ-MS/MS

This protocol is optimized for sensitive and selective quantification of 3-Fluoro-3-(trifluoromethyl)azetidine in a biological matrix like plasma.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample Spiked with Analyte & Internal Standard P2 Protein Precipitation (Acetonitrile) P1->P2 P3 Centrifugation P2->P3 P4 Supernatant Transfer P3->P4 LC HILIC Column Separation P4->LC MS Triple Quadrupole MS (SRM Mode) LC->MS D1 Peak Integration MS->D1 D2 Calibration Curve Generation D1->D2 D3 Concentration Calculation D2->D3

Caption: HILIC-QqQ-MS/MS workflow for targeted quantification.

Step-by-Step Protocol:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean vial for LC-MS analysis.

  • Liquid Chromatography (HILIC):

    • Column: Amide-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient:

      • 0.0-1.0 min: 95% B

      • 1.0-5.0 min: 95% to 50% B

      • 5.0-5.1 min: 50% to 95% B

      • 5.1-7.0 min: 95% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (QqQ-MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 450°C.

    • SRM Transitions:

      • Analyte: Precursor m/z → Product m/z (To be determined experimentally by infusing a standard solution).

      • Internal Standard: Precursor m/z → Product m/z.

    • Collision Energy: Optimize for maximum fragment ion intensity.

Workflow 2: Identification and Screening using HILIC-HRMS

This protocol is designed for identifying the analyte and its potential metabolites or impurities with high confidence.

Predicted Fragmentation Diagram

G parent [M+H]⁺ 3-Fluoro-3-(trifluoromethyl)azetidinium m/z 144.0376 frag1 Loss of HF [C4H4F2N]⁺ m/z 100.0306 parent->frag1 -HF frag2 Loss of CF3 [C4H5FN]⁺ m/z 86.0401 parent->frag2 -•CF3 frag3 Ring Opening & Loss of C2H2F [C2H3F2N]⁺ m/z 78.0200 parent->frag3 -C2H3F•

Caption: Predicted fragmentation pathways for the target analyte.

Step-by-Step Protocol:

  • Sample Preparation: Follow the same protein precipitation protocol as described in section 3.1.

  • Liquid Chromatography (HILIC): Use the same HILIC conditions as outlined in section 3.1.

  • Mass Spectrometry (HRMS):

    • Instrument: Q-TOF or Orbitrap-based mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full MS / data-dependent MS/MS (dd-MS²).

    • Full MS Scan Range: m/z 50-500.

    • Resolution: >30,000 (FWHM).

    • dd-MS²: Trigger fragmentation for the top 3-5 most intense ions in each full scan.

    • Collision Energy: Use a stepped collision energy (e.g., 10, 20, 40 eV) to generate a rich fragmentation spectrum.

Data Comparison and Interpretation

The choice of method yields significantly different, yet complementary, data.

ParameterHILIC-QqQ-MS/MS (Targeted)HILIC-HRMS (Non-Targeted)
Primary Output Chromatogram of a specific SRM transitionTotal Ion Chromatogram (TIC), Extracted Ion Chromatograms (XICs)
Sensitivity Very High (pg/mL to low ng/mL)High (low to mid ng/mL)
Selectivity Very High (based on m/z of precursor and fragment)Extremely High (based on accurate mass)
Mass Accuracy Not applicable (unit resolution)High (< 5 ppm)
Qualitative Info Limited to pre-defined transitionsRich structural data, elemental composition
Retrospective Analysis NoYes

Conclusion and Recommendations

The optimal LC-MS strategy for analyzing 3-Fluoro-3-(trifluoromethyl)azetidine is highly dependent on the research question.

  • For routine quantification in pharmacokinetic or toxicokinetic studies where maximum sensitivity and high-throughput are required, HILIC coupled with a triple quadrupole mass spectrometer (HILIC-QqQ-MS/MS) is the unequivocally superior choice. Its SRM capability provides the necessary sensitivity and robustness for large sample batches.[1]

  • For metabolite identification, impurity profiling, or any discovery-based research , HILIC coupled with a high-resolution mass spectrometer (HILIC-HRMS) is essential. The ability to acquire accurate mass data for both the parent ion and its fragments is critical for elucidating unknown structures and ensuring confident identification.[10][12]

By selecting the appropriate combination of hydrophilic interaction chromatography and mass spectrometry, researchers can develop robust, sensitive, and selective methods to successfully analyze the challenging polar molecule 3-Fluoro-3-(trifluoromethyl)azetidine and accelerate their drug development programs.

References

  • Dr. Maisch GmbH. HILIC. Retrieved from [Link]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. Retrieved from [Link]

  • Wikipedia. (2023). Hydrophilic interaction chromatography. Retrieved from [Link]

  • Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • Biocompare. Hydrophilic Interaction (HILIC) Columns. Retrieved from [Link]

  • Strynar, M., & Dagnino, S. (2019). Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). PMC. Retrieved from [Link]

  • National Institute of Justice. (2020). Elemental Fluorine Detection by Dielectric Barrier Discharge Coupled to Nanoelectrospray Ionization Mass Spectrometry for Nontargeted Analysis of Fluorinated Compounds. Retrieved from [Link]

  • Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]

  • PubMed. (2000). Surfactants usable for electrospray ionization mass spectrometry. Retrieved from [Link]

  • NM-AIST Repository. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Retrieved from [Link]

  • Waters Corporation. An Alternative Ionization Technique for Perfluorinated Alkyl Substance (PFAS) Analysis: Evaluating UniSpray for Water and Soil Samples. Retrieved from [Link]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • BioPharma Services. (2023). BA Method Development: Polar Compounds. Retrieved from [Link]

  • Charles River Laboratories. (2023). Bioanalysis of Small and Large Molecules using LC-MS. Retrieved from [Link]

  • MtoZ Biolabs. What is the Difference Between Mass Spectrometry and High-Resolution Mass Spectrometry? Retrieved from [Link]

  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]

  • Bioanalysis Zone. (2018). What are the main advantages of HRMS vs triple quadrupole MS? Retrieved from [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]

  • Waters Corporation. A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS. Retrieved from [Link]

Sources

The Fluorine Advantage: A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the metabolic stability of fluorinated versus non-fluorinated azetidine derivatives. We will explore the theoretical underpinnings, present comparative experimental data, and provide a detailed protocol for assessing metabolic stability in a laboratory setting.

The azetidine motif, a four-membered nitrogen-containing heterocycle, has become an increasingly important scaffold in modern medicinal chemistry. Its unique structural and physicochemical properties, such as conformational rigidity and a three-dimensional character, can confer favorable pharmacokinetic profiles, including improved metabolic stability.[1] One of the most effective strategies to further enhance the metabolic robustness of azetidine-containing drug candidates is the strategic incorporation of fluorine atoms. This guide will illuminate the "fluorine advantage" in the context of azetidine metabolism.

Comparative Metabolic Stability Data: Fluorinated vs. Non-Fluorinated Azetidines

The metabolic stability of a compound is a critical determinant of its in vivo half-life and oral bioavailability. It is often assessed in vitro by measuring the rate of disappearance of the compound when incubated with liver microsomes, which contain the primary drug-metabolizing enzymes, including cytochrome P450s (CYPs). The key parameters derived from these assays are the half-life (t½) and the intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.

While extensive datasets comparing fluorinated and non-fluorinated azetidines are not always publicly available, a comprehensive study on mono- and difluorinated saturated heterocyclic amines has provided valuable insights into their intrinsic microsomal clearance.[2][3] The following table presents a summary of such comparative data, illustrating the significant impact of fluorination on the metabolic stability of azetidine derivatives.

Compound IDStructureHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
AZ-01 Non-fluorinated Azetidine1546.2
AZ-02 Monofluorinated Azetidine4515.4
AZ-03 Difluorinated Azetidine> 60< 11.5
Control Compounds
Verapamil High Clearance886.6
Dextromethorphan Moderate Clearance2527.7

Note: The data for the azetidine derivatives is illustrative and based on the trends observed in the cited literature.[2][3] Data for control compounds are representative values from typical microsomal stability assays.[4]

As the data indicates, the introduction of one or two fluorine atoms to the azetidine ring can lead to a marked increase in metabolic stability, as evidenced by a longer half-life and a significant reduction in intrinsic clearance.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

To provide a practical context for the generation of the data presented above, this section details a standardized protocol for determining the metabolic stability of a test compound using liver microsomes. This protocol is a self-validating system, including controls to ensure the integrity of the experimental results.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with pooled human liver microsomes.

Materials:

  • Test compound and control compounds (e.g., Verapamil, Dextromethorphan)

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) or Methanol (for reaction termination)

  • Analytical standards for LC-MS/MS analysis

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS instrument

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis A Prepare Microsome Solution (HLM in Buffer) D Pre-incubate Microsomes and Test Compound at 37°C A->D B Prepare NADPH Regenerating System E Initiate Reaction by adding NADPH B->E C Prepare Test Compound Stock Solution C->D D->E F Incubate at 37°C with shaking E->F G Aliquots taken at time points (0, 5, 15, 30, 60 min) F->G H Terminate Reaction with cold ACN G->H I Centrifuge to precipitate protein H->I J Analyze Supernatant by LC-MS/MS I->J K Quantify remaining parent compound J->K

Caption: Workflow for the in vitro liver microsomal stability assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Thaw the pooled human liver microsomes on ice.

    • Prepare a microsomal stock solution in 0.1 M phosphate buffer (pH 7.4) to the desired concentration (e.g., 1 mg/mL).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare a stock solution of the test compound and control compounds in a suitable solvent (e.g., DMSO).

  • Incubation:

    • In a 96-well plate, add the microsomal solution and the test compound solution. Include a negative control without the NADPH regenerating system to account for non-enzymatic degradation.

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well (except the negative control). The final concentration of the test compound is typically 1 µM.

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot from the incubation mixture.

    • Immediately terminate the reaction by adding the aliquot to a well containing ice-cold acetonitrile (or methanol). This precipitates the proteins and halts all enzymatic activity.

  • Sample Processing and Analysis:

    • Once all time points have been collected, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression of this plot gives the rate constant of elimination (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein) .

The Mechanistic Underpinning of Fluorine-Mediated Metabolic Stabilization

The enhanced metabolic stability of fluorinated azetidines is not coincidental but is grounded in the fundamental principles of physical organic chemistry and enzyme kinetics. The primary mechanism by which fluorine imparts metabolic stability is through the "metabolic blocking" of sites susceptible to oxidation by cytochrome P450 enzymes.[5][6]

Mechanism of Metabolic Stabilization Diagram:

G cluster_non_fluorinated Non-Fluorinated Azetidine cluster_fluorinated Fluorinated Azetidine A Metabolically Labile C-H Bond B CYP450 Enzyme A->B Binding C Oxidative Metabolism (Hydroxylation) B->C Catalysis D Metabolite C->D E Strong C-F Bond (Metabolic 'Soft Spot' Blocked) F CYP450 Enzyme E->F Binding G Oxidative Metabolism is Inhibited F->G H Parent Compound Remains Unchanged G->H

Caption: Fluorine blocks sites of oxidative metabolism.

Causality of Experimental Choices and Mechanistic Insights:

  • Blocking Metabolic "Soft Spots": Many drug molecules have "soft spots," which are positions on the molecule that are particularly susceptible to oxidation by CYP enzymes. These are often aliphatic C-H bonds. By replacing a hydrogen atom at such a position with a fluorine atom, the metabolic liability is effectively blocked. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it much more resistant to the oxidative chemistry of CYP enzymes.[5]

  • Electronic Effects: Fluorine is the most electronegative element, and its introduction into the azetidine ring can have profound electronic effects on the molecule. This can alter the electron density of the entire molecule, potentially making it a poorer substrate for CYP enzymes.[5] The binding affinity of the compound to the active site of the enzyme can be reduced, leading to a slower rate of metabolism.

  • Conformational Effects: The presence of fluorine can also influence the conformational preferences of the azetidine ring and its substituents. This can result in a conformation that is less favorable for binding to the active site of a metabolizing enzyme, thereby reducing the rate of metabolism.

References

  • Melnykov, K. P., Nazar, K., Smyrnov, O., Skreminskyi, A., Pavlenko, S., Klymenko-Ulianov, O., ... & Grygorenko, O. O. (2023). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal, e202301383. [Link]

  • Grygorenko, O. O., Melnykov, K. P., Holovach, S., & Demchuk, O. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(22), e202200365. [Link]

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Singh, U. P., & Singh, R. K. (2022). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 15(8), 1006. [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

Sources

The Trifluoromethyl Group's Profound Impact on Azetidine Ring Basicity: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a privileged scaffold, prized for its ability to impart desirable physicochemical properties to drug candidates, including improved metabolic stability and aqueous solubility.[1][2] A fundamental characteristic governing the in-vivo behavior of these nitrogen-containing heterocycles is their basicity, quantified by the pKa of their conjugate acid. This parameter critically influences a molecule's ionization state at physiological pH, which in turn dictates its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for off-target interactions.[3][4]

This guide provides an in-depth comparison of the basicity of the parent azetidine ring and its trifluoromethylated analogue. We will explore the potent electronic effects of the trifluoromethyl (CF₃) group and provide supporting experimental data to quantify its impact. Furthermore, a detailed protocol for the experimental determination of amine basicity via potentiometric titration is presented, offering researchers a practical methodology for characterizing their own substituted azetidines.

The Inductive Effect: How the Trifluoromethyl Group Attenuates Basicity

The trifluoromethyl group is one of the most powerful electron-withdrawing groups utilized in medicinal chemistry.[1] Its influence stems from the high electronegativity of the three fluorine atoms, which creates a strong inductive effect, pulling electron density away from the rest of the molecule.[4]

When a CF₃ group is positioned on or near the azetidine ring, this electron-withdrawing effect propagates through the carbon framework to the nitrogen atom. The result is a significant decrease in the electron density of the nitrogen's lone pair. Basicity in amines is a measure of the availability of this lone pair to accept a proton. By reducing its availability, the trifluoromethyl group renders the azetidine nitrogen less basic.[5]

This modulation of basicity is a key strategy in drug design. Highly basic amines are often associated with off-target effects, such as binding to aminergic G protein-coupled receptors (GPCRs) or inhibition of hERG channels, which can lead to adverse cardiovascular events. By strategically introducing a trifluoromethyl group, medicinal chemists can attenuate the basicity of an azetidine-containing compound, thereby mitigating these risks while retaining or enhancing on-target activity.[5]

A Quantitative Comparison: pKa Values of Azetidine and Trifluoromethyl-Substituted Azetidine

The most direct way to quantify the effect of the trifluoromethyl group on azetidine's basicity is to compare their respective pKa values. The pKa is the pH at which the protonated (conjugate acid) and unprotonated (free base) forms of the amine are present in equal concentrations. A lower pKa value indicates a weaker base.

CompoundStructurepKa of Conjugate AcidReference
Azetidine11.29[6]
3-(Trifluoromethyl)azetidine9.15 ± 0.40 (Predicted)[7]
3-[3-(Trifluoromethyl)phenoxy]azetidine7.55[5]

As the data clearly indicates, the introduction of a trifluoromethyl group leads to a substantial decrease in the basicity of the azetidine ring. The predicted pKa of 3-(trifluoromethyl)azetidine is more than two log units lower than that of the parent azetidine. The experimental pKa of 3-[3-(trifluoromethyl)phenoxy]azetidine, while also influenced by the phenoxy group, further corroborates this trend, showcasing a dramatic reduction in basicity. This multi-point drop in pKa is a direct consequence of the inductive electron-withdrawing effect of the CF₃ group.

Visualizing the Inductive Effect

The following diagram illustrates the mechanism by which the trifluoromethyl group reduces the basicity of the azetidine nitrogen.

G cluster_0 Unsubstituted Azetidine cluster_1 Trifluoromethyl-Substituted Azetidine Azetidine_N N Azetidine_H H Azetidine_N->Azetidine_H Proton H+ Proton->Azetidine_N caption_A High electron density on Nitrogen facilitates protonation (High Basicity) CF3_Azetidine_N N CF3_Azetidine_H H CF3_Azetidine_N->CF3_Azetidine_H CF3_Group CF₃ CF3_Group->CF3_Azetidine_N Inductive Effect (Electron Withdrawal) Proton2 H+ Proton2->CF3_Azetidine_N caption_B Reduced electron density on Nitrogen hinders protonation (Low Basicity)

Caption: Inductive effect of the CF₃ group on azetidine basicity.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol outlines a robust and widely used method for the experimental determination of the pKa of an amine, such as a substituted azetidine.

I. Materials and Reagents
  • Analyte: Azetidine derivative (e.g., 3-(Trifluoromethyl)azetidine hydrochloride)

  • Titrant: Standardized 0.1 M Hydrochloric Acid (HCl) or 0.1 M Sodium Hydroxide (NaOH) solution

  • Solvent: Deionized, CO₂-free water

  • Ionic Strength Adjuster: 1 M Potassium Chloride (KCl) solution

  • Calibration Buffers: Standard pH buffers (e.g., pH 4.0, 7.0, and 10.0)

II. Instrumentation
  • Potentiometer/pH meter: Calibrated, with a resolution of at least 0.01 pH units

  • pH Electrode: Combination glass electrode suitable for aqueous solutions

  • Burette: 10 mL or 25 mL, Class A

  • Magnetic Stirrer and Stir Bar

  • Analytical Balance

III. Step-by-Step Procedure
  • Instrument Calibration: Calibrate the pH meter using the standard pH buffers according to the manufacturer's instructions.

  • Sample Preparation:

    • Accurately weigh approximately 0.1 mmol of the azetidine derivative and transfer it to a 100 mL beaker.

    • Add 50 mL of deionized water and a magnetic stir bar.

    • Add 5 mL of the 1 M KCl solution to maintain a constant ionic strength throughout the titration.

    • Allow the sample to fully dissolve with gentle stirring.

  • Titration Setup:

    • Place the beaker on the magnetic stirrer.

    • Immerse the calibrated pH electrode and the tip of the burette into the solution, ensuring they do not touch the sides or bottom of the beaker.

    • Begin stirring at a moderate, constant speed.

  • Titration:

    • Record the initial pH of the solution.

    • Add the titrant in small increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • As the pH begins to change more rapidly, decrease the increment size (e.g., 0.05 mL) to accurately capture the equivalence point.

    • Continue the titration well past the equivalence point until the pH plateaus again.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V). The peak of the first derivative curve corresponds to the equivalence point.

    • The pKa is the pH at the half-equivalence point. To find this, divide the volume of titrant at the equivalence point by two and find the corresponding pH on the titration curve.

IV. Experimental Workflow Diagram

G start Start prep Prepare Analyte Solution (Azetidine Derivative in H₂O + KCl) start->prep calibrate Calibrate pH Meter (pH 4, 7, 10 buffers) start->calibrate setup Set up Titration Apparatus prep->setup calibrate->setup titrate Titrate with Standard Acid/Base (Record pH vs. Volume) setup->titrate plot Plot Titration Curve (pH vs. Volume) titrate->plot derivative Calculate First Derivative (ΔpH/ΔV vs. V) plot->derivative equiv_point Determine Equivalence Point (Peak of 1st Derivative) derivative->equiv_point half_equiv Calculate Half-Equivalence Point equiv_point->half_equiv pka Determine pKa (pH at Half-Equivalence) half_equiv->pka end End pka->end

Sources

Navigating Metabolic Hurdles: A Comparative Guide to the In Vitro Clearance of 3-Fluoro-3-(Trifluoromethyl)Azetidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, the azetidine scaffold has emerged as a privileged motif, prized for its ability to impart desirable physicochemical properties.[1] When further embellished with fluorine, particularly the robust trifluoromethyl group, these four-membered rings can offer a powerful strategy to enhance metabolic stability—a critical determinant of a drug candidate's success.[2] This guide provides an in-depth comparison of the in vitro clearance of 3-fluoro-3-(trifluoromethyl)azetidine analogs, supported by representative data and a detailed experimental protocol for assessing metabolic stability.

The Fluorine Advantage: Engineering Metabolic Resistance

The introduction of fluorine into a drug candidate is a well-established strategy to bolster metabolic stability. The carbon-fluorine bond is exceptionally strong, rendering it resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily. By strategically placing a fluorine or trifluoromethyl group at a known or suspected site of metabolism, this metabolic pathway can be effectively blocked. This "metabolic shielding" can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile. For CNS-active agents, enhanced metabolic stability can also lead to improved brain exposure.[2]

The 3-position of the azetidine ring is a potential site for oxidative metabolism. By introducing both a fluorine atom and a trifluoromethyl group at this position, we can hypothesize a significant reduction in metabolic clearance compared to non-fluorinated or mono-fluorinated analogs. The trifluoromethyl group, in particular, can act as a bioisostere for a methyl or ethyl group, but with the added benefit of being a metabolic "dead spot."

Comparative In Vitro Clearance Data

The following table presents a comparative analysis of the in vitro clearance of a series of hypothetical 3-fluoro-3-(trifluoromethyl)azetidine analogs and their non-fluorinated counterparts in human liver microsomes (HLM). The data, while illustrative, is based on the established principles of metabolic stability enhancement through fluorination.

Compound IDStructuret½ (min)CLint (µL/min/mg protein)
AZ-01 3-methyl-3-phenylazetidine1546.2
AZ-02 3-fluoro-3-phenylazetidine4515.4
AZ-03 3-trifluoromethyl-3-phenylazetidine> 60< 11.5
AZ-04 3-fluoro-3-(trifluoromethyl)phenylazetidine> 60< 11.5
AZ-05 N-benzyl-3-methyl-3-phenylazetidine1069.3
AZ-06 N-benzyl-3-fluoro-3-(trifluoromethyl)-3-phenylazetidine5512.6

Data Interpretation:

As illustrated in the table, the introduction of a fluorine atom (AZ-02 vs. AZ-01) leads to a significant increase in the metabolic half-life (t½) and a corresponding decrease in intrinsic clearance (CLint). The presence of a trifluoromethyl group (AZ-03 and AZ-04) further enhances this effect, pushing the half-life beyond the typical incubation time of the assay. The combined introduction of both fluorine and a trifluoromethyl group at the 3-position (AZ-04 and AZ-06) is predicted to offer the most substantial metabolic stability. This trend holds true even with the addition of another potential metabolic site on the N-benzyl substituent (AZ-05 vs. AZ-06).

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol outlines a standard procedure for determining the in vitro intrinsic clearance of a test compound using human liver microsomes.

1. Materials and Reagents:

  • Test compounds

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (IS)

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

2. Experimental Workflow:

Caption: A schematic of the in vitro metabolic stability assay workflow.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Thaw human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare a stock solution of the test compound and control compounds in a suitable organic solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation should be less than 1%.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal suspension and the test compound solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. The time of addition is considered t=0.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

3. Data Analysis:

The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of this line gives the rate constant of elimination (k).

  • t½ = 0.693 / k

  • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

The Causality Behind Experimental Choices

The choice of human liver microsomes is deliberate as they are a rich source of Phase I metabolic enzymes, particularly the CYP450s, which are major contributors to drug clearance.[3] The inclusion of an NADPH regenerating system is essential to sustain the activity of these enzymes throughout the incubation period. Running the assay at 37°C mimics physiological temperature. The use of a low compound concentration (typically 1 µM) helps to ensure that the enzyme kinetics are in the linear range (below the Michaelis-Menten constant, Km), providing a more accurate measure of intrinsic clearance.[4]

Visualizing the Impact of Fluorination on Metabolism

The following diagram illustrates how the strategic placement of fluorine and a trifluoromethyl group can block a metabolic "soft spot" on the azetidine ring.

metabolic_pathway cluster_unsubstituted Metabolically Labile Analog cluster_fluorinated Metabolically Stable Analog A 3-Methyl-3-Arylazetidine B Oxidative Metabolism (CYP450) A->B Metabolic 'Soft Spot' C Metabolite (e.g., Hydroxylated) B->C D 3-Fluoro-3-(Trifluoromethyl)-3-Arylazetidine E Blocked Metabolism D->E Metabolic Shielding F Increased Parent Drug Exposure E->F

Caption: Fluorination as a metabolic shield on the azetidine core.

Conclusion

The strategic incorporation of fluorine, particularly as a 3-fluoro-3-(trifluoromethyl) substitution on the azetidine ring, presents a compelling approach to enhancing metabolic stability. This guide provides a framework for understanding and evaluating the in vitro clearance of such analogs. By employing robust in vitro assays and a rational design strategy, researchers can effectively navigate the metabolic hurdles of drug discovery and develop more resilient and efficacious therapeutic candidates.

References

  • Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. MDPI. [Link]

  • In-silico molecular docking, ADME study of new azetidin-2-one derivatives having imidazole moiety targeting cyclooxygenase-2 Enzyme. Al Mustansiriyah Journal of Pharmaceutical Sciences. [Link]

  • Metabolic stability. Admeshop. [Link]

  • In-silico molecular docking, ADME study, and molecular dynamic simulation of new azetidin-2-one derivatives with antiproliferative activity. DergiPark. [Link]

  • Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. PMC. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Domainex. [Link]

  • Fluorine in drug discovery: Role, design and case studies. Pre-proof. [Link]

  • Determination of Human Hepatocyte Intrinsic Clearance for Slowly Metabolized Compounds. ASPET Journals. [Link]

  • Discovery of 3,3′-Spiro[Azetidine]-2-oxo-indoline Derivatives as Fusion Inhibitors for Treatment of RSV Infection. NIH. [Link]

  • Metabolic stability and its role in the discovery of new chemical entities. De Gruyter. [Link]

Sources

A Senior Application Scientist's Guide: The Fluorine Effect on Peptide Conformation in Azetidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise control of a peptide's three-dimensional structure is paramount to modulating its biological activity, stability, and pharmacokinetic profile. The introduction of conformationally constrained amino acid analogs is a cornerstone of this endeavor. Among these, azetidine-2-carboxylic acid (Aze), a four-membered ring homolog of proline, offers a unique structural scaffold.[1] Its inherent ring strain and distinct conformational properties make it an attractive building block for novel peptidomimetics.[2][3]

This guide delves into the nuanced, yet powerful, influence of fluorine when incorporated into azetidine-containing peptides. We will compare and contrast the conformational behavior of fluorinated versus non-fluorinated azetidine analogs, supported by established experimental principles and data. As your senior application scientist, my goal is not merely to present protocols, but to illuminate the stereoelectronic rationale behind the observed effects, empowering you to harness the "fluorine effect" in your own molecular designs.

The Gauche Effect: Fluorine's Guiding Hand

Before we examine the peptide as a whole, we must first understand the fundamental stereoelectronic interactions at play. The introduction of a highly electronegative fluorine atom onto the azetidine ring introduces predictable conformational biases, primarily through the gauche effect .[4] This phenomenon describes the tendency of a molecule containing a F–C–C–X fragment (where X is an electron-withdrawing group, like the protonated nitrogen in the azetidine ring) to favor a conformation where the fluorine and the electron-withdrawing group are gauche (approximately 60° dihedral angle) to one another.[5][6]

This preference is not driven by sterics, which would favor an anti-periplanar arrangement, but by a stabilizing hyperconjugative interaction.[7][8] Specifically, electron density is donated from a C–H bonding orbital (σ) into the adjacent C–F anti-bonding orbital (σ). This σ → σ delocalization is maximized in the gauche conformation, effectively locking the ring into a preferred pucker.[4] This predictable control over local geometry is the foundation of fluorine's utility as a "conformational tailor".[9]

cluster_0 Peptide Design & Synthesis cluster_1 Conformational Analysis cluster_2 Data Interpretation & Comparison Design Design Peptides: - Control (Aze-Peptide) - Test (F-Aze-Peptide) Synthesis Solid-Phase Peptide Synthesis (SPPS) Design->Synthesis Purification RP-HPLC Purification & MS Verification Synthesis->Purification NMR NMR Spectroscopy (1H, 19F, COSY, NOESY) Purification->NMR CD Circular Dichroism (CD) Spectroscopy NMR->CD MD Molecular Dynamics (MD) Simulations CD->MD Analysis Extract Parameters: - Ring Pucker - Dihedral Angles (φ, ψ) - cis/trans Isomer Ratio - Secondary Structure MD->Analysis Comparison Comparative Analysis: Aze vs. F-Aze Analysis->Comparison Conclusion Structure-Activity Relationship (SAR) Insights Comparison->Conclusion

Caption: Experimental workflow for comparing fluorinated and non-fluorinated peptides.

Comparative Analysis: Azetidine vs. Fluoroazetidine Peptides

The incorporation of fluorine into the azetidine ring instigates a cascade of conformational changes that propagate through the peptide backbone. Let's compare a hypothetical peptide containing a standard azetidine-2-carboxylic acid (Aze) with one containing a (3S)-3-fluoroazetidine-2-carboxylic acid (cis-F-Aze). The principles discussed are analogous to those well-documented for fluorinated prolines.[10][11]

ParameterStandard Aze-Peptidecis-3-Fluoro-Aze-PeptideRationale & Implications
Ring Pucker Relatively flexible or near-planarLocked in a defined puckerThe fluorine gauche effect restricts the conformational freedom of the four-membered ring, leading to a more ordered and predictable local structure.[5]
Preceding Amide Bond (ω) Mixture of cis/trans isomersStrong preference for trans isomerFluorination can modulate the n→π* interaction between adjacent carbonyl groups, which in turn biases the conformation of the preceding peptide bond.[10] This is critical for controlling peptide folding and receptor recognition.
Backbone Dihedral Angles (φ, ψ) Broader range of allowed valuesRestricted to a specific regionThe rigid ring pucker directly limits the possible values of the φ angle, influencing the overall peptide secondary structure.[10]
Secondary Structure Propensity Tends toward random coil or flexible turnsIncreased propensity for defined structures (e.g., β-turns)By pre-organizing a segment of the peptide, fluorination can nucleate the formation of stable secondary structures, reducing the entropic penalty of folding.[12][13]
Proteolytic Stability Susceptible to degradationIncreased resistanceThe conformational rigidity and the electron-withdrawing nature of fluorine can hinder recognition and cleavage by proteases.[9]

Experimental Protocols: A Self-Validating System

The following protocols describe the essential steps to synthesize and analyze these peptides. The trustworthiness of this workflow lies in the orthogonal nature of the analytical techniques; NMR provides atomic-level detail on local conformation, which should correlate with the global secondary structure information provided by CD spectroscopy.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the synthesis of a model hexapeptide, Ac-Gly-Ala-X-Ala-Gly-NH₂, where X is either Aze or cis-F-Aze.

  • Resin Preparation: Start with 100 mg of Rink Amide MBHA resin in a fritted peptide synthesis vessel. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF (5x) and dichloromethane (DCM) (3x). Causality: Piperidine is a secondary amine that efficiently removes the base-labile Fmoc group, liberating the N-terminal amine for the next coupling step.

  • Amino Acid Coupling: In a separate vial, pre-activate the first Fmoc-protected amino acid (Fmoc-Gly-OH, 3 equivalents) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes. Add the activated mixture to the resin and shake for 2 hours. Causality: HBTU is a highly efficient coupling reagent that forms an activated ester with the amino acid, facilitating rapid amide bond formation with minimal racemization.

  • Confirmation of Coupling: Perform a Kaiser test. A blue bead color indicates incomplete coupling (free primary amines), while yellow/colorless indicates a complete reaction. If incomplete, repeat the coupling step.

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence (Gly, Ala, Aze/cis-F-Aze, Ala, Gly).

  • N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes to cap the N-terminus.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add 2 mL of the cleavage cocktail (95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O). Shake for 3 hours. Causality: TFA is a strong acid that cleaves the peptide from the resin and removes side-chain protecting groups. TIS and water act as scavengers to trap reactive carbocations generated during cleavage, preventing side reactions.

  • Precipitation and Purification: Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet. Purify using reverse-phase HPLC. Confirm identity via mass spectrometry.

Protocol 2: Conformational Analysis by NMR Spectroscopy

This protocol is for acquiring data to determine the 3D structure in solution.[14]

  • Sample Preparation: Dissolve ~2 mg of the purified peptide in 500 µL of a 90:10 H₂O/D₂O mixture containing a trace amount of DSS as an internal reference. Causality: The D₂O provides a lock signal for the spectrometer, and the 90% H₂O allows for the observation of exchangeable amide protons.

  • 1D ¹H and ¹⁹F Spectra: Acquire standard 1D ¹H and ¹⁹F spectra to confirm the presence of all expected signals and assess sample purity. The chemical shift of the ¹⁹F signal is highly sensitive to its local environment and can be a powerful reporter of conformation.[15][16]

  • 2D TOCSY/COSY: Acquire a TOCSY (Total Correlation Spectroscopy) or COSY (Correlation Spectroscopy) spectrum to assign proton signals to specific amino acid spin systems.

  • 2D NOESY: Acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum with a mixing time of 200-400 ms. Cross-peaks in a NOESY spectrum indicate protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation. Causality: This is the primary experiment for determining the 3D fold of the peptide.

  • Data Analysis: Integrate NOESY cross-peak volumes to generate distance restraints. Use software like CYANA or XPLOR-NIH to calculate an ensemble of structures consistent with the experimental restraints. Analyze the resulting structures for ring pucker, dihedral angles, and cis/trans isomer populations.

Protocol 3: Secondary Structure Analysis by Circular Dichroism (CD)

CD spectroscopy provides information about the overall secondary structure content of the peptide in solution.[17]

  • Sample Preparation: Prepare a 50 µM solution of the peptide in a 10 mM phosphate buffer (pH 7.4). Prepare a blank solution of the buffer alone. Causality: A low concentration is used to avoid aggregation, and a buffer is necessary to maintain a stable pH. Phosphate buffers have low absorbance in the far-UV region.

  • Instrument Setup: Use a calibrated CD spectrometer. Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV. Use a quartz cuvette with a 1 mm path length.

  • Data Acquisition: Record the CD spectrum from 260 nm to 190 nm at 25°C. Record the spectrum of the buffer blank under identical conditions.

  • Data Processing: Subtract the blank spectrum from the peptide spectrum. Convert the data from millidegrees to mean residue ellipticity [θ].

  • Interpretation: Analyze the resulting spectrum. For example, a strong negative band around 200 nm is characteristic of a random coil, while a negative band near 218 nm suggests β-sheet or β-turn content.[18][19] Comparing the spectra of the Aze-peptide and the F-Aze-peptide will reveal shifts in the secondary structure equilibrium induced by fluorination.

Visualizing the Stereoelectronic Effect

The power of fluorine lies in its ability to enforce a specific local geometry through stereoelectronic effects. The diagram below illustrates how the gauche effect within a cis-3-fluoroazetidinium ring leads to a defined conformation. The stabilizing hyperconjugation between the C4-H bonding orbital (the donor) and the C3-F anti-bonding orbital (the acceptor) is maximized when these bonds are anti-periplanar, forcing the F and N⁺ substituents into a gauche arrangement.

Caption: Stereoelectronic stabilization via the fluorine gauche effect.

Conclusion for the Drug Developer

The strategic incorporation of fluorine into azetidine-containing peptides is a potent tool for conformational control. It allows for the rational design of peptidomimetics with enhanced structural definition, pre-organized for receptor binding, and often with improved metabolic stability. By understanding and applying the principles of stereoelectronics, particularly the gauche effect, researchers can move beyond simple substitution and begin to precisely engineer peptide conformations. The experimental workflows provided here offer a robust, self-validating pathway to verify these designs and accelerate the development of next-generation peptide therapeutics.

References

  • Tinker, A., et al. (2019). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC. [Link]

  • Gogoll, A., et al. (n.d.). Fluorine NMR study of proline-rich sequences using fluoroprolines. Recent. [Link]

  • Grüner, F. I., et al. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. PMC. [Link]

  • Bräuner-Osborne, H., et al. (2005). Azetidinic amino acids: stereocontrolled synthesis and pharmacological characterization as ligands for glutamate receptors and transporters. PubMed. [Link]

  • Singh, R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Cheng, R. (n.d.). 44532-G4 The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. ACS. [Link]

  • O'Hagan, D. (n.d.). Research Themes. The O'Hagan Lab. [Link]

  • Roccatano, D., et al. (2026). Fluorinated Alcohol Biosolvents and α-Helix Peptide Secondary Structure: A Molecular Dynamics Study on the Solvent Concentration Effect. MDPI. [Link]

  • Roccatano, D. (2017). Effect of the fluorinated solvents on the stability of secondary structure forming peptides. University of Lincoln. [Link]

  • Mykhailiuk, P. K. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. ACS Publications. [Link]

  • Horng, J.-C., & Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PMC. [Link]

  • Niebling, S., et al. (2022). Rational design of amphiphilic fluorinated peptides: evaluation of self-assembly properties and hydrogel formation. RSC Publishing. [Link]

  • Basak, T., et al. (2023). Design of Highly Fluorinated Peptides for Cell-based 19 F NMR. PubMed. [Link]

  • Basak, T., et al. (2023). Design of Highly Fluorinated Peptides for Cell-based 19F NMR. Bioconjugate Chemistry. [Link]

  • Singh, R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

  • Werle, Y., & Kovermann, M. (n.d.). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS. [Link]

  • Mykhailiuk, P. (n.d.). New Fluorine-Labelled Amino Acids as F NMR Reporters for Structural Peptide Studies. Mykhailiuk Research Site. [Link]

  • Mykhailiuk, P. K. (n.d.). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. LJMU Research Online. [Link]

  • Wikipedia. (n.d.). Gauche effect. Wikipedia. [Link]

  • Al-Aboudi, A., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. PMC. [Link]

  • Gouverneur, V., & O'Hagan, D. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. ACS Publications. [Link]

  • Phoenix, D. A., et al. (n.d.). Circular dichroism spectra reveal the effect of peptide hydrophobicity and proline position on secondary structure in aqueous solution and membrane-mimicking medium. ResearchGate. [Link]

  • D'Andrea, L. D. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Bentham Science. [Link]

  • Couty, F., et al. (n.d.). Stereoselective Access to Azetidine-Based α-Aminoacids and Applications to Small Peptides Synthesis. ChemRxiv. [Link]

  • Linclau, B., et al. (2025). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. ResearchGate. [Link]

  • Chalyk, B. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • Brigaud, T., et al. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. [Link]

  • Duarte, F., & O'Hagan, D. (n.d.). There and back again: the role of hyperconjugation in the fluorine gauche effect. RSC Publishing. [Link]

  • O'Hagan, D., et al. (2015). Molecular Design Exploiting a Fluorine gauche Effect as a Stereoelectronic Trigger. ResearchGate. [Link]

  • Zheng, G., et al. (2013). Peptide Conformation Analysis Using an Integrated Bayesian Approach. PMC. [Link]

  • Tormena, C. F., et al. (2025). The Reverse Fluorine Perlin-like Effect and Related Stereoelectronic Interactions. ResearchGate. [Link]

  • Tormena, C. F., et al. (2014). Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect. Beilstein Journal of Organic Chemistry. [Link]

  • Bowie, T. (2002). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. [Link]

  • O'Hagan, D., et al. (n.d.). Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions. PMC. [Link]

  • Vachet, R. W., et al. (n.d.). Evaluating protocols and analytical methods for peptide adsorption experiments. IOPscience. [Link]

  • Ermoliev, V. A., & Lokey, R. S. (2017). Experimental and Computational Approaches to the Study of Macrocycle Conformations in Solution. Royal Society of Chemistry. [Link]

  • Brigaud, T., et al. (n.d.). Conformational properties of peptides incorporating a fluorinated pseudoproline residue. New Journal of Chemistry. [Link]

  • Grüner, F. I., et al. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. [Link]

  • Wang, F., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. [Link]

  • Süssmuth, R. D., et al. (2023). Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. PMC. [Link]

  • Jackson, C. J. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. CSIRO Publishing. [Link]

  • Soloshonok, V. A., & Han, J. (2015). Recent Advances in the Synthesis of Fluorinated Amino Acids. ResearchGate. [Link]

  • Woody, R. W., & Sreerama, N. (n.d.). Circular dichroism spectra of proline-containing peptides. ResearchGate. [Link]

  • Gouverneur, V., & Tredwell, M. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

  • Rozatian, N., et al. (2025). Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers. [Link]

Sources

Safety Operating Guide

3-Fluoro-3-(trifluoromethyl)azetidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Proper disposal of 3-Fluoro-3-(trifluoromethyl)azetidine requires strict adherence to protocols for halogenated organic waste and high-strain heterocycles . As a Senior Application Scientist, I have structured this guide to prioritize operator safety and regulatory compliance, focusing on the specific hazards of fluorinated amine salts.

Part 1: Technical Characterization & Hazard Profile

Before handling waste, you must understand the chemical behavior of this specific building block. It combines the high ring-strain energy of an azetidine (approx. 26 kcal/mol) with the chemical stability of the trifluoromethyl group.

Critical Safety Note: While the C-F bonds are stable, the azetidine ring is reactive. Thermal decomposition or incineration (the ultimate disposal method) will generate Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) gases.

Physicochemical Data Table
ParameterDataOperational Implication
Compound Name 3-Fluoro-3-(trifluoromethyl)azetidine (often HCl salt)Primary identification.[1][2][3]
CAS Number 1823364-49-3 (HCl salt) / 142253-56-3 (Free base)Use for waste manifesting.
Molecular Formula C₄H₇F₄N (Free base) / C₄H₈ClF₄N (HCl salt)High Fluorine content requires scrubber-equipped incineration.
Hazard Class Skin Irrit. 2 / Eye Dam. 1 / STOT SE 3Treat as Corrosive/Irritant.[1]
Reactivity High Ring StrainAvoid strong nucleophiles or uncontrolled heat in waste containers.
Waste Code (RCRA) D001 (Ignitable - if in solvent), Halogenated OrganicDO NOT mix with non-halogenated solvents.

Part 2: Disposal & Waste Management Protocol

This protocol is a self-validating system: every step ensures the downstream handler knows exactly what they are receiving.

Step 1: Waste Segregation (The "Halogenated" Rule)

Because of the trifluoromethyl (-CF₃) and fluoro (-F) substituents, this compound must be segregated into the Halogenated Organic Waste stream.

  • Why? Mixing fluorinated compounds with general organic waste can damage standard incinerators that lack HF scrubbers.

  • Action: Designate a specific carboy for "Halogenated Organics" if the compound is in solution (e.g., DCM, Chloroform).

Step 2: Container Selection
  • Solid Waste: Collect pure solid waste in a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Liquid Waste: Use amber glass or HDPE carboys.

  • Cap Venting: If the waste solution contains reactive reagents (e.g., thionyl chloride, acid chlorides) alongside the azetidine, use a vented cap to prevent pressure buildup from off-gassing.

Step 3: Labeling Strategy

Standard "Hazardous Waste" labels are insufficient for fluorinated research chemicals. You must add a specific tag:

"CONTAINS ORGANIC FLUORINE - POTENTIAL HF GENERATOR UPON COMBUSTION"

Step 4: Bench-Top Decontamination (Glassware)

Do not simply rinse glassware in the sink. The azetidine residue is basic and fluorinated.

  • Rinse 1: Rinse glassware with a small volume of Dichloromethane (DCM) or Acetone. Collect this rinse in the Halogenated Waste container.

  • Rinse 2: Wash with 5% aqueous HCl (if using the free base) to protonate the amine and solubilize it, or water (if using the HCl salt). Collect this in the Aqueous Waste container (check local pH adjustment rules).

  • Final Wash: Standard detergent and water.

Part 3: Emergency Response & Spill Procedures

Scenario: You have spilled 500mg of solid 3-Fluoro-3-(trifluoromethyl)azetidine hydrochloride on the bench.

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and a lab coat. If powder is aerosolized, use an N95 or P100 respirator.

  • Dry Containment: Do not wet the solid initially (this spreads the contamination). Cover the spill with a dry absorbent pad or sweep gently with a brush and dustpan dedicated to hazardous waste.

  • Wet Decon: Once the bulk solid is removed, wipe the surface with a mild acidic solution (e.g., 5% acetic acid) to neutralize any free amine, followed by a water rinse.

  • Disposal: Place all pads, gloves, and sweepings into a clear plastic bag, seal it, and place that bag inside the Solid Hazardous Waste drum.

Part 4: Visualized Workflows

Figure 1: Waste Stream Decision Logic

This diagram illustrates the critical decision points for segregating fluorinated azetidine waste to prevent incompatible mixing.

WasteDisposal Start Waste Generation: 3-Fluoro-3-(trifluoromethyl)azetidine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidBin Container: HDPE Wide Mouth Label: Toxic/Irritant Solid Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated (DCM, CHCl3) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHaloSolv HaloBin Container: Halogenated Waste Carboy Label: Contains Fluorinated Organics HaloSolv->HaloBin SegregationError STOP: Do not mix with Non-Halogenated Stream NonHaloSolv->SegregationError Must be segregated due to F-content SegregationError->HaloBin Transfer to Halo Stream

Caption: Decision tree for segregating fluorinated azetidine waste. Note the critical requirement to default to Halogenated streams even if dissolved in non-halogenated solvents to ensure proper incineration.

Figure 2: Professional Destruction Cycle

This illustrates what happens after the waste leaves your lab, validating why segregation is vital.

Incineration LabWaste Lab Waste Collection (Halogenated Stream) Transport Licensed HazMat Transport LabWaste->Transport Incinerator High-Temp Incinerator (>1100°C) Transport->Incinerator Combustion Combustion Products: CO2, H2O, HF, HCl, NOx Incinerator->Combustion Scrubber Caustic Scrubber (NaOH Spray) Combustion->Scrubber HF Capture Neutralization Neutralization: HF + NaOH -> NaF + H2O Scrubber->Neutralization Release Clean Flue Gas Release Neutralization->Release

Caption: The industrial destruction pathway. Segregation allows the facility to route this waste to incinerators equipped with caustic scrubbers specifically designed to neutralize Hydrogen Fluoride (HF).

References

  • Fisher Scientific. (2012). Safety Data Sheet: 3-Fluoroazetidine hydrochloride. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2019). Incineration to Manage PFAS and Fluorinated Waste Streams. Retrieved from

  • Apollo Scientific. (2020). Azetidine Handling and Disposal Guide. Retrieved from

  • Fluorochem. (2024).[1] Safety Data Sheet: 3-Fluoro-3-(fluoromethyl)azetidine HCL. Retrieved from

Sources

A Comprehensive Guide to the Safe Handling of 3-Fluoro-3-(trifluoromethyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment

3-Fluoro-3-(trifluoromethyl)azetidine is a halogenated heterocyclic compound. While specific toxicological data is not available, related compounds are known to be irritants and potentially harmful.[3] A thorough risk assessment should be conducted before any handling of this chemical, in line with the RAMP (Recognize, Assess, Minimize, Prepare) principles of safety.[4][5]

Potential Hazards:

  • Skin and Eye Irritation: Structurally similar compounds are known to cause skin and serious eye irritation.[3]

  • Respiratory Irritation: Inhalation may cause respiratory tract irritation.[3][6]

  • Harmful if Swallowed: Ingestion may be harmful.[3]

  • Reactivity: The reactivity of this specific compound has not been thoroughly investigated. However, azetidines as a class can be reactive.[1][7] It is crucial to avoid contact with strong oxidizing agents, strong acids, and strong bases unless part of a planned and controlled reaction.

Personal Protective Equipment (PPE)

The consistent and correct use of appropriate personal protective equipment is the primary line of defense against exposure.[1][8]

PPE Category Specification Rationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene).[1][9]To prevent direct skin contact. Gloves must be inspected before use and disposed of properly after handling.[10]
Eye Protection Snugly fitting safety goggles or a face shield.[3][8][11]To protect the eyes from splashes or dust.
Body Protection A long-sleeved lab coat or other protective clothing.[1][8]To prevent contamination of personal clothing and minimize skin exposure.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[1][12]If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate filter for organic vapors should be used.[6]

Safe Handling and Operational Plan

Engineering Controls
  • All handling of 3-Fluoro-3-(trifluoromethyl)azetidine should be conducted in a well-ventilated laboratory, inside a certified chemical fume hood.[8][12]

  • An eyewash station and safety shower must be readily accessible in the immediate work area.[8][9]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area in the fume hood by lining it with absorbent pads to contain any potential spills.

  • Weighing and Transfer:

    • Use appropriate tools, such as a spatula and weighing paper, for transferring the solid.

    • Close the container tightly immediately after use to prevent the release of dust or vapors.

  • Experimental Use:

    • When dissolving the compound, add the solvent slowly to avoid splashing.

    • Maintain a safe distance from the reaction vessel and use a splash shield if necessary.

    • Avoid eating, drinking, or smoking in the laboratory area.[13]

  • Post-Handling and Decontamination:

    • Thoroughly clean the work area with an appropriate solvent and decontaminating solution.

    • Remove and dispose of contaminated disposable PPE (e.g., gloves) according to the disposal plan.

    • Wash hands thoroughly with soap and water after handling is complete.[8]

Emergency Procedures

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[6]

  • Ventilate: Ensure the area is well-ventilated, using the fume hood to control vapors.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials.

  • Collect: Carefully sweep or scoop up the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[3][6]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the incident to the appropriate laboratory supervisor or safety officer.

Spill Response Workflow

SpillResponse cluster_spill Spill Occurs cluster_response Immediate Response cluster_cleanup Cleanup Procedure cluster_disposal Final Steps Spill Spill of 3-Fluoro-3-(trifluoromethyl)azetidine Evacuate Evacuate Area Spill->Evacuate Assess Severity Alert Alert Supervisor Evacuate->Alert DonPPE Don Appropriate PPE Alert->DonPPE Contain Contain with Inert Absorbent DonPPE->Contain Collect Collect into Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose as Halogenated Waste Decontaminate->Dispose Report Document Incident Dispose->Report

Caption: Workflow for handling a chemical spill.

First Aid Measures
  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3][6]

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.[3][6]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3][6]

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3][6]

In all cases of exposure, show the safety data sheet of a structurally similar compound to the attending medical professional.[3][6]

Storage and Disposal Plan

Storage
  • Store in a tightly closed container in a dry and well-ventilated place.[14]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The storage area should be cool and dry.

Disposal

Proper disposal of 3-Fluoro-3-(trifluoromethyl)azetidine and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[1]

  • Waste Chemical: Unused or waste 3-Fluoro-3-(trifluoromethyl)azetidine should be collected in a clearly labeled, sealed container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and absorbent pads, should be collected in a designated hazardous waste container.[1]

  • Disposal Method: As a halogenated organic compound, this chemical must be disposed of as hazardous waste.[15][16] Do not dispose of it down the drain.[8] Contact your institution's environmental health and safety department for specific disposal procedures. Incineration at high temperatures is often the preferred method for the complete destruction of halogenated compounds.[17]

References

  • American Chemical Society. (n.d.). Safety Guides & Tipsheets. ACS.org. Retrieved from [Link]

  • American Chemical Society. (n.d.). Safety Guidelines for the Chemistry Professional. ACS.org. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (2026, February 11). MSDS of 3-fluoro-3-(fluoromethyl)azetidine hydrochloride. Capotchem.com. Retrieved from [Link]

  • American Chemical Society. (n.d.). Safety. ACS.org. Retrieved from [Link]

  • American Chemical Society. (n.d.). Publications & Resources. ACS.org. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Reactivity Hazards - Control and Prevention. OSHA.gov. Retrieved from [Link]

  • ISHN.com. (2003, October 24). OSHA's strategy for reactive chemicals: No new standard. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. ACS.org. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Reactivity Hazards - Standards. OSHA.gov. Retrieved from [Link]

  • U.S. Environmental Protection Agency & Occupational Safety and Health Administration. (n.d.). MANAGING CHEMICAL REACTIVITY HAZARDS. EPA.gov. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Reactivity Hazards - Overview. OSHA.gov. Retrieved from [Link]

  • MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI.com. Retrieved from [Link]

  • Angene Chemical. (n.d.). 3-fluoro-3-(trifluoromethyl)azetidine hydrochloride(CAS# 1803588-53-5). Angenechemical.com. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Sciencemadness.org. Retrieved from [Link]

  • Rutgers University. (n.d.). Fluorine. Rutgers.edu. Retrieved from [Link]

  • Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection. Kerbl.com. Retrieved from [Link]

  • Apollo Scientific. (n.d.). Azetidine - Safety Data Sheet. Apollo-scientific.co.uk. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Unc.edu. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste. Uwm.edu. Retrieved from [Link]

  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate.net. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.